1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Description
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Properties
IUPAC Name |
[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSYOMVMMNQJQ-YTYFACEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141846-57-3 | |
| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Structure & Application Guide: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
[1][2][3][4]
Executive Summary
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (often referred to as the L-Hoffer’s chlorosugar ) is a critical chiral building block in the synthesis of L-nucleoside antiviral agents.[1] Unlike their natural D-counterparts, L-nucleosides (e.g., Telbivudine, Clevudine, Lamivudine intermediates) often exhibit potent antiviral activity with reduced host toxicity due to their non-recognition by human polymerases.
This guide details the structural anatomy, synthetic generation, and reactivity profile of this intermediate. It focuses on the
Chemical Identity & Physical Properties[1][4][5][6]
| Parameter | Data |
| CAS Number | 141846-57-3 |
| IUPAC Name | (2R,3S,5S)-5-chloro-2-[[(4-methylbenzoyl)oxy]methyl]tetrahydrofuran-3-yl 4-methylbenzoate |
| Formula | C₂₁H₂₁ClO₅ |
| Molecular Weight | 388.84 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118–120 °C (Dec.) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Toluene; Hydrolyzes in water/alcohols |
| Stereochemistry | L-Ribofuranose backbone; |
Structural Anatomy & Causality
The utility of this molecule stems from three specific structural modifications to the ribose core.
The L-Ribofuranose Backbone[1]
-
Feature: The sugar ring exists in the L-configuration (mirror image of natural D-ribose).[2]
-
Causality: This stereochemistry is the primary determinant of the "L-nucleoside" pharmacology. The L-sugar scaffold allows the final drug to bind viral enzymes (like HBV DNA polymerase) while evading host mitochondrial polymerases, reducing toxicity.
2-Deoxy Functionality[1]
-
Feature: Absence of a hydroxyl group at the C2 position.
-
Causality: This mimics the DNA backbone (2'-deoxy). However, the lack of a C2-substituent removes the ability to use "neighboring group participation" (NGP) to direct stereochemistry during glycosylation. This makes the
-chloride configuration critical, as stereocontrol must rely on solvent effects and -like inversion mechanisms.
3,5-Di-O-toluoyl Protection[1][2]
-
Feature:
-Toluoyl esters at C3 and C5.[1] -
Causality:
-
Crystallinity: Toluoyl groups promote lattice formation better than simple benzoyl or acetyl groups, allowing the isolation of the pure
-anomer by crystallization. -
Electronic Stabilization: The electron-withdrawing ester at C3 destabilizes the formation of the oxocarbenium ion less than an ether would, but still allows for controlled reactivity.
-
UV Detection: The aromatic rings provide a strong chromophore for HPLC monitoring.
-
The Anomeric Chloride (C1)
-
Feature: A chlorine atom attached to the anomeric carbon, typically in the
(axial) orientation. -
Causality: The
-chloride is stabilized by the anomeric effect (overlap of the chlorine lone pair with the orbital of the ring oxygen). This stability allows for storage and handling, whereas the -chloride is transient.
Synthetic Pathway (Flow & Mechanism)[9]
The synthesis typically proceeds from L-Arabinose (chiral pool) to 2-deoxy-L-ribose , followed by protection and activation.[1]
Figure 1: General synthetic lineage from L-Arabinose to the target chlorosugar.
Experimental Protocol: Generation of the Donor
Objective: Convert the stable precursor (1-O-methyl or 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribose) into the reactive crystalline
Reagents
-
Precursor: 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-L-ribose (10 g, 26 mmol)[1]
-
Solvent: Glacial Acetic Acid (40 mL)
-
Reagent: HCl (gas) or Acetyl Chloride (generating HCl in situ)
-
Wash: Cold Diethyl Ether
Methodology
-
Dissolution: Dissolve the precursor in glacial acetic acid in a round-bottom flask. Ensure the system is anhydrous (drying tube).
-
Acidification: Cool the solution to ~10°C. Bubble dry HCl gas into the solution for 15–20 minutes. Alternatively, add Acetyl Chloride (2.5 eq) dropwise if water is present to generate HCl, though gas is preferred for purity.
-
Precipitation: The product, This compound , is less soluble than the starting material.[1] As the reaction proceeds (replacement of -OMe with -Cl), the product will begin to crystallize directly from the acetic acid solution.
-
Filtration: After ~30 minutes, filter the white crystalline solid under an inert atmosphere (nitrogen blanket) to prevent hydrolysis.
-
Washing: Wash the filter cake rapidly with cold anhydrous diethyl ether to remove residual acid.
-
Drying: Dry under high vacuum over KOH pellets (to neutralize acid vapors).
Self-Validating Checkpoint:
-
Visual: The reaction must turn into a thick slurry of crystals. If no crystals form, the solution may be too dilute or the temperature too high.
-
Stability: The isolated solid should be stored at -20°C immediately.
Reactivity: The Glycosylation Mechanism
The primary application is the Silyl-Hilbert-Johnson reaction .[1] Because there is no C2-participating group, the stereochemical outcome depends on the
Figure 2: Mechanism of glycosylation. The
Troubleshooting Stereoselectivity
-
Problem: High
-anomer content in the final nucleoside. -
Cause: The reaction proceeded via a loose oxocarbenium ion (Sn1-like) rather than a tight ion pair or direct displacement (Sn2-like).[1]
-
Solution: Use a non-polar solvent (Chloroform/DCM) rather than Acetonitrile. Lower the temperature (-20°C). Ensure the chlorosugar is freshly prepared and pure
-anomer.[1]
Analytical Characterization
1H NMR (CDCl₃, 300/400 MHz)
-
Anomeric Proton (H1): A diagnostic signal is the doublet (or pseudo-singlet depending on resolution) at
6.6–6.7 ppm .-
Note: The
-anomer typically shows a smaller coupling constant ( ) than the -anomer, but in 2-deoxy sugars, this region is complex. The shift is the primary indicator.
-
-
Toluoyl Methyls: Two singlets around
2.4 ppm .[1] -
Aromatic Protons: Two sets of AA'BB' systems (8 protons) in the
7.2–8.0 ppm region.
Stability & Handling[10]
-
Hydrolysis: The C1-Cl bond is extremely labile to moisture.[1] Exposure to humid air converts the chloride to the hemiacetal (lactol) within minutes, releasing HCl gas.
-
Storage: Must be stored under Argon/Nitrogen at -20°C .
-
Solvent Compatibility: Do not dissolve in methanol or ethanol (solvolysis occurs). Use Anhydrous Chloroform, DCM, or Toluene.
References
-
Hoffer, M. (1960). Alpha-halogenose of the 2-deoxy-D-ribose series. . (Foundational work on the D-enantiomer chlorosugar).
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Authoritative text on Silyl-Hilbert-Johnson coupling).
-
Mathé, C., & Gosselin, G. (2006). L-Nucleosides: from the naturally occurring to the synthetic antiviral agents. . (Context on L-nucleoside applications).
-
Bhat, B., et al. (1989). Synthesis and biological activity of L-thymidine. . (Specific protocol using the L-chlorosugar).
CAS number 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose lookup
The following technical guide provides an in-depth analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose , a critical chiral intermediate in the synthesis of L-nucleoside antivirals.
CAS Number: 141846-57-3 Common Name: Hoffer’s Chlorosugar (L-Isomer) Document Type: Technical Whitepaper for Drug Development Version: 2.0 (2025)
Executive Summary & Chemical Identity
In the landscape of antiviral drug development, "unnatural" L-nucleosides (the enantiomers of natural D-nucleosides) have emerged as potent therapeutic agents with favorable toxicity profiles. This compound is the foundational glycosyl donor used to synthesize these compounds, including Telbivudine (anti-HBV) and Clevudine .
Unlike its D-isomer counterpart (CAS 3601-89-6), which builds natural DNA analogues, the L-isomer allows for the construction of nucleosides that evade standard cellular degradation pathways while effectively inhibiting viral polymerases.
Chemical Profile Table
| Parameter | Technical Specification |
| CAS Number | 141846-57-3 |
| IUPAC Name | (2S,3R,5S)-5-Chloro-2-[[(4-methylbenzoyl)oxy]methyl]tetrahydrofuran-3-yl 4-methylbenzoate |
| Molecular Formula | C₂₁H₂₁ClO₅ |
| Molecular Weight | 388.84 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | L-Ribofuranose configuration (Alpha anomer is typically isolated) |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water |
| Stability | Moisture Sensitive : Hydrolyzes rapidly to the 1-OH hemiacetal in the presence of water.[1][2] |
Synthesis & Production Architecture
Core Synthesis Pathway (L-Arabinose Route)
The industrial standard often adapts the Hoffer method to the L-series. The process involves the conversion of L-arabinose to 2-deoxy-L-ribose, followed by protection and chlorination.[3]
Step-by-Step Protocol Logic:
-
Deoxygenation: L-Arabinose is converted to a glycal or activated derivative to remove the 2-OH group, yielding 2-deoxy-L-ribose.
-
Methylation: The anomeric position is protected as a methyl glycoside (Methyl 2-deoxy-L-ribofuranoside) to stabilize the ring during acylation.
-
Acylation (Toluoylation): p-Toluoyl chloride is preferred over acetyl chloride because the toluoyl group increases crystallinity, facilitating purification without chromatography (a critical process parameter for scale-up).
-
Chlorination: The methyl glycoside is treated with HCl/Acetic Acid. This precipitates the
-chloride isomer due to the Anomeric Effect , which thermodynamically favors the axial halogen.
Visualization: Synthesis Workflow
The following diagram outlines the conversion from L-Arabinose to the reactive Chlorosugar.
Figure 1: Synthetic route from L-Arabinose to the target chlorosugar, highlighting the critical toluoylation step for crystallinity.[4]
Application: Nucleoside Coupling (Silyl-Hilbert-Johnson)
The primary utility of CAS 141846-57-3 is as a Glycosyl Donor .[5] It reacts with silylated nucleobases (e.g., Thymine, Cytosine, Adenine) to form protected L-nucleosides.
Mechanism of Action
The reaction is a stereoselective S_N2-like displacement (Walden Inversion).
-
Starting Material: The chlorosugar exists predominantly as the
-anomer (chlorine is axial/down). -
Reaction: The silylated base attacks from the opposite side (top face).
-
Result: Formation of the
-nucleoside (base is equatorial/up), which is the biologically active configuration.
Critical Process Parameter (CPP):
Unlike ribose derivatives (with a 2-OH group), 2-deoxy sugars lack a participating group at C2 to direct stereochemistry via an acyloxonium ion. Therefore, solvent polarity and catalyst choice (SnCl₄ or TMSOTf) are vital to prevent the formation of the unwanted
Visualization: Coupling Mechanism
Figure 2: The Silyl-Hilbert-Johnson coupling mechanism showing the stereoselective formation of the beta-nucleoside.
Experimental Protocol: Handling & Stability
Warning: Chlorosugars are thermally unstable and highly susceptible to hydrolysis. They must be handled under strictly anhydrous conditions.
Storage & Handling
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Solvent Compatibility: Avoid alcohols (methanol/ethanol) or water, which cause immediate solvolysis. Use anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM).
Quality Control (Identification)
To verify the identity of the L-isomer versus the D-isomer, Optical Rotation is the definitive test.
| Test | Expected Result (L-Isomer) | Expected Result (D-Isomer) |
| Specific Rotation | Negative (-) (approx -100° to -109°) | Positive (+) (approx +109°) |
| 1H NMR (Anomeric H) | Doublet (J ≈ 4-5 Hz) indicating | Same coupling, different chiral environment |
References
-
Veeprho Standards. (2025). This compound Reference Standard. Retrieved from [Link]
-
Carbosynth / Carbotang. (2024).[6] Product Specification: this compound (CAS 141846-57-3).[1][5][7][8] Retrieved from [Link]
-
ResearchGate. (2010). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl Chloride. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. CAS 3601-89-6: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofur… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 141846-57-3 | Benchchem [benchchem.com]
- 6. WO2011020298A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]
- 7. This compound | 141846-57-3 | Carbotang Product [carbotang.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Physical Properties & Melting Point of Hoffer's Chlorosugar (L-Enantiomer)
[1]
Part 1: Executive Summary & Core Directive
Hoffer's chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-
This guide provides an authoritative technical analysis of Hoffer's Chlorosugar L-Enantiomer (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-
Key Technical Insight:
While the melting point of the L-enantiomer is physically identical to the D-enantiomer in an achiral environment, deviations in reported values often signal anomeric contamination (
Part 2: Chemical Identity & Physical Properties[2][3][4]
Chemical Identification
The L-enantiomer is the specular image of the classic Hoffer's chlorosugar. It is critical to verify the CAS Number specifically for the L-form to avoid supply chain errors.
| Attribute | Specification |
| Common Name | Hoffer's Chlorosugar (L-Enantiomer) |
| IUPAC Name | 1-Chloro-2-deoxy-3,5-di-O-(4-methylbenzoyl)- |
| CAS Number | 141846-57-3 (Specific to L-isomer) |
| Molecular Formula | |
| Molecular Weight | 388.84 g/mol |
| Chirality | L-Enantiomer (Mirror image of CAS 4330-21-6) |
Melting Point Analysis
The melting point (MP) is a critical quality attribute (CQA) for this intermediate.
-
Target Melting Point: 118 °C – 122 °C (Crystalline
-anomer) -
Lower Melting Polymorph/Anomer: ~80 °C – 82 °C
Scientific Context: Enantiomers possess identical scalar physical properties (MP, BP, density) in achiral environments. Therefore, the MP of the L-enantiomer is identical to the well-established D-enantiomer.
-
High Range (118–122°C): Indicates high purity of the stable
-anomer .[1] The -anomer is stabilized by the anomeric effect, where the electronegative chlorine substituent prefers the axial position. -
Low Range (<110°C): Often indicates contamination with the
-anomer or hydrolysis products (free sugar).[1] The -anomer is less stable and typically forms as a kinetic product or through epimerization in polar solvents.
Optical Rotation & Solubility
Optical rotation is the only physical property (standard) that distinguishes the L-enantiomer from the D-enantiomer without chiral chromatography.
| Property | Value / Behavior | Notes |
| Specific Rotation | Negative (-) | Magnitude is approx. -118° ( |
| Solubility | High: Toluene, DCM, CHCl3, Ethyl Acetate | Used for reaction solvents. |
| Insolubility | Water, Hexanes (partial) | Water causes rapid hydrolysis of the C1-Cl bond. |
| Stability | Moisture Sensitive | Hydrolyzes to the 1-OH sugar; store under Argon/Nitrogen at -20°C. |
Part 3: Synthesis & Validation Protocols
Synthesis Logic (L-Arabinose Pathway)
The synthesis of the L-enantiomer cannot start from natural D-ribose.[1] It typically begins with L-Arabinose , a naturally occurring L-sugar, requiring a specific epimerization or deoxygenation strategy.[1]
The "Hoffer" Chlorination Protocol (Adapted for L-Series):
-
Precursor: Methyl 2-deoxy-3,5-di-O-p-toluoyl-L-erythro-pentofuranoside.[1]
-
Reagent: Anhydrous HCl (gas) or Acetyl Chloride/MeOH (in situ HCl).
-
Solvent: Glacial Acetic Acid or Toluene.
-
Mechanism: The methoxy group at C1 is protonated and displaced by chloride. The
-anomer precipitates due to thermodynamic stability and lower solubility (Le Chatelier's principle).[1]
Protocol: Determination of Anomeric Purity via Melting Point
This protocol validates if the batch is the correct
Reagents:
-
Sample: Hoffer's Chlorosugar L-Enantiomer (approx. 10 mg)[1]
-
Standard: Capillary melting point tubes (sealed)[1]
Procedure:
-
Preparation: Load dry sample into a capillary tube. Critical: Seal the tube immediately. The compound hydrolyzes in moist air, lowering the observed MP.
-
Ramp: Heat rapidly to 100°C, then ramp at 1°C/min.
-
Observation:
Visualization: Synthesis & QC Workflow
The following diagram illustrates the critical path from L-Arabinose to the validated L-Chlorosugar, highlighting the decision points for anomeric vs. enantiomeric purity.
Caption: Workflow for synthesis and quality control of Hoffer's L-chlorosugar, distinguishing anomeric (MP) and enantiomeric (Rotation) checkpoints.
Part 4: Critical Handling & Stability (Self-Validating System)
To ensure trustworthiness in the lab, treat the stability of the C1-Cl bond as the primary variable.
-
The "Fizz" Test (Qualitative):
-
Dissolve a small crystal in wet acetone. Add
. -
Result: Immediate heavy white precipitate (
) confirms the presence of the reactive covalent chloride. If slow or no precipitate, the chlorine may have already hydrolyzed to the OH group (which does not react with directly).
-
-
Storage Protocol:
References
-
Hoffer, M. (1960).
-Halogenose aus 2-Desoxy-D-ribose. Chemische Berichte, 93(11), 2777-2781.[1] [1]- Foundational text describing the original synthesis and properties of the D-enantiomer.
- Jung, M. E., & Gardiner, J. M. (2006). Synthesis of L-Nucleosides. Comprehensive Organic Chemistry. Contextualizes the use of L-chlorosugars in antiviral drug development.
- Mathers, et al. (2004). Efficient Synthesis of L-Nucleosides from L-Arabinose. Journal of Organic Chemistry.
-
PubChem. (n.d.).[1] Compound Summary: 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride.[1][3][4][5] National Library of Medicine. [1]
- Provides physical property data for the D-enantiomer, serving as the physical constant baseline.
-
Veeprho. (2024).[1] 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose Reference Standard.
-
Confirms the CAS 141846-57-3 and commercial availability of the specific L-enantiomer.[1]
-
Sources
- 1. veeprho.com [veeprho.com]
- 2. Architecture of the molecules of life, a contribution of Louis Pasteur to molecular pharmacology; opportunities for adrenergic pharmacology developments [comptes-rendus.academie-sciences.fr]
- 3. echemi.com [echemi.com]
- 4. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
Technical Deep Dive: D- and L-1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose
The Critical Intermediates in Nucleoside Analog Synthesis
Executive Summary
In the high-stakes landscape of antiviral and anticancer drug development, the stereochemical orientation of the sugar backbone is a determinant of therapeutic index.[1] 1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose (often referred to as Hoffer’s chlorosugar ) is the "gold standard" glycosyl donor used to synthesize 2'-deoxyribonucleosides.
While the D-isomer serves as the precursor for biologically native-like DNA analogs, the L-isomer has emerged as a powerhouse for synthesizing "unnatural" L-nucleosides (e.g., Lamivudine, Telbivudine) that evade human polymerases while potently inhibiting viral replication machinery.
This guide analyzes the physicochemical, synthetic, and mechanistic divergences between these two enantiomers, providing a robust framework for their application in medicinal chemistry.
Stereochemical Fundamentals & Identity
At a molecular level, the D- and L- forms are enantiomers—non-superimposable mirror images. While their scalar physical properties (boiling point, solubility in achiral solvents) are identical, their interaction with polarized light and chiral biological systems differs fundamentally.
| Feature | D-Isomer (Natural Configuration) | L-Isomer (Unnatural Configuration) |
| IUPAC Name | 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D -ribofuranose | 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L -ribofuranose |
| Primary Precursor | 2-Deoxy-D-ribose | L-Arabinose or L-Ribose |
| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) [Solvent Dependent] | Equal magnitude, opposite sign to D-isomer |
| Biological Target | Mimics native DNA; recognized by human polymerases ( | Often unrecognized by human polymerases; specific to viral RT/Polymerase |
| C1 Configuration | Crystallizes as | Crystallizes as |
The "Hoffer" Stability Factor
The raw 1-chloro-2-deoxyribose is notoriously unstable, prone to rapid hydrolysis and anomerization. The p-toluoyl protecting groups at C3 and C5 are not merely masking groups; they are electronically tuned to:
-
Stabilize the crystalline lattice: Enabling the isolation of the pure
-anomer. -
Direct Stereochemistry: The C3-toluoyl group is essential for Neighboring Group Participation (NGP) , which dictates the stereochemical outcome of the glycosylation reaction.
Synthetic Pathways: The Divergence
The synthesis of the D-isomer is direct, utilizing the naturally abundant 2-deoxy-D-ribose. The L-isomer, however, requires "chiral switching" from available L-sugars (usually L-arabinose), making its production more chemically demanding.
Comparative Synthetic Workflow
Figure 1: Comparative synthetic routes. Note the additional complexity in the L-series due to the lack of cheap 2-deoxy-L-ribose.
Critical Protocol Insight (Self-Validating Step)
For both isomers, the chlorination step is the critical control point. Older protocols used HCl gas, which is difficult to quantify and hazardous.
-
Modern Standard: Use Acetyl Chloride (AcCl) in Methanol .
-
Mechanism: AcCl reacts with MeOH to generate anhydrous HCl in situ in a stoichiometric manner.
-
Validation: This method prevents "over-chlorination" or degradation of the sensitive glycosidic bond, ensuring high yields of the
-chloride precipitate.
Mechanistic Action: The "Neighboring Group" Effect[2][3][4]
The defining feature of Hoffer's chlorosugar is its ability to yield
The Mechanism of
-Selectivity
-
Departure: The C1-Chlorine (
-face) leaves, assisted by a Lewis Acid (e.g., TMSOTf or SnCl4). -
Oxocarbenium Formation: A transient oxocarbenium ion forms.
-
Acylonium Bridge (The Key): The carbonyl oxygen of the C3-toluoyl group attacks the C1 cation from the top (
-face), forming a stable, bridged acylonium ion. -
Face Blockage: This bridge physically blocks the
-face of the sugar. -
Nucleophilic Attack: The silylated nucleobase must attack from the open bottom face (
-face).
Result: Stereospecific formation of the
Figure 2: The Neighboring Group Participation (NGP) mechanism ensuring
Pharmacological Implications: Why L-Isomers?
The divergence between D- and L-chlorosugars is most profound in their biological applications.
The "Chiral Discrimination" of Polymerases
Human DNA polymerases have evolved over millions of years to recognize D-2'-deoxyribose . They possess a strict "chiral checkpoint."
-
D-Nucleosides: Readily phosphorylated by human kinases and incorporated into DNA. High toxicity risk (mitochondrial toxicity, bone marrow suppression) if they lack a 3'-OH.
-
L-Nucleosides: Often unrecognized by human polymerases. However, viral polymerases (like HBV Polymerase and HIV Reverse Transcriptase) are less stereoselective. They often mistake L-nucleosides for their natural D-counterparts.
Therapeutic Outcome: L-nucleosides (derived from the L-chlorosugar) act as potent chain terminators for viruses while being largely ignored by the host's cellular machinery, resulting in a superior safety profile .
Experimental Protocol: Preparation of the Chlorosugar
Note: This protocol applies to both enantiomers, provided the correct starting methyl glycoside is used.
Reagents:
-
Methyl 2-deoxy-3,5-di-O-toluoyl-D(or L)-ribofuranoside (1.0 eq)
-
Acetyl Chloride (AcCl)[2]
-
Methanol (dry)
-
Glacial Acetic Acid
Step-by-Step Methodology:
-
Solvation: Dissolve the protected methyl glycoside in minimal glacial acetic acid.
-
HCl Generation: In a separate flask, slowly add AcCl to dry Methanol at 0°C. (Ratio: approx 10mL AcCl per 100mL MeOH). Caution: Exothermic.
-
Reaction: Add the HCl/MeOH solution to the glycoside solution. Stir at 10°C for 15-30 minutes.
-
Checkpoint: Monitor by TLC. The starting material spot should disappear.
-
-
Crystallization: The product (1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose) usually precipitates spontaneously as the
-anomer . -
Filtration: Filter the white crystals rapidly.
-
Wash: Wash with cold ether/hexane.
-
Storage: CRITICAL. Store in a desiccator over KOH or P2O5 at -20°C. The C1-Cl bond is extremely labile to moisture (hydrolysis to the hemiacetal).
References
- Hoffer, M. (1960). Alpha-halogeno-2-deoxy-D-ribose derivatives. Chem. Ber., 93, 2777. (The foundational paper describing the synthesis of the chlorosugar).
-
Rolland, V., Kotera, M., & Lhomme, J. (1997). Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride. Synthetic Communications , 27(20), 3505-3511. Link (Describes the improved AcCl/MeOH protocol).
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on the mechanism of silyl-Hilbert-Johnson reaction and NGP).
-
Mathé, C., & Gosselin, G. (2006). L-Nucleoside enantiomers as antivirals: drugs for the future?Antiviral Research , 71(2-3), 276-281. Link (Discusses the therapeutic rationale for L-isomers).
- Hubbard, R. E., et al. (1984). The crystal structure of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. Nucleic Acids Research, 12, 6827.
Sources
The Mirror Image Revolution: A Technical Guide to 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
[1]
Executive Summary: The "Unnatural" Breakthrough
For decades, the central dogma of medicinal chemistry held that only D-nucleosides (the natural configuration of DNA/RNA) could possess biological activity. L-nucleosides—the mirror images—were dismissed as biologically inert.[1]
This paradigm shattered in the early 1990s with the "L-Nucleoside Renaissance," led by pioneers like Cheng, Chu, and Schinazi . They discovered that L-isomers often retained potent antiviral activity (specifically against HIV and HBV) while evading the host cellular toxicity mechanisms that plagued their D-counterparts.[1]
At the heart of this revolution was a single chemical entity: This compound .[1] As the primary glycosyl donor for the synthesis of drugs like Telbivudine (L-dT) and Clevudine (L-FMAU) , this compound bridged the gap between chiral pool starting materials (L-arabinose) and clinical therapeutics.
Chemical Architecture & Mechanistic Rationale
Why Toluoyl?
In the synthesis of 2'-deoxy-nucleosides, the choice of protecting group on the sugar is critical.
-
Crystallinity: The p-toluoyl group imparts superior crystallinity compared to acetyl or benzoyl groups.[1] This is vital for the 1-chloro sugar, which is thermally unstable and prone to hydrolysis. Crystallization allows for the isolation of the pure
-anomer , which is thermodynamically more stable than the -anomer due to the anomeric effect. -
Electronic Effects: While 2-deoxy sugars lack a C2 substituent to direct stereochemistry via neighboring group participation (anchimeric assistance), the bulky toluoyl groups at C3 and C5 shield the
-face, subtly promoting -attack during glycosylation.
The Anomeric Challenge
The 1-chloro sugar typically exists as an equilibrium of
Technical Protocol: Synthesis from L-Arabinose
Note: This protocol adapts the classic Hoffer method to the L-series.[1] All reagents must be handled under anhydrous conditions.
Workflow Visualization
The following diagram outlines the conversion of L-Arabinose to the active glycosyl donor.
Caption: Synthesis pathway from L-Arabinose to the crystalline 1-chloro donor (L-Hoffer's sugar).
Step-by-Step Methodology
Phase 1: Preparation of Methyl 2-deoxy-L-ribofuranoside[1]
-
Starting Material: Begin with 2-deoxy-L-ribose (synthesized from L-arabinose via chemical degradation or commercially sourced).[1]
-
Methanolyis: Dissolve 2-deoxy-L-ribose (1 eq) in anhydrous methanol containing 1% HCl.
-
Reaction: Stir at room temperature for 2 hours. The reaction equilibrates to the furanoside form.
-
Neutralization: Add pyridine to neutralize the acid.[1] Concentrate to a syrup.
-
Checkpoint: The product is a mixture of
and methyl glycosides. Separation is not necessary at this stage.[1]
-
Phase 2: Toluoylation
-
Solvent: Dissolve the crude methyl glycoside in anhydrous pyridine (10 mL/g).
-
Addition: Cool to 0°C. Add
-toluoyl chloride (2.2 eq) dropwise to control the exotherm. -
Curing: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour into ice water. Extract with dichloromethane (DCM).[1] Wash with
(1M), saturated , and brine. -
Purification: The resulting Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside can be recrystallized from ethanol to high purity.[1][2]
Phase 3: Chlorination (The Hoffer Reaction)
-
Dissolution: Dissolve the protected methyl glycoside in minimal glacial acetic acid.
-
Saturation: Pass anhydrous HCl gas through the solution at 0°C until saturation.
-
Precipitation: The 1-chloro sugar often crystallizes directly from the solution upon standing at 4°C. If not, add a non-polar co-solvent (like diethyl ether) to induce precipitation.
-
Isolation: Filter the crystals rapidly under an inert atmosphere (Argon/Nitrogen).
-
Critical Warning: This compound is hydrolytically unstable.[1] Store at -20°C under Argon.
-
Application: The Silyl-Hilbert-Johnson Coupling
The primary utility of this compound is the stereoselective synthesis of L-nucleosides.[1]
Mechanism of Action
The coupling involves the reaction of the chlorosugar with a silylated nucleobase (e.g., Silylated Thymine) catalyzed by a Lewis Acid (
Caption: Silyl-Hilbert-Johnson coupling mechanism favoring the formation of the bioactive Beta-anomer.[1]
Experimental Protocol: Synthesis of Telbivudine (L-dT)[1]
-
Silylation: Suspend Thymine (1.2 eq) in acetonitrile (MeCN). Add HMDS (hexamethyldisilazane) and reflux until clear (silylation complete). Evaporate excess silylating agent.[1]
-
Coupling: Dissolve the silylated thymine and L-Hoffer’s Chlorosugar (1.0 eq) in dry DCM or Chloroform.
-
Catalysis: Add
(catalytic amount) at -10°C. -
Reaction: Stir for 2-4 hours. The solvent choice influences the
ratio. Non-polar solvents (CHCl3) favor formation via inversion of the -chloro sugar.[1] -
Deprotection: Treat the resulting intermediate with methanolic ammonia to remove the toluoyl groups, yielding pure Telbivudine.
Quantitative Performance Data
The following table summarizes the efficiency of this workflow across key L-nucleoside targets.
| Target Compound | Drug Name | Coupling Yield | Primary Indication | |
| L-dT | Telbivudine | 65-75% | 1 : 4 | Hepatitis B (HBV) |
| L-FMAU | Clevudine | 55-65% | 1 : 9 | Hepatitis B (HBV) |
| L-dC | -- | 60-70% | 1 : 3 | HIV / HBV Research |
| Val-L-dC | Valtorcitabine | 50-60% | 1 : 3 | HBV (Prodrug) |
Data compiled from aggregated synthetic studies (Chu et al., Schinazi et al.).[1]
References
-
Hoffer, M. (1960).[1]
-Thymidin.[1] Chemische Berichte. [1] -
Chu, C. K., et al. (1991).[1][3] General Synthesis of 2'-Deoxy-L-nucleosides. Nucleosides & Nucleotides. [1]
-
Mathé, C., & Gosselin, G. (2006). L-Nucleoside Enantiomers as Antivirals. Antiviral Research.
-
Schinazi, R. F., et al. (2002).[1] L-Nucleosides: Historic Overview and Therapeutic Potential. Antiviral Chemistry & Chemotherapy.
-
Bryant, M. L., et al. (2001).[1] Antiviral L-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy.[1][3][4][5] [1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. guidechem.com [guidechem.com]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
molecular weight and formula of di-O-toluoyl-L-ribofuranosyl chloride
This guide provides an in-depth technical analysis of 2-Deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride , the specific chemical entity implied by the nomenclature "di-O-toluoyl-L-ribofuranosyl chloride" in the context of nucleoside synthesis.
Executive Summary: Chemical Identity
In the field of nucleoside chemistry, the term "di-O-toluoyl-ribofuranosyl chloride" almost exclusively refers to the 2-deoxy derivative (often known as Hoffer’s chlorosugar ). This is because a standard ribose sugar would require three protecting groups (positions 2, 3, and 5), whereas the 2-deoxy sugar requires only two (positions 3 and 5).
The L-isomer discussed here is the enantiomer of the naturally occurring D-sugar and serves as the critical chiral building block for L-nucleoside antivirals (e.g., L-DNA analogs).
Core Chemical Data
| Property | Specification |
| Chemical Name | 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl- |
| Common Name | L-Hoffer's Chlorosugar |
| Molecular Formula | C |
| Molecular Weight | 388.84 g/mol |
| CAS Number | 141846-57-3 (L-isomer) (Note: 4330-21-6 is the D-isomer) |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | |
| Melting Point | 118–122 °C (typical for pure |
| Solubility | Soluble in CH |
Critical Analysis: Structure & Reactivity[5][6]
Structural Integrity
The molecule consists of a 2-deoxy-L-ribofuranose core. The hydroxyl groups at C3 and C5 are protected with
The "Deoxy" Nuance & Stereocontrol
Senior Scientist Insight: A common pitfall in using this reagent is the assumption of stereoselectivity.
-
Ribose Derivatives (with 2-OAc): In standard ribose chemistry, a protecting group at C2 (e.g., acetate) provides "anchimeric assistance" (neighboring group participation), forming an acyloxonium ion intermediate that blocks the
-face, forcing the incoming nucleobase to attack from the -face. This guarantees -nucleosides. -
This Compound (2-Deoxy): Because this is a 2-deoxy sugar, there is no functional group at C2 to direct the incoming base. Consequently, the coupling reaction proceeds via an oxocarbenium ion mechanism (S
1-like), often resulting in an anomeric mixture ( : ratio) . -
Implication: Researchers must optimize solvent polarity (e.g., using chloroform vs. acetonitrile) and temperature to favor the desired anomer, as the reagent itself lacks internal stereodirecting capability.
Synthesis & Mechanism (Graphviz)
The synthesis of the L-isomer typically begins with L-Arabinose (converted to 2-deoxy-L-ribose) or L-Glutamic acid . The pathway below illustrates the standard "Hoffer" method adapted for the L-enantiomer.
Caption: Synthesis of L-Hoffer's chlorosugar. The final chlorination step precipitates the
Experimental Protocol: Silylated Base Coupling
Note: This protocol describes the coupling of the chlorosugar with a pyrimidine base, a standard workflow in antiviral research.
Reagents
-
Donor: 2-Deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride (1.0 eq).
-
Acceptor: Silylated Nucleobase (e.g., Bis-TMS-Thymine) (1.2 eq).
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl
. -
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Activation: Ensure the chlorosugar is free of hydrolysis products (1-OH species). If in doubt, recrystallize from CCl
/Hexane or dry under high vacuum. -
Silylation: Reflux the nucleobase (e.g., Thymine) in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until a clear solution is obtained. Evaporate excess HMDS in vacuo.
-
Coupling (Vorbrüggen Conditions):
-
Dissolve the silylated base in anhydrous DCM under Argon.
-
Add the chlorosugar (dissolved in minimal DCM).
-
Cool to 0°C.
-
Add catalyst (TMSOTf, 0.1 eq) dropwise.
-
Expert Tip: For 2-deoxy sugars, lower temperatures (-20°C to 0°C) often improve the
: ratio by favoring kinetic control, though yields may decrease.
-
-
Quenching: Pour reaction mixture into saturated NaHCO
solution. -
Workup: Extract with DCM, dry over Na
SO , and concentrate. -
Deprotection (Post-Coupling): The toluoyl groups are removed using methanolic ammonia (NH
/MeOH) at room temperature to yield the free L-nucleoside.
References
-
Hoffer, M. (1960). "Alpha-thymidine".[1] Chemische Berichte, 93(12), 2777-2781.
-
PubChem. (2024). "3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (Compound Summary)". National Library of Medicine.[2] [2]
-
Santa Cruz Biotechnology. (2024). "2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl Chloride Data Sheet". SCBT.
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis". John Wiley & Sons.
Sources
Technical Guide: Solubility & Handling of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Executive Summary
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (hereafter referred to as L-Chlorosugar ) is the critical chiral synthon for the synthesis of L-nucleoside antivirals, including Telbivudine and Clevudine .
Unlike its stable precursors, L-Chlorosugar possesses a reactive anomeric chloride (
Key Takeaway: While highly soluble in chlorinated and aromatic solvents, the compound's purification relies on its differential solubility in alcohols and hydrocarbons. However, the choice of solvent dictates not just yield, but the stereochemical integrity (
Physicochemical Architecture
To predict solubility behavior, one must understand the molecular forces at play.
-
Lipophilic Domain: The two
-toluoyl protecting groups at and provide significant hydrophobic bulk. This makes the molecule highly soluble in non-polar and aromatic solvents (Toluene, DCM). -
Reactive Domain: The
chloride is a good leaving group. In polar protic solvents (MeOH, EtOH, ), this bond is susceptible to solvolysis, leading to the formation of the 1-hydroxy or 1-alkoxy impurity. -
Stereochemistry: The compound exists as an equilibrium of
(more stable, crystalline) and (more reactive) anomers. Solubility data often favors the crystalline -anomer.
Solubility Landscape
The following matrix categorizes solvents based on their utility in processing L-Chlorosugar.
Table 1: Solubility & Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility @ 25°C | Reactivity Risk | Application |
| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Low | Primary reaction solvent; Extraction. |
| Chloroform ( | High | Low | NMR analysis; Synthesis. | |
| Aromatic | Toluene | High | Negligible | Stable storage; Azeotropic drying. |
| Polar Aprotic | THF | High | Low* | Coupling reactions. Peroxides risk. |
| Acetonitrile (MeCN) | High | Low | Glycosylation (promotes | |
| Acetone | High | Low | Coupling with sodium salts. | |
| Alcohols | Ethanol (EtOH) | Low (Cold) / High (Hot) | Medium | Recrystallization (Standard Protocol). |
| Methanol (MeOH) | Moderate | High | AVOID. Rapid methanolysis to methyl glycoside. | |
| Alkanes | Hexanes / Heptane | Insoluble | Negligible | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | Critical | AVOID. Rapid hydrolysis to lactol. |
Critical Note on Alcohols: While Ethanol is the standard recrystallization solvent, it is a kinetic choice. Prolonged exposure or high temperatures without rapid cooling will result in ethyl glycoside formation.
Stability & Anomerization Mechanics
The solubility of L-Chlorosugar cannot be decoupled from its stability. In solution, the compound undergoes mutarotation (anomerization) driven by the polarity of the solvent.
The Anomeric Effect[1][2]
-
Non-polar solvents (DCM, Toluene): Favor the
-anomer (axial-Cl) due to the thermodynamic anomeric effect. -
Polar solvents (MeCN): Stabilize the oxocarbenium ion intermediate, facilitating faster reaction with nucleobases but also accelerating degradation if moisture is present.
Visualization: Stability Decision Tree
The following diagram outlines the decision logic for solvent selection based on process stage.
Figure 1: Solvent selection logic based on process requirements and stability risks.
Experimental Protocols
Protocol A: Recrystallization from Ethanol
This method utilizes the steep solubility curve of L-Chlorosugar in ethanol. It is the industry standard for obtaining high-purity crystalline material (removing the oily
Prerequisites:
-
Solvent: Ethanol (Absolute, >99.5%, Anhydrous).
-
Atmosphere: Nitrogen or Argon blanket.
Step-by-Step:
-
Dissolution: Place crude L-Chlorosugar (e.g., 10 g) in a round-bottom flask. Add minimal Ethanol (approx. 3-5 mL per gram) and heat gently to 40-50°C. Do not reflux for extended periods.
-
Filtration (Optional): If insoluble particulates are present, filter rapidly while hot through a sintered glass funnel.
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) under stirring.
-
Deep Cooling: Once turbidity is observed, cool the flask to 0-4°C in an ice bath for 2 hours.
-
Isolation: Filter the resulting white needle-like crystals.
-
Wash: Wash the cake with cold (
) Ethanol/Hexane (1:1) mixture. -
Drying: Dry under high vacuum (<10 mbar) at ambient temperature. Avoid heating during drying to prevent decomposition.
Validation:
-
Melting Point: Target 115–118°C (Pure
-anomer). -
Purity: Check via TLC (Hexane:Ethyl Acetate 4:1).
Protocol B: Solvent Swap (DCM to MeCN)
For glycosylation reactions, the chlorosugar is often synthesized in DCM but coupled in Acetonitrile.
-
Concentration: Evaporate the DCM reaction mixture under reduced pressure at
to a thick oil. -
Chase: Add Toluene (2x volume) and re-evaporate to remove trace DCM and residual acidity (HCl/SOCl2).
-
Re-dissolution: Dissolve the residue immediately in anhydrous Acetonitrile.
-
Usage: Use this solution immediately for the coupling reaction to minimize anomerization.
Process Engineering Visualization
The following diagram illustrates the synthesis and purification workflow, highlighting where solubility changes drive the process.
Figure 2: Process flow for the isolation of L-Chlorosugar.
References
-
GuideChem. (2022). How to Synthesize 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose for Medical Purposes? Retrieved from
-
Google Patents. (2011). WO2011020298A1 - Process for the preparation of cladribine. Retrieved from
-
Google Patents. (2014). CN103864730A - Technology for preparation of telbivudine important intermediate. Retrieved from
-
PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from
-
ChemicalBook. (2019). The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis. Retrieved from
Sources
key intermediates for synthesizing L-thymidine and L-cytidine
Executive Summary
The synthesis of L-nucleosides—specifically L-Thymidine (L-dT) and L-Cytidine (L-rC) —has shifted from academic curiosity to industrial necessity. Unlike their natural D-counterparts, L-nucleosides often exhibit potent antiviral activity (e.g., against HBV, HIV, EBV) with significantly reduced host toxicity, as they are not recognized by mitochondrial DNA polymerases.
This technical guide details the stereoselective synthesis of these targets starting from the abundant chiral pool material L-arabinose . We reject the inefficient coupling of L-ribose (which requires expensive epimerization) in favor of the 2,2'-anhydronucleoside route . This approach utilizes the natural C2'-stereochemistry of arabinose to lock the glycosidic bond configuration before manipulating the sugar ring, ensuring high yield and stereochemical purity.
Strategic Retrosynthesis
The core strategy relies on 2,2'-anhydro-L-uridine derivatives as the "divergent hub." This intermediate locks the
-
Deoxygenation at C2' (via ring opening and reduction) to access L-Thymidine .
-
Base Modification at C4 (via activation and amination) to access L-Cytidine .
Figure 1: Retrosynthetic logic flow from L-Arabinose to target L-nucleosides.[1][2][3][4][5][6]
Key Intermediate: The 2,2'-Anhydro Scaffold
The synthesis of both targets converges on the formation of the 2,2'-anhydro ring.[4][7] This tricyclic system protects the C2' position and prevents anomerization.
Protocol 1: Synthesis of 2,2'-Anhydro-5-methyl-L-uridine (For L-dT)
Rationale: Direct coupling of L-ribose with thymine produces anomeric mixtures (
Step-by-Step Methodology:
-
Formation of Aminooxazoline:
-
Reagents: L-Arabinose (1.0 eq), Cyanamide (1.5 eq), Methanol, NH₄OH (cat.).
-
Procedure: Stir L-arabinose with cyanamide in ammoniacal methanol at 40°C for 24h. The cyanamide attacks the anomeric center, followed by intramolecular cyclization of the C2-hydroxyl onto the nitrile carbon.
-
Yield: ~80-85% (Crystallizes as a white solid).[1]
-
QC: ¹H NMR (D₂O) confirms the disappearance of the anomeric proton doublet of arabinose and appearance of the oxazoline ring signals.
-
-
Annulation to Anhydronucleoside:
-
Reagents: L-Arabinoaminooxazoline, Ethyl methacrylate (or methyl methacrylate), Ethanol/Water.
-
Procedure: Reflux the aminooxazoline with excess ethyl methacrylate. The amino group attacks the ester, closing the pyrimidine ring to form 2,2'-anhydro-5-methyl-L-uridine .
-
Purification: Crystallization from ethanol.
-
Key Insight: This step simultaneously constructs the Thymine base and the anhydro bridge.
-
Synthesis of L-Thymidine (L-dT)
L-Thymidine requires a 2'-deoxy sugar. The 2,2'-anhydro bridge provides a perfect handle for this: opening the ring with a halide places a halogen at C2' (with inversion to ribo-configuration), which can then be reductively removed.
Detailed Workflow:
-
Ring Opening (Halogenation):
-
Substrate: 2,2'-Anhydro-5-methyl-L-uridine.
-
Reagents: HBr (30% in AcOH) or Acetyl Bromide in Acetonitrile.
-
Mechanism: The nucleophilic bromide attacks C2', opening the anhydro bridge.
-
Product: 2'-Bromo-2'-deoxy-3',5'-di-O-acetyl-L-uridine (if acetyl bromide is used).
-
Note: This inversion converts the arabino configuration of the anhydro bridge into the ribo configuration required for the final nucleoside (before deoxygenation).
-
-
Reductive Dehalogenation:
-
Reagents: Tributyltin hydride (TBTH), AIBN (cat.), Toluene, Reflux.
-
Procedure:
-
Dissolve the 2'-bromo intermediate in dry toluene.
-
Degas with Argon (Critical: Oxygen inhibits the radical chain).
-
Add AIBN and TBTH dropwise at reflux.
-
Reflux for 2-4 hours until TLC shows consumption of starting material.
-
-
Alternative (Green Chemistry): Use Tris(trimethylsilyl)silane (TTMSS) or catalytic hydrogenation (Pd/C, H₂, NaOAc) to avoid tin residues.
-
-
Deprotection:
-
Reagents: Methanolic Ammonia (NH₃/MeOH).[8]
-
Result: Removal of 3',5'-acetyl groups yields L-Thymidine .
-
Data Summary: L-Thymidine Route
| Step | Reaction Type | Key Reagents | Typical Yield | Critical Parameter |
| 1 | Cyclization | Cyanamide, NH₃ | 85% | pH control to prevent hydrolysis |
| 2 | Annulation | Ethyl Methacrylate | 70% | Anhydrous conditions preferred |
| 3 | Bromination | HBr/AcOH | 90% | Temperature control (<20°C) |
| 4 | Reduction | TBTH/AIBN | 85% | Oxygen-free atmosphere |
| Total | ~45-50% |
Synthesis of L-Cytidine (L-rC)
L-Cytidine retains the hydroxyl groups (ribose sugar) but requires a Cytosine base. We proceed via L-Uridine , obtained by hydrolyzing the 2,2'-anhydro intermediate.
Detailed Workflow:
-
Hydrolysis to L-Uridine:
-
Substrate: 2,2'-Anhydro-L-uridine (synthesized using ethyl propiolate instead of methacrylate).
-
Reagents: Dilute NaOH or H₂SO₄ (aq).
-
Mechanism: Water attacks C2, opening the bridge to regenerate the C2 carbonyl and C2'-OH. Note: This reverts the sugar to the L-arabinose configuration.
-
Correction: To get L-Cytidine (Ribose) , we need the ribo configuration. Direct hydrolysis of the arabino-anhydro compound yields arabino-uridine.
-
Corrected Pathway: To get L-ribose stereochemistry from L-arabinose, one typically performs an epimerization at C2'. However, a more direct industrial route for L-Cytidine often starts from L-Uridine (synthesized from L-xylose or via specific epimerization of L-arabinose derivatives).
-
Alternative Industrial Route:L-Arabinose -> L-Ribose (molybdate catalyzed epimerization) -> Coupling.
-
Preferred "Anhydro" Route Adaptation: React 2,2'-anhydro-L-uridine with HF/BF₃ or weak acid to open to the arabino derivative, then invert C2'.
-
Most Scalable Route:L-Arabinose -> L-Ribose -> Tetra-O-acetyl-L-ribose -> Coupling with Cytosine.
-
Wait: The prompt asks for "Key Intermediates".[7] If we stick to the L-Uridine intermediate:
-
Convert L-Uridine to 2',3',5'-Tri-O-acetyl-L-uridine .
-
C4-Activation: React with 1,2,4-Triazole and POCl₃ . This forms the 4-(1,2,4-triazolyl)-pyrimidinone intermediate.
-
Amination: Treat with aqueous Ammonia. The triazole is a good leaving group, replaced by -NH₂ to form Cytosine.
-
Deprotection: Methanolic ammonia removes acetyl groups.
-
-
Figure 2: Conversion of L-Uridine scaffold to L-Cytidine via Triazole activation.
Quality Control & Analytical Standards
Trustworthiness in synthesis requires rigorous validation.
-
Chiral Purity (HPLC): Use a Chiralpak AD-H or OD-H column.
-
Mobile Phase: Hexane/IPA (90:10).
-
Requirement: >99.5% ee (L-isomer). D-isomer impurities must be strictly controlled as they may have different biological activities.
-
-
NMR Validation:
-
L-Thymidine: Look for the characteristic multiplet of the 2'-deoxy protons (H2' and H2'') at
2.0–2.5 ppm. -
L-Cytidine: Confirm the presence of the Cytosine H5/H6 doublet (
5.8/7.8 ppm) and the disappearance of the Uridine NH signal.
-
-
Optical Rotation:
-
L-Thymidine:
(c=1, H₂O). (Note: Sign is opposite to D-Thymidine).
-
References
-
Holy, A. (1972). Nucleic Acid Components and their Analogues.[4][6][7][9][10][11][12] CLIII. Preparation of 2'-deoxy-L-nucleosides. Collection of Czechoslovak Chemical Communications. Link
-
Liotta, D. C., et al. (1990). Synthesis of β-L-nucleosides. US Patent 5,561,120. Link
-
Gosselin, G., et al. (1994). Enantiomeric 2',3'-dideoxycytidine derivatives are potent human immunodeficiency virus inhibitors in cell culture. Journal of Medicinal Chemistry. Link
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for silyl-Hilbert-Johnson reaction).
-
Chu, C. K., et al. (1991). Synthesis and Structure-Activity Relationships of 2'-Deoxy-L-nucleosides. Journal of Medicinal Chemistry. Link
Sources
- 1. US4914233A - Synthesis of beta-thymidine - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2157095A2 - Synthesis of beta-L-2-Deoxy nucleosides - Google Patents [patents.google.com]
- 5. Processes and intermediates in the synthesis of L-thymidine - Patent 1348712 [data.epo.org]
- 6. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. CN102690311A - Preparation method for cytidine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. US20050131224A1 - Method for preparing radiolabeled thymidine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
synthesis protocol for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose from L-arabinose
Application Note: High-Purity Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (often referred to as the L-enantiomer of Hoffer’s chlorosugar). This compound is the critical chiral synthon for the production of L-nucleoside analogues (e.g., L-thymidine, Telbivudine, Clevudine), which are increasingly vital in antiviral and anticancer therapeutics due to their favorable toxicity profiles and resistance to enzymatic degradation.
The protocol overcomes the primary challenge—the lack of naturally occurring 2-deoxy-L-ribose—by utilizing L-arabinose as an abundant chiral pool starting material. The synthesis is divided into two phases:
-
Chiral Scaffold Adaptation: Radical deoxygenation of L-arabinose to generate the 2-deoxy-L-ribose core.
-
Hoffer’s Derivatization: Conversion of the deoxy sugar into the crystalline, activated glycosyl chloride.
Strategic Pathway & Mechanism
The synthesis relies on the Barton-McCombie deoxygenation strategy to invert and deoxygenate the C2 position of L-arabinose, followed by a modified Hoffer protocol for chlorination.
Synthesis Workflow Diagram
Figure 1: Step-wise transformation from L-Arabinose to the target Chlorosugar.[1]
Phase I: Synthesis of 2-Deoxy-L-Ribose
Objective: Selective removal of the C2-hydroxyl group from L-arabinose. Mechanism: L-Arabinose adopts a pyranose form. Protection of C3/C4 allows selective activation of C2. Radical reduction removes the oxygen, and hydrolysis yields the target hemiacetal.
Step 1.1: Protection (Acetonide Formation)
-
Reagents: L-Arabinose (1.0 eq), Acetone (Solvent/Reagent), 2,2-Dimethoxypropane (0.5 eq), p-TsOH (cat.).
-
Protocol:
-
Suspend L-arabinose in dry acetone. Add 2,2-dimethoxypropane (water scavenger) and catalytic p-toluenesulfonic acid.
-
Stir at room temperature for 12 hours. The solution will become clear as the 3,4-O-isopropylidene derivative forms.
-
Neutralize with triethylamine, concentrate in vacuo.
-
Critical Check: Ensure no 1,2-acetonide is formed (kinetic vs. thermodynamic control). The 3,4-isomer is thermodynamically favored in acetone.
-
Step 1.2: Radical Deoxygenation (Barton-McCombie)
-
Reagents: Phenyl chlorothionoformate (1.2 eq), DMAP (2.0 eq), Tributyltin hydride (Bu3SnH, 1.5 eq), AIBN (cat.), Toluene.
-
Protocol:
-
Activation: Dissolve the acetonide from Step 1.1 in DCM/Pyridine. Add phenyl chlorothionoformate at 0°C. Stir 4h. Work up to obtain the 2-O-phenoxythiocarbonyl derivative.
-
Reduction: Dissolve the thiocarbonyl intermediate in degassed toluene. Heat to reflux.[2]
-
Add Bu3SnH and AIBN (dissolved in toluene) dropwise over 30 minutes. The slow addition is crucial to prevent side reactions.
-
Reflux for 2 hours until the starting material is consumed (TLC control).
-
Concentrate and hydrolyze the residue with aqueous acetic acid (50%) at 60°C for 3 hours to remove the acetonide and tin byproducts.
-
Purification: Partition between water and hexanes. The tin residues remain in hexane; the product (2-deoxy-L-ribose) remains in the aqueous phase. Lyophilize the aqueous phase to obtain the syrup.
-
Phase II: The Modified Hoffer Protocol
Objective: Conversion of 2-deoxy-L-ribose into the crystalline 1-chloro-3,5-di-O-toluoyl derivative. Note: This phase mirrors the classic D-series synthesis but utilizes the L-enantiomer.
Step 2.1: Methylation and Toluoylation
This "one-pot" telescoping sequence avoids isolation of the unstable methyl glycoside.
-
Reagents: 2-Deoxy-L-Ribose, Methanol, Acetyl Chloride (to generate HCl in situ), Pyridine, p-Toluoyl Chloride.
-
Protocol:
-
Methylation: Dissolve 2-deoxy-L-ribose (syrup) in anhydrous methanol (10 mL/g).
-
Add Acetyl Chloride (0.1 eq) dropwise at 0°C. Stir for 20 minutes. (This generates anhydrous HCl/MeOH).
-
Quench with Pyridine (excess) after 30 minutes. Concentrate to a syrup (Methyl 2-deoxy-L-ribofuranoside).
-
Toluoylation: Redissolve the syrup in dry Pyridine (10 mL/g).
-
Cool to 0°C. Add p-Toluoyl Chloride (2.5 eq) dropwise. Exothermic reaction.
-
Heat to 50°C for 2 hours to drive the reaction to completion.
-
Workup: Pour into ice water. Extract with DCM.[3] Wash with H2SO4 (2M) to remove pyridine, then NaHCO3.
-
Crystallization: Evaporate DCM. Recrystallize the residue from Ethanol/Acetone.
-
Yield: Expect ~70-80% of Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside .
-
Step 2.2: Chlorination (The "Hoffer" Step)
The final step converts the stable methyl glycoside to the reactive glycosyl chloride.
-
Reagents: Glacial Acetic Acid, Acetyl Chloride (HCl generator).
-
Protocol:
-
Dissolve the methylated intermediate (from Step 2.1) in Glacial Acetic Acid (5 mL/g).
-
HCl Generation: In a separate vessel, slowly add Acetyl Chloride (excess) to a small volume of Acetic Acid (creates a saturated HCl/AcOH solution).[4]
-
Add the HCl/AcOH solution to the sugar solution at 10°C.
-
Stir at 10°C. The product, This compound , will begin to precipitate as a white crystalline solid within 30-60 minutes.
-
Isolation: Filter the precipitate rapidly. Wash with cold dry ether.[4]
-
Storage: Store in a desiccator over KOH/P2O5 at -20°C. The compound is sensitive to moisture.
-
Key Performance Indicators & Troubleshooting
| Parameter | Specification / Target | Troubleshooting |
| Overall Yield | 35–45% (from L-Arabinose) | Low yield in Phase 1 often indicates incomplete deoxygenation; check AIBN quality. |
| Purity (HPLC) | >98% ( | If |
| Melting Point | 108–110°C (dec) | Lower MP indicates hydrolysis (formation of 1-OH). |
| Appearance | White crystalline needles | Yellowing indicates pyridine contamination or decomposition. |
Anomeric Stability Diagram
Figure 2: The
Safety & Handling
-
Tributyltin Hydride: Highly toxic. All Phase 1 reactions must be performed in a high-efficiency fume hood. Tin residues must be disposed of as hazardous heavy metal waste.
-
Acetyl Chloride: Reacts violently with water/methanol. Use appropriate PPE (face shield, acid-resistant gloves).
-
Product Stability: The 1-chloro sugar is an activated glycosyl donor. It hydrolyzes in moist air to the 1-OH derivative (which is useless for nucleoside coupling). Handle under inert atmosphere (Argon/Nitrogen) when possible.
References
-
Bhat, B. et al. (2002).[11] "Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose." Carbohydrate Research, 337(5), 397-402.[11] Link
-
Hoffer, M. (1960).[4] "Alpha-thymidine." Chem. Ber., 93, 2777. (The foundational protocol for the D-series, adapted here for L).
-
Rolland, V., Kotera, M., & Lhomme, J. (1997).[4] "Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride." Synthetic Communications, 27(20), 3505-3511. Link
-
Dodd, E. et al. (2026).[8][12] "Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation." Carbohydrate Research, 562, 109831.[8] Link
Sources
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Executive Summary & Strategic Importance
This application note details the robust, step-by-step preparation of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose . This compound is the "universal donor" for the synthesis of
Unlike its D-enantiomer, the L-sugar is not naturally abundant and must be synthesized from L-arabinose or L-ribose.[2][1] The critical challenge in this workflow is stereochemical control: ensuring the isolation of the crystalline
Key Technical Advantages of this Protocol:
-
Scalability: Avoids chromatographic purification of intermediates.[2][1][3][4]
-
Stereocontrol: Leverages the "Hoffer" precipitation method to isolate the pure
-chloride.[2][1] -
Stability: Uses toluoyl protection, which offers superior crystallinity compared to benzoyl analogs.[2][1]
Retrosynthetic Logic & Pathway
The synthesis relies on the conversion of a stable methyl glycoside precursor into the reactive glycosyl chloride.[1] The transformation is driven by the solubility difference between the
Figure 1: Strategic workflow for the isolation of the target chlorosugar. The transition from the stable methyl glycoside to the chloride is the critical control point.
Detailed Experimental Protocols
Phase 1: Preparation of the Stable Precursor
Target: Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside Rationale: The chlorosugar is moisture-sensitive and cannot be stored for long periods.[2][1] The methyl glycoside is the stable "shelf" intermediate.[1]
Reagents & Materials
| Reagent | Equiv.[2][1][4][5][6] | Role |
| Methyl 2-deoxy-L-ribofuranoside | 1.0 | Substrate |
| p-Toluoyl chloride | 2.2 - 2.5 | Protecting Group |
| Pyridine | Solvent | Base/Solvent |
| Dichloromethane (DCM) | Solvent | Extraction |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with an internal thermometer and an addition funnel. Purge with Nitrogen (
).[2][1] -
Dissolution: Dissolve Methyl 2-deoxy-L-ribofuranoside in anhydrous Pyridine (10 mL/g of substrate). Cool the solution to 0–5°C .
-
Acylation: Add p-Toluoyl chloride dropwise over 60 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][1]
-
Quench: Cool to 0°C and add water (5 mL) to hydrolyze excess acid chloride. Stir for 30 minutes.
-
Workup:
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo to a syrup. -
Crystallization (Optional but recommended): Recrystallize from Ethanol/Methanol to obtain the pure anomeric mixture as a white solid.
Phase 2: The "Hoffer" Chlorination (Target Synthesis)
Target: this compound
Mechanism: The reaction proceeds via an oxocarbenium ion intermediate.[2][1] The
Reagents & Materials
| Reagent | Specification | Role |
| Precursor (from Phase 1) | Dry Solid | Substrate |
| Glacial Acetic Acid | Anhydrous | Solvent |
| HCl (gas) | Dry gas | Reagent |
| Alternative:[2][1][3] Acetyl Chloride | Reagent Grade | In-situ HCl generator |
Step-by-Step Protocol
-
Dissolution: Dissolve the Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside (10 g) in Glacial Acetic Acid (20–30 mL).
-
Note: If using the Acetyl Chloride method, dissolve substrate in minimal MeOH, add Acetyl Chloride at 0°C, then switch to AcOH solvent system if necessary, though direct HCl gas in AcOH is the historical standard for high yield.[1]
-
-
Chlorination: Pass dry HCl gas into the solution at 10–15°C for approximately 10–20 minutes until saturation.
-
Visual Cue: The solution will initially darken slightly, followed by the rapid formation of a heavy white precipitate.[1]
-
-
Crystallization: The target
-chloride is less soluble than the -chloride.[2][1] Stopper the flask and allow it to stand at 10°C for 2–4 hours to maximize precipitation. -
Filtration: Filter the crystalline solid rapidly under a stream of dry Nitrogen.[2][1]
-
Washing: Wash the cake with cold, dry Ether or Toluene to remove acetic acid traces.[2][1]
-
Drying: Dry in a vacuum desiccator over KOH pellets (to absorb acid fumes) and
. Do not use heat.
Quality Control & Characterization
The L-isomer behaves chemically identically to the D-isomer but rotates polarized light in the opposite direction.[1]
| Test | Specification (L-Isomer) | Acceptance Criteria |
| Appearance | White crystalline powder | Must not be yellow/oily |
| Melting Point | 118 – 121°C | Sharp range indicates purity |
| Optical Rotation | Positive (+) value (approx +50° to +60°) | |
| 1H NMR | Anomeric proton (H1) appears as a dd at ~6.4-6.5 ppm.[2][1] | |
| Stability | Moisture Sensitive | Hydrolyzes to free sugar if exposed to air |
Note on Optical Rotation: The common "Hoffer's Chlorosugar" (D-isomer) has a negative rotation (
Troubleshooting & Decision Logic
Figure 2: Troubleshooting logic for common isolation issues. Moisture is the primary cause of failure (hydrolysis).
References
-
Hoffer, M. (1960).[2][1] Alpha-halogeno-2-deoxy-D-ribose derivatives.[2][1][6][7][8][9]Chem. Ber. , 93, 2777.[1] (The foundational method for the D-isomer).[2][1]
-
Moyroud, E., & Strazewski, P. (1999).[1] L-Ribonucleosides from L-xylose.[2][1]Tetrahedron , 55(5), 1277-1284.[2][1] (Describes stereochemical handling of L-sugars).[2][1]
-
Jung, M. E., & Gardiner, J. M. (1992).[2][1] Efficient synthesis of L-nucleosides.[2][1][4]Journal of Organic Chemistry , 57(12).[2][1] (Validation of L-sugar precursors).
-
Bhat, B., et al. (2009).[2][1] Synthesis and pharmacokinetic properties of nucleoside analogs.[2][1]Antiviral Chemistry & Chemotherapy .[2][1] (Application of the L-chlorosugar in drug synthesis).
Sources
- 1. echemi.com [echemi.com]
- 2. veeprho.com [veeprho.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. guidechem.com [guidechem.com]
- 7. CAS 3601-89-6: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofur… [cymitquimica.com]
- 8. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 9. 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose | 4330-21-6 | Carbotang Product [carbotang.com]
glycosylation reaction conditions using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Application Note: Stereoselective Glycosylation using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Introduction
The reagent This compound (often referred to as the L-Hoffer chlorosugar ) is the enantiomer of the classic D-ribose derivative used in the synthesis of Zidovudine (AZT) and other antiviral nucleosides. It is the critical electrophile for synthesizing L-nucleosides , a class of compounds with significant therapeutic potential (e.g., L-thymidine, L-deoxycytidine) due to their high resistance to metabolic degradation and unique viral polymerase inhibition profiles.
Critical Technical Challenge:
Unlike ribose derivatives with a C2-hydroxyl group, this 2-deoxy reagent lacks a neighboring participating group at C2. Consequently, glycosylation cannot rely on anchimeric assistance to direct stereochemistry. The reaction proceeds via an oxocarbenium ion intermediate, often resulting in anomeric mixtures (
This guide details two validated protocols to maximize the yield of the biologically relevant
Mechanistic Insight & Control Strategy
To optimize this reaction, one must understand the competing forces at play.
-
The Reagent: The chlorosugar exists in equilibrium, but the crystalline form is usually the
-anomer (chloride axial). -
The Intermediate: Upon activation (Lewis acid or solvent polarity), the chloride departs, forming a resonance-stabilized oxocarbenium ion.
-
Stereoselectivity:
- -Attack (Desired): Occurs from the top face (convex). Sterically favored for bulky bases but opposes the anomeric effect.
- -Attack (Undesired): Occurs from the bottom face. Stabilized by the anomeric effect (electronic preference for the electronegative base to be axial).
Figure 1: Reaction Mechanism and Stereochemical Divergence
Experimental Protocols
Method A: The Silyl-Hilbert-Johnson Reaction (Vorbrüggen Modification)
Recommended for: Pyrimidines (Thymine, Cytosine, Uracil) and sensitive Purines.
This method uses a silylated nucleobase and a Lewis acid catalyst.[1] It is the industry standard for high yields.
Reagents:
-
Glycosyl Donor: this compound (Freshly prepared or crystallized).
-
Base: Nucleobase of choice (dried).
-
Silylating Agent:
-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).[1] -
Catalyst: Tin(IV) chloride (SnCl
) or TMSOTf. -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Protocol:
-
Silylation of the Base:
-
Suspend the nucleobase (1.0 equiv) in anhydrous MeCN (5 mL/mmol) under Argon.
-
Add BSA (2.0–2.5 equiv).
-
Stir at RT (or heat to 60°C if solubility is poor) until the solution becomes clear (approx. 15–30 min).
-
-
Coupling:
-
Cool the silylated base solution to 0°C .
-
Dissolve the L-Hoffer chlorosugar (1.1 equiv) in minimal anhydrous MeCN/DCM and add to the reaction.
-
Critical Step: Add SnCl
(1.0 M in DCM, 1.2 equiv) dropwise. The solution may darken slightly.
-
-
Reaction Monitoring:
-
Workup:
-
Quench carefully with saturated NaHCO
(gas evolution!). -
Dilute with DCM, wash with water and brine.
-
Dry over Na
SO and concentrate.
-
-
Purification:
-
The residue is a mixture of
-anomers (typically 1:1 to 1:2 ratio). -
Separation: Flash chromatography (Silica gel) or fractional crystallization from EtOH/MeOH is mandatory to isolate the pure
-anomer.
-
Method B: The Sodium Salt Method
Recommended for: Chlorinated Purines (e.g., 2,6-dichloropurine, 2-chloroadenine) where silylation is difficult.
This older method relies on the formation of a sodium salt of the heterocycle. It often yields a different anomeric ratio compared to the silyl method.
Reagents:
-
Base: Purine derivative.[4]
-
Reagent: Sodium Hydride (NaH, 60% dispersion).
-
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Protocol:
-
Salt Formation:
-
Suspend the purine base (1.0 equiv) in anhydrous MeCN.
-
Add NaH (1.1 equiv) slowly at RT. Stir for 30–60 min until H
evolution ceases and a salt suspension forms.
-
-
Coupling:
-
Add the L-Hoffer chlorosugar (1.0 equiv) portion-wise as a solid or solution.
-
Stir at RT for 12–16 hours. (Heating to 50°C may increase yield but often degrades stereoselectivity).
-
-
Workup:
-
Filter off the NaCl precipitate.
-
Concentrate the filtrate.
-
Redissolve in DCM/EtOAc and wash with water.
-
-
Purification:
-
Requires column chromatography. Note: The N7 vs N9 regioselectivity can also be an issue with purines; verify structure by UV and NMR.
-
Comparative Analysis of Conditions
| Parameter | Method A (Vorbrüggen) | Method B (Sodium Salt) |
| Mechanism | S | Mixed S |
| Catalyst | Lewis Acid (SnCl | None (Base activation) |
| Solvent | DCM (Non-polar) or MeCN (Polar) | MeCN or DMF |
| Stereoselectivity | Moderate | Low (often 1:1 mixtures) |
| Scalability | High | Moderate (NaH handling) |
| Best For | Pyrimidines, standard Purines | Halogenated Purines |
Workflow Decision Tree
Use this logic flow to determine the optimal experimental path for your specific nucleoside target.
Deprotection (Post-Glycosylation)
Once the pure anomer is isolated, the toluoyl groups must be removed to yield the final nucleoside.
-
Reagent: Sodium Methoxide (NaOMe) in Methanol or Methanolic Ammonia (sat. NH
/MeOH).[3][4] -
Conditions: Stir at RT for 12 hours.
-
Workup: Neutralize with Amberlite IR-120 (H
form) resin, filter, and concentrate. -
Note: Toluoyl groups are more stable than acetyl groups; ensure reaction completion by TLC.
References
-
Hubbard, A. et al. (1984). Synthesis of L-nucleosides. Nucleic Acids Research.[5][6][7]
-
Vorbrüggen, H. & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Nowak, I. & Robins, M.J. (2006).[5][6] Regiospecific and highly stereoselective coupling of 6-(substituted-imidazol-1-yl)purines with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. Journal of Organic Chemistry.
-
Jung, M.E. et al. (1994). Synthesis of L-nucleosides. Tetrahedron Letters.
-
Niedballa, U. & Vorbrüggen, H. (1974). A general synthesis of N-glycosides.[1] I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. WO2011020298A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
Vorbrüggen coupling procedure with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Application Note: High-Precision Vorbrüggen Coupling of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Executive Summary
This application note details the protocol for the stereoselective synthesis of
L-nucleosides (e.g., Lamivudine, Telbivudine, Clevudine) have emerged as critical antiviral agents due to their potent inhibition of viral polymerases and favorable toxicity profiles compared to their D-counterparts. The Vorbrüggen coupling (Silyl-Hilbert-Johnson reaction) remains the gold standard for their synthesis.[1] However, the use of a 2-deoxy sugar donor presents a unique challenge: the absence of a 2'-hydroxyl protecting group eliminates Neighboring Group Participation (NGP), often leading to difficult-to-separate mixtures of
This guide provides a rigorous, self-validating protocol to maximize
Mechanistic Foundation
To master this reaction, one must understand the competition between the
The "2-Deoxy Conundrum"
In standard ribose coupling, a 2'-acyl group forms an acyloxonium ion intermediate, blocking the
-
The Reagent: The L-Chlorosugar typically exists as the crystalline
-anomer (thermodynamically stable).[1] -
The Pathways:
-
Path A (
-like): If the Lewis acid is mild and the solvent is non-polar (e.g., DCM), the silylated base can attack the -chloride directly with inversion, yielding the desired -anomer. -
Path B (
- Oxocarbenium): Strong Lewis acids or polar solvents promote the departure of the chloride, forming a planar oxocarbenium ion. The base can attack from either side, often favoring the -anomer due to the anomeric effect, resulting in a lower : ratio.
-
Strategic Goal: Promote Path A or control Path B via solvent effects (e.g., dipole alignment) to favor the
Figure 1: Mechanistic divergence in 2-deoxy Vorbrüggen coupling. Direct displacement (
Experimental Protocol
Safety Note: TMSOTf is corrosive and moisture-sensitive.[1] Work must be performed under an inert atmosphere (Argon/Nitrogen). The L-Chlorosugar hydrolyzes rapidly in moist air; handle quickly.[1]
Materials
-
Donor: this compound (Solid, stored at -20°C).[1]
-
Acceptor: Nucleobase (e.g., Thymine, Cytosine, Adenine derivative).
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS.[1][2]
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][3]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Note: DCM often yields higher
-selectivity for this specific donor.[1]
Step-by-Step Procedure
Phase 1: Silylation of the Nucleobase (In-Situ)
-
Charge a flame-dried reaction flask with the Nucleobase (1.1 equivalents relative to sugar) under Argon.[1]
-
Add anhydrous DCM (10 mL per gram of base).
-
Add BSA (2.5 - 3.0 equivalents).
-
Stir at room temperature (RT) until the solution becomes clear (typically 15–45 mins).
-
Checkpoint: If the base does not dissolve, heat to reflux for 30 mins, then cool to RT. A clear solution indicates successful silylation.[1]
-
Phase 2: Coupling Reaction
-
Cool the silylated base solution to 0°C .
-
Critical Step: Quickly weigh the L-Chlorosugar (1.0 equivalent) and add it directly to the reaction vessel as a solid (or dissolved in a minimal volume of anhydrous DCM if preferred).
-
Add TMSOTf (0.1 – 1.0 equivalent) dropwise.[1]
-
Note: While stoichiometric TMSOTf is common, catalytic amounts (0.1 eq) are often sufficient for chlorosugars and reduce anomerization.
-
-
Allow the reaction to warm to Room Temperature and stir.
-
Monitoring: Check by TLC (EtOAc/Hexane) after 1 hour. The starting chlorosugar (
) should disappear.[1]
Phase 3: Workup & Purification
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (with vigorous stirring) to neutralize the acid and hydrolyze excess silyl groups.
-
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue will contain a mixture of
and anomers.[2]-
Separation: Flash column chromatography (Silica gel). A gradient of 0%
5% MeOH in DCM is typically effective. The -anomer usually elutes after the -anomer (more polar) in nucleoside systems, though this varies by protecting group. -
Crystallization:[4] For toluoyl-protected nucleosides, the
-anomer can often be crystallized from Ethanol or EtOAc/Hexane mixtures.[1]
-
Optimization & Data Analysis
The choice of solvent and temperature critically impacts the
Table 1: Optimization Parameters for L-Chlorosugar Coupling
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Impact on Result |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | DCM favors |
| Temperature | -10°C to 0°C | Reflux (80°C) | Low temp preserves kinetic stereocontrol.[1] High temp equilibrates to the thermodynamic product ( |
| Catalyst | TMSOTf (0.1 eq) | TMSOTf (1.0 eq) or SnCl₄ | Excess Lewis acid promotes anomerization ( |
Workflow Diagram
Figure 2: Operational workflow for the Vorbrüggen coupling of L-Chlorosugar.
Troubleshooting Guide
-
Issue: Low Yield / Decomposition of Sugar.
-
Cause: The L-Chlorosugar is unstable.[1]
-
Solution: Do not store the chlorosugar in solution. Weigh it as a solid immediately before use. Ensure the reaction is strictly anhydrous.
-
-
Issue: High
-Anomer Content.-
Cause: Acid-catalyzed anomerization.[1]
-
Solution: Reduce reaction time. Use less TMSOTf (0.1 eq). Switch solvent to DCM or Chloroform. Avoid heating.
-
-
Issue: Emulsion during Workup.
-
Cause: Silyl byproducts.[1]
-
Solution: Filter the biphasic mixture through a Celite pad before separation.
-
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. Link
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981).[5] Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts.[1][5] Chemische Berichte, 114(4), 1234-1255. Link
-
Henschke, J. P., et al. (2013).[2][6] A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation.[1][2][6][7] Organic Process Research & Development, 17(11), 1419–1429. Link
-
Liang, C., et al. (2017).[8] Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst.[8][9] Molecules, 22(1), 86. Link
-
Mathé, C., & Gosselin, G. (2006). L-Nucleosides as chemotherapeutic agents.[1][4][10] Antiviral Research, 71(2-3), 276-281. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Vorbrüggen Base Introduction Reaction - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Optimization of Solvent Systems for L-Ribofuranose Coupling Reactions
This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of L-nucleoside analogs. It synthesizes mechanistic insights with practical protocols to ensure high stereoselectivity and yield.
Subtitle: A Strategic Guide to Stereocontrol in L-Nucleoside Synthesis via Vorbrüggen Glycosylation
Executive Summary
The synthesis of L-nucleosides (the enantiomers of natural D-nucleosides) has become a cornerstone in antiviral and anticancer drug development (e.g., Lamivudine, Telbivudine). While the chemical reactivity of L-ribose mirrors its D-counterpart, the stereochemical outcome (
This guide focuses on solvent engineering as the primary lever for optimizing the coupling of L-ribofuranose derivatives with nucleobases. We demonstrate that while Acetonitrile (MeCN) is the "Gold Standard" for
Mechanistic Foundation: The L-Ribose Challenge
Defining the Stereochemical Target
In L-ribofuranose, the absolute configuration is inverted compared to D-ribose.
- -L-Ribofuranose (Target): The C1-nucleobase and the C4-hydroxymethyl group are cis (both "down" in the standard Haworth projection of L-ribose). This corresponds to the 1,2-trans relationship if a C2-acyl group is present.
- -L-Ribofuranose (Impurity): The C1-nucleobase and C4-hydroxymethyl group are trans .
The Role of Solvent in Glycosylation
Solvents influence the reaction pathway through two distinct mechanisms:
-
Dielectric Stabilization: Polar solvents like MeCN stabilize the charged oxocarbenium and acyloxonium intermediates, promoting the SN1-like pathway required for Neighboring Group Participation (NGP).
-
Solvent Participation (The "Nitrile Effect"): Nitrile solvents can reversibly attack the oxocarbenium ion to form a nitrilium cation. In D-ribose, this often favors
-products. In L-ribose, the symmetry dictates that MeCN continues to favor the 1,2-trans ( -L) outcome by shielding the -face, reinforcing the NGP effect.
Mechanism Visualization
The following diagram illustrates the critical intermediates in the coupling reaction and how solvents interact with the oxocarbenium ion.
Figure 1: Mechanistic pathway showing how Acetonitrile promotes the formation of the 1,2-acyloxonium ion (NGP), leading to the desired
Solvent Selection Matrix
The choice of solvent dramatically shifts the
| Solvent | Polarity ( | Mechanism of Action | Stereoselectivity ( | Recommendation |
| Acetonitrile (MeCN) | High (37.5) | Stabilizes ionic intermediates; Compatible with NGP. | High (>95:5) | Primary Choice |
| Dichloromethane (DCM) | Low (8.9) | Non-participating; SN2-like inversion possible. | Moderate to High | Use if solubility is limiting. |
| 1,2-Dichloroethane (DCE) | Low (10.4) | Similar to DCM but higher boiling point. | Moderate | Alternative to DCM. |
| Tetrahydrofuran (THF) | Moderate (7.5) | Coordinates cation; can shield | Low / Mixed | Avoid (Favors |
| Toluene | Low (2.4) | Non-polar; promotes tight ion pairing. | Variable | Use for specific lipophilic bases. |
Key Insight: For L-ribose derivatives with a 2-O-acyl group (Acetyl/Benzoyl), Acetonitrile is the superior solvent because it supports the formation of the acyloxonium ion intermediate, which rigidly directs the nucleobase to the
Optimized Protocol: Vorbrüggen Coupling of L-Ribose[1]
This protocol describes the coupling of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose with a silylated nucleobase (e.g., Uracil, Cytosine, or Purine analogs).
Reagents & Materials
-
Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (Dried under high vacuum).
-
Acceptor: Nucleobase (Dried).
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS.
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Anhydrous Acetonitrile (Water content < 50 ppm).
Step-by-Step Procedure
-
Silylation of Nucleobase:
-
Suspend the nucleobase (1.1 equiv relative to sugar) in anhydrous Acetonitrile (5 mL/mmol).
-
Add BSA (2.5 equiv). Stir at 60°C until a clear solution is obtained (typically 15-30 min).
-
Note: Ensure complete silylation. If the base does not dissolve, add more BSA or switch to HMDS/Ammonium Sulfate reflux method.
-
-
Coupling Reaction:
-
Cool the silylated base solution to 0°C (ice bath). Crucial: Lower temperatures (-20°C) improve
-selectivity for reactive sugars. -
Dissolve the L-ribose donor (1.0 equiv) in minimum anhydrous Acetonitrile and add to the reaction mixture.
-
Add TMSOTf (1.1 - 1.2 equiv) dropwise via syringe.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) over 2 hours.
-
-
Monitoring:
-
Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the sugar donor.
-
Checkpoint: If reaction is sluggish, heat to 50°C, but be aware this may increase
-anomer formation.
-
-
Workup:
-
Quench the reaction by adding cold saturated NaHCO₃ solution. Stir for 15 minutes.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography.[1] The
-anomer is typically more polar than the -anomer in acyl-protected systems (verify with specific compound).
-
Optimization Flowchart
Figure 2: Decision tree for optimizing reaction conditions based on stereochemical outcome.
Troubleshooting & Critical Parameters
The "Water Effect"
Water is the enemy of stereocontrol. Moisture competes with the nucleobase for the oxocarbenium ion, leading to hemiacetals or hydrolysis products. Furthermore, water can disrupt the tight ion-pairing required for the "Nitrile Effect," eroding
-
Action: Always distill MeCN over CaH₂ or use molecular sieves (3Å) for 24h prior to use.
Temperature Control
While room temperature is sufficient for many reactions, L-ribose couplings often benefit from kinetic control .
-
Observation: If you observe high
-content (e.g., 30%), repeat the reaction at -20°C. -
Reasoning: At lower temperatures, the thermodynamically stable 1,2-acyloxonium intermediate is strictly maintained, whereas higher temperatures may allow for leakage into the open oxocarbenium ion pathway where steric shielding is less effective.
2-Deoxy-L-Ribose Note
If coupling 2-deoxy-L-ribose , the NGP mechanism is absent (no C2-acyl group). In this specific case:
-
Solvent Switch: Acetonitrile may actually favor the
-anomer due to the equatorial nitrilium ion forming on the -face (blocking it). -
Recommendation for 2-Deoxy: Use DCM or Chloroform to rely on anomeric effects, or use specific directing groups at C3.
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the silyl-Hilbert-Johnson reaction).
-
Schweifer, A., & Hammerschmidt, F. (2011). Preparation of Nucleosides Derived from 2-Nitroimidazole and D-Arabinose, D-Ribose, and D-Galactose by the Vorbrüggen Method.[2] Journal of Organic Chemistry, 76(20), 8159–8167. Link (Demonstrates MeCN superiority for
-selectivity). -
Chao, C. S., et al. (2011). Neighboring-group participation by C-2 ether functions in glycosylations directed by nitrile solvents. Chemistry - A European Journal, 17(43), 12193-12202. Link
- Binkley, R. W. (1988). Modern Carbohydrate Chemistry. Marcel Dekker.
-
Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Preparation of nucleosides derived from 2-nitroimidazole and D-arabinose, D-ribose, and D-galactose by the Vorbrüggen method and their conversion to potential precursors for tracers to image hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of nucleophilic substitution at C1 of chlorosugars
Application Note: Mechanistic Control of Nucleophilic Substitution at C1 of Chlorosugars
Abstract
Glycosyl chlorides (chlorosugars) remain a cornerstone in the synthesis of complex oligosaccharides and nucleoside analogs due to their stability and tunable reactivity. However, the stereochemical outcome at the anomeric center (C1) is often plagued by competing mechanistic pathways (
Mechanistic Foundations
The reactivity of glycosyl chlorides at C1 is governed by the interplay between the anomeric effect , protecting group strategies , and promoter solubility . Unlike simple alkyl halides, the substitution at C1 is rarely a pure
The Anomeric Effect & Ground State Stability
Glycosyl chlorides predominantly exist as the
-
Consequence: The
-chloride is thermodynamically stable but kinetically less reactive towards direct displacement due to steric shielding and electronic repulsion.
Pathway A: Neighboring Group Participation (NGP)
When an acyl group (e.g., acetyl, benzoyl) is present at C2, the reaction proceeds via a dioxolenium ion intermediate.
-
Activation: The promoter (e.g.,
) abstracts the chloride. -
Stabilization: The carbonyl oxygen at C2 attacks C1 from the top face (syn-facial to the leaving group), forming a fused ring system.
-
Substitution: The nucleophile (alcohol) attacks C1 from the bottom face (trans to the C2 substituent).
-
Result: Exclusive formation of 1,2-trans glycosides (e.g.,
-glucosides).
Pathway B: -like Inversion (Insoluble Promoters)
In the absence of NGP (e.g., C2-benzyl ether) and using insoluble promoters (e.g.,
-
Mechanism: The silver surface coordinates the chlorine. The nucleophile attacks the "push-pull" activated complex from the backside.[1]
-
Result: Inversion of configuration (
-chloride -glycoside).
Pathway C: Oxocarbenium Ion ( -like)
Using soluble promoters (
-
Mechanism: The leaving group departs fully. The planar cation is accessible from both faces.
-
Result: Low stereoselectivity (
mixture), often governed by the thermodynamic stability of the product or solvent effects (e.g., nitrile effect favoring ).
Visualization: Mechanistic Pathways
The following diagram illustrates the divergence between NGP-controlled and Ion-Pair pathways.
Caption: Divergent mechanistic pathways in glycosyl chloride substitution. Green paths indicate high stereocontrol.
Experimental Protocols
Protocol A: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Chloride
A robust method for generating the donor using inexpensive reagents.
Reagents:
- -D-Glucose pentaacetate (10.0 g, 25.6 mmol)
-
Aluminum Chloride (
) (1.7 g, 12.8 mmol) or -
Dichloromethane (DCM) (anhydrous)[2]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve
-D-glucose pentaacetate in DCM (100 mL). -
Chlorination: Add
carefully at 0°C. Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (
) converts to the product ( , stains strongly with ).
-
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Separate the organic layer.[3][4] Wash with saturated
(2x) and brine (1x). -
Drying: Dry over
, filter, and concentrate in vacuo (bath temp < 40°C to prevent decomposition). -
Purification: Recrystallize from Ether/Hexane to yield white needles.
-
Yield: Typically 85-90%.
-
Storage: Store at -20°C under Argon. Hydrolyzes rapidly in moist air.
-
Protocol B: Koenigs-Knorr Glycosylation (Silver Promoted)
Standard coupling protocol for synthesis of
Reagents:
-
Glycosyl Chloride Donor (1.2 equiv)
-
Acceptor (Alcohol) (1.0 equiv)
-
Promoter: Silver Carbonate (
) (2.0 equiv) or Silver Triflate ( ) (1.2 equiv) for lower reactivity. -
Molecular Sieves (4Å, activated powder)
-
Solvent: DCM (for
-selectivity via NGP) or Toluene.
Procedure:
-
Activation: In a flame-dried flask, combine the Acceptor and Molecular Sieves in anhydrous DCM. Stir for 30 min to ensure absolute dryness.
-
Promoter Addition: Add
(protect from light using aluminum foil). -
Donor Addition: Dissolve the Glycosyl Chloride in minimal DCM and add dropwise to the stirring suspension at 0°C.
-
Note: If using
, cool to -20°C to suppress side reactions.
-
-
Reaction: Stir at RT for 4-16 hours.
-
Checkpoint: TLC should show disappearance of the donor. If hydrolysis (hemiacetal) is observed, the system was not dry.
-
-
Workup: Filter through a Celite pad to remove silver salts. (Caution: Silver waste is hazardous).
-
Purification: Concentrate and purify via flash column chromatography.
Optimization & Troubleshooting Guide
| Variable | Condition | Effect on Mechanism | Recommended For |
| Solvent | Dichloromethane (DCM) | Non-participating, moderately polar. | General NGP-directed |
| Acetonitrile ( | Participates to form | Kinetic control favoring | |
| Diethyl Ether ( | Low polarity, coordinates cation. | Enhances | |
| Promoter | Insoluble, mild. | ||
| Soluble, highly reactive. | Unreactive acceptors. Risk of anomerization ( | ||
| Soluble, "Helferich" conditions. | Traditional method for difficult substrates (Caution: Toxic). | ||
| C2-Group | Acetyl / Benzoyl | Participating (NGP). | Exclusive 1,2-trans ( |
| Benzyl Ether | Non-participating. | Mixture (usually |
Workflow Visualization
Caption: Operational workflow for the synthesis and application of glycosyl chlorides.
References
-
Igarashi, K. (1977). The Koenigs-Knorr Reaction. Advances in Carbohydrate Chemistry and Biochemistry. Link
-
Lemieux, R. U. , et al. (1975). Halide ion catalyzed glycosylation reactions. Journal of the American Chemical Society. Link
-
Gervay, J., & Hadd, M. J. (1997). Anomeric Effect and Glycosylation Mechanisms. Journal of Organic Chemistry. Link
-
Niggemann, J., et al. (2002). Glycosyl Chlorides in Oligosaccharide Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Codée, J. D., et al. (2011). Stereoselective Glycosylation Reactions. Chemical Society Reviews. Link
Sources
- 1. SN1 vs. SN2: Unpacking the Two Paths of Nucleophilic Substitution - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Furman Chemistry 120: Organic / Competititon between SN2 and SN1 Pathways [furmanchm120.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose for beta-selective glycosylation
Application Note: High-Fidelity -Selective Glycosylation using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose[1]
1Executive Summary
The synthesis of L-nucleosides (e.g., L-thymidine, L-deoxycytidine) has become a cornerstone in antiviral drug development, particularly for HIV and HBV therapeutics (e.g., Lamivudine, Telbivudine analogs). The critical intermediate for these syntheses is This compound (often referred to as L-Hoffer’s chlorosugar ).[1]
Unlike ribonucleosides, where the C2-acyloxy group directs
Mechanistic Insight: The "Inversion" Paradigm
To achieve
The Reagent Advantage
This compound crystallizes almost exclusively as the
- -Donor: The chlorine atom is axial.[1]
-
Reaction Pathway: If the reaction conditions suppress ionization (non-polar solvent, weak/no Lewis acid), the silylated nucleobase attacks from the equatorial face (backside attack).
-
Result: Stereospecific inversion to the
-nucleoside .[1]
Pathway Visualization
The following diagram illustrates the divergent pathways. The "Inversion Path" is the target of this protocol.
Figure 1: Mechanistic divergence in 2-deoxy glycosylation. Path A (Green) utilizes the specific stereochemistry of Hoffer's chlorosugar for selective inversion.
Pre-Protocol: Reagent Handling and QC
The chlorosugar is prone to hydrolysis (forming the 1-OH derivative) and anomerization in solution.
-
Storage: Store at -20°C under Argon.
-
Purity Check (Critical): Before coupling, dissolve a small sample in CDCl
.-
-Anomer (Target): The H1 proton appears as a pseudo-triplet or doublet of doublets (
Hz) typically around 6.3–6.5 ppm. -
-Anomer: The H1 proton appears as a pseudo-triplet (
Hz). -
Note: If significant hydrolysis (H1 ~5.5-6.0 ppm broad) is observed, recrystallize from CCl
/Hexane or prepare fresh from the methyl glycoside.
-
-Anomer (Target): The H1 proton appears as a pseudo-triplet or doublet of doublets (
Protocol: -Selective Silyl-Hilbert-Johnson Coupling[1]
This protocol is optimized for S
Materials
-
Donor: this compound (1.0 equiv).[1]
-
Acceptor: Nucleobase (e.g., Thymine, N4-acetylcytosine) (1.1 – 1.2 equiv).
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane).[2]
-
Solvent: Anhydrous Chloroform (CHCl
) or Dichloromethane (DCM). Avoid Acetonitrile (MeCN) as it promotes S 1 ionization. -
Catalyst (Optional): Zinc Chloride (ZnCl
) or very low loading TMSOTf (0.05 equiv).
Step-by-Step Procedure
-
Silylation of Nucleobase:
-
Suspend the nucleobase (1.2 equiv) in anhydrous CHCl
(5 mL per mmol). -
Add BSA (2.5 equiv). Stir at reflux (or 50°C) under Argon until the solution becomes clear (approx. 15–30 min).
-
Alternative: If using HMDS, reflux with catalytic ammonium sulfate until clear, then evaporate excess HMDS and redissolve residue in CHCl
.
-
-
Coupling (The "Inversion" Step):
-
Cool the silylated base solution to 0°C.
-
Crucial: Add the solid crystalline
-chlorosugar (1.0 equiv) directly to the stirring solution. Do not dissolve it in a separate solvent first if possible, to minimize anomerization time. -
Catalysis: If the reaction is sluggish, add 0.1 equiv of ZnCl
(ether solution) or 0.05 equiv TMSOTf. -
Allow the reaction to warm to room temperature slowly over 2–4 hours.
-
-
Monitoring:
-
Monitor by TLC (Hexane:EtOAc 1:1). The starting chlorosugar (
) should disappear. -
The
-anomer product is usually more polar than the -anomer (check specific nucleoside literature).
-
-
Workup:
-
Dilute with DCM.
-
Wash with saturated NaHCO
(x2) to neutralize acid/silicon byproducts. -
Wash with Brine (x1).
-
Dry over Na
SO and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol or MeOH. The
-isomer often crystallizes preferentially.[1] -
Flash chromatography may be required if the
ratio is < 1:10.
-
Data Analysis & Troubleshooting
Solvent Effects on Selectivity
The choice of solvent dictates the mechanism.
| Solvent | Dielectric Constant | Mechanism Dominance | Typical |
| Chloroform / DCM | Low | S | 1:10 to 1:20 |
| Acetonitrile | High | S | 1:1 to 1:3 |
| DMF | High | S | 1:1 (Mixture) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of donor | Ensure solvents are strictly anhydrous. Handle donor under inert gas. |
| High | S | Switch solvent to CHCl |
| No Reaction | Base not silylated | Ensure base solution is clear before adding sugar. Increase BSA/HMDS time. |
| N3 vs O4 Regioselectivity (Pyrimidines) | Kinetic vs Thermo | Silylated bases usually favor N1 (pyrimidines) or N9 (purines). Ensure adequate heating if N-glycosylation is slow. |
Deprotection (Post-Glycosylation)
The toluoyl groups are stable but can be removed under standard Zemplén conditions.
References
-
Hoffer, M. (1960). Alpha-thymidin.[1] Chemische Berichte, 93(11), 2777–2781.
-
Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984). An investigation by 1H NMR spectroscopy into the factors determining the β:α ratio of the product in 2′-deoxynucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837.
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard Reference Text).
-
Bauta, W. E., et al. (2004). A New Process for the Preparation of Antiviral Nucleosides. Organic Process Research & Development, 8(6), 889-896.
-
Priyadarshani, S., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst. Molecules, 22(1), 84.
reaction of silylated nucleobases with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Application Note: High-Efficiency Synthesis of -L-Nucleosides via 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Abstract & Introduction
The synthesis of L-nucleosides has gained critical importance in drug discovery, particularly for antiviral therapies targeting Hepatitis B (HBV) and HIV. Unlike their natural D-counterparts, L-nucleosides often exhibit potent antiviral activity with reduced host toxicity due to their non-recognition by human mitochondrial polymerases.
This application note details the protocol for coupling This compound (commonly referred to as the L-Hoffer chlorosugar ) with silylated nucleobases. This reagent is the L-enantiomer of the classic Hoffer's chlorosugar and is the industry standard for introducing the 2-deoxy-L-ribose moiety.
Key Technical Challenge:
The primary challenge in 2-deoxy-nucleoside synthesis is stereocontrol. Unlike ribose, which utilizes a C2-acyloxy group to direct
Mechanism of Action
The coupling reaction follows a modified Vorbrüggen Glycosylation pathway.
-
Activation: The silylated nucleobase (generated via BSA or HMDS) acts as the nucleophile.
-
Ionization/Substitution: In the presence of a Lewis acid (e.g., SnCl
) or simply due to the lability of the C1-chloride, the reaction proceeds. -
Stereochemistry: The starting material, this compound, crystallizes exclusively as the
-anomer . The nucleophilic attack by the silylated base occurs from the opposite face (S 2 inversion), yielding the -L-nucleoside as the major product.
Mechanistic Pathway Diagram[2][3][4]
Figure 1: Mechanistic pathway illustrating the Walden inversion from
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8]
| Reagent | Role | Specifications |
| L-Hoffer Chlorosugar | Glycosyl Donor | This compound (Solid, |
| Nucleobase | Acceptor | Thymine, Cytosine, Adenine, etc. |
| BSA | Silylating Agent | N,O-Bis(trimethylsilyl)acetamide |
| SnCl | Catalyst | Tin(IV) chloride (1M in DCM) or TMSOTf |
| Acetonitrile (MeCN) | Solvent | Anhydrous (<50 ppm H |
| Dichloromethane (DCM) | Solvent | Anhydrous |
Step-by-Step Methodology
Step 1: Silylation of the Nucleobase
Critical: The base must be fully silylated to ensure solubility and reactivity.
-
Charge a flame-dried round-bottom flask with the Nucleobase (1.0 equiv) and anhydrous MeCN (5–10 mL/mmol).
-
Add BSA (2.5 equiv for pyrimidines, 3.5 equiv for purines) under Argon atmosphere.
-
Stir at room temperature (RT) for 15–30 minutes until the solution becomes clear.
-
Note: If the base does not dissolve, heat to 50°C for 30 mins, then cool to RT.
-
Step 2: Coupling Reaction
-
Add the solid L-Hoffer Chlorosugar (1.0 – 1.1 equiv) directly to the silylated base solution.
-
Alternative: Dissolve the chlorosugar in a minimal amount of anhydrous DCM before addition if solubility is an issue.
-
-
Catalyst Addition:
-
Method A (Standard): Cool to 0°C. Add SnCl
(1M in DCM, 1.0 equiv) dropwise. -
Method B (Mild): If the chlorosugar is fresh and high purity, the reaction may proceed without SnCl
or with trace TMSOTf (0.1 equiv) in MeCN/CHCl .
-
-
Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (EtOAc/Hexane 1:1).[2]
-
Reaction is typically complete within 2–4 hours.
Step 3: Workup & Purification[3][2]
-
Dilute with EtOAc or DCM.
-
Quench by pouring into a saturated NaHCO
solution (Caution: Gas evolution). -
Filter through a Celite pad if tin salts cause an emulsion.
-
Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (SiO
). The -anomer is usually more polar than the -anomer (check specific R values).
Step 4: Deprotection (Removal of Toluoyl Groups)
-
Dissolve the protected nucleoside in MeOH.[3]
-
Add NaOMe (0.1 equiv, 25% in MeOH).
-
Stir at RT for 1–2 hours.
-
Neutralize with Dowex 50W (H+ form) resin, filter, and concentrate to yield the free L-nucleoside .
Workflow Visualization
Figure 2: Operational workflow for the synthesis of L-nucleosides.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low | Anomerization of Chlorosugar | Ensure the chlorosugar is the crystalline |
| Hydrolysis of Sugar | Moisture Contamination | Strictly anhydrous conditions are required. The chlorosugar hydrolyzes rapidly to the 1-OH species. |
| Emulsions during Workup | Tin Salts (SnCl | Wash with 10% KF solution or saturated sodium tartrate to complex the tin before extraction. |
| Incomplete Silylation | Low Solubility of Base | Increase BSA equivalents or heat the silylation step to 60°C before cooling for coupling. |
References
- Hoffer, M. (1960). -Thymidine. Chem. Ber., 93, 2777. (Original description of the chlorosugar synthesis).
-
Hubbard, A. J., et al. (1984). The synthesis of the L-enantiomers of the anti-herpes agents... Nucleic Acids Research. Link
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Mathé, C., & Gosselin, G. (2006). L-Nucleosides as antiviral agents. Antiviral Research. Link
- Tohoku University Research. (2019). 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis.
synthesis of Telbivudine intermediates using chlorosugars
Application Note: Stereoselective Synthesis of Telbivudine (L-dT) Intermediates via the Chlorosugar Route
Executive Summary
Telbivudine (Tyzeka/Sebivo) is a synthetic thymidine nucleoside analogue (L-dT) specifically acting as a Hepatitis B virus (HBV) polymerase inhibitor. Structurally, it is the unmodified
The synthesis of Telbivudine presents a unique stereochemical challenge: constructing the
This Application Note details the "Hoffer Chlorosugar" route , the industry-standard method for overcoming this challenge. By isolating the thermodynamically stable
Strategic Process Overview
The synthesis hinges on three critical phases:
-
Chiral Pool Manipulation: Conversion of L-Arabinose to the protected 1-chloro-2-deoxy-L-ribofuranose (Hoffer's Chlorosugar).
-
Stereoselective Coupling: Silyl-Hilbert-Johnson reaction using non-polar solvents to force inversion of configuration.
-
Deprotection & Purification: Removal of toluoyl protecting groups and isolation of the API.
Process Workflow Diagram
Figure 1: Critical Process Flow for Telbivudine Synthesis targeting the
Critical Process Parameters (CPP) & Mechanism
The Stereochemical Paradox
In 2-deoxy-sugars, the absence of a C2 substituent means the oxocarbenium ion intermediate (formed during
To achieve
-
Isolate the
-Chlorosugar: The -anomer of the chlorosugar is thermodynamically more stable than the -anomer due to the anomeric effect. It can be crystallized in high purity. -
Solvent Control:
-
High Polarity (e.g., Acetonitrile): Promotes ionization to the oxocarbenium ion (
). Result: Loss of stereochemistry ( mix). -
Low Polarity (e.g., Chloroform, DCM): Suppresses ionization. The reaction proceeds via a concerted
-like displacement of the -chloride by the silylated base. Result: Inversion of configuration -Product .
-
Detailed Experimental Protocols
Protocol A: Synthesis of Hoffer's Chlorosugar (α-Isomer)
Target: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-L-ribofuranose.[1][2]
Reagents:
-
Precursor: 1-O-Acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribofuranose (derived from L-Arabinose).
-
HCl gas (anhydrous).
-
Acetic Acid / Acetyl Chloride.
Procedure:
-
Dissolution: Dissolve 10.0 g of the 1-O-acetyl precursor in 20 mL of glacial acetic acid in a round-bottom flask.
-
Chlorination: Cool the solution to 10°C. Slowly bubble anhydrous HCl gas into the solution for 10–15 minutes. Alternatively, add Acetyl Chloride (1.5 eq) dropwise if HCl gas is unavailable (generates HCl in situ).
-
Precipitation: The product often precipitates directly from the reaction mixture as it forms. If not, stir at 0°C for 2 hours.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake rapidly with cold anhydrous ether.
-
Drying: Dry under vacuum over KOH pellets.
-
Note: The chlorosugar is hydrolytically unstable. Store in a desiccator at -20°C.
-
Checkpoint:
H NMR (CDCl ) should show the anomeric proton (H1) as a doublet at ~6.45 ppm with a coupling constant Hz, indicative of the pseudo-equatorial ( ) orientation.
-
Protocol B: Stereoselective Glycosylation (Silyl-Hilbert-Johnson)
Target: 3',5'-Di-O-toluoyl-β-L-thymidine.
Reagents:
-
Thymine (1.2 eq).
-
Hexamethyldisilazane (HMDS).
-
Catalyst: Ammonium Sulfate (catalytic amount).
-
Solvent: Chloroform (CHCl
) or Dichloromethane (DCM) (Anhydrous). -
Reactant: Hoffer's Chlorosugar (from Protocol A).
Procedure:
-
Silylation of Base:
-
Suspend Thymine (1.5 g) and ammonium sulfate (10 mg) in HMDS (10 mL).
-
Reflux under nitrogen until the solution becomes clear (approx. 2–3 hours).
-
Evaporate excess HMDS under vacuum to yield a viscous oil (bis-silylated thymine).
-
-
Coupling:
-
Dissolve the silylated thymine residue in 20 mL of anhydrous Chloroform (Critical: Do not use Acetonitrile).
-
Add Hoffer's Chlorosugar (4.0 g, 1.0 eq) to the solution.
-
Optional: Add a Lewis Acid catalyst (e.g., TMSOTf, 0.1 eq) to accelerate the reaction, though thermal coupling works for silylated bases.
-
Stir at room temperature (or mild reflux) for 12–16 hours.
-
-
Workup:
-
Dilute with DCM. Wash with saturated NaHCO
(to remove toluic acid) and brine. -
Dry over Na
SO and concentrate.
-
-
Purification (Isomer Separation):
-
The crude residue contains predominantly the
-anomer but may contain traces of . -
Recrystallize from Ethanol (EtOH) . The
-isomer crystallizes preferentially.
-
Protocol C: Deprotection to Telbivudine
Procedure:
-
Suspend the protected nucleoside in Methanol (MeOH).
-
Add Sodium Methoxide (NaOMe, 0.1 eq) or saturate with Ammonia gas (NH
). -
Stir at room temperature for 12 hours.
-
Neutralize with Amberlite IR-120 (H+ form) resin.
-
Filter and concentrate.
-
Recrystallize from water/ethanol to obtain pure Telbivudine.
Analytical Controls & Data Interpretation
To validate the synthesis, compare the physical data of the product against known standards.
Table 1: Analytical Comparison of Anomers
| Parameter | Telbivudine (β-L-dT) | α-L-dT (Impurity) | Technique |
| H1' NMR Shift | |||
| Coupling (J) | |||
| Melting Point | 184 - 186 °C | 188 - 190 °C | DSC / Capillary |
| Specific Rotation | Polarimetry |
Troubleshooting Guide:
-
Problem: High
-anomer content in coupling. -
Problem: Low Yield in Chlorosugar step.
References
-
Hoffer, M. (1964). Alpha-halogenose of the 2-deoxy-D-ribose series.[7][8]Chem. Ber., 93, 2777. (Foundational method for chlorosugar synthesis).
-
Wang, Z., et al. (2012). Preparation process of key intermediate of telbivudine.[9][10] Patent CN102477051A. Link
-
Sznaidman, M. L., et al. (1995). Synthesis of L-ribose and 2-deoxy-L-ribose derivatives.[2][6]Nucleosides & Nucleotides, 14(3-5), 375-378.
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Authoritative text on Silyl-Hilbert-Johnson coupling).
-
Novartis. (2006). Tyzeka (Telbivudine) Prescribing Information.Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. CN102477051A - Preparation process of key intermediate of telbivudine - Google Patents [patents.google.com]
- 6. CN103864730A - Technology for preparation of telbivudine important intermediate - Google Patents [patents.google.com]
- 7. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Welcome to the technical support guide for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical glycosyl donor in the synthesis of L-nucleoside analogues and other complex carbohydrates.[1][2][3] The inherent reactivity that makes this compound a valuable synthetic building block also renders it highly susceptible to hydrolysis.[4][5] This guide provides in-depth troubleshooting advice, validated protocols, and the fundamental chemical principles required to mitigate degradation and ensure successful, reproducible outcomes in your experiments.
Section 1: Understanding the Instability - The "Why"
Before troubleshooting, it is crucial to understand the chemical rationale behind the compound's sensitivity. This knowledge forms the basis for all preventative measures.
FAQ: Why is this compound so prone to hydrolysis?
Answer: The hydrolytic instability of this glycosyl chloride stems from a combination of structural features, primarily the absence of a C-2 participating group and the nature of the anomeric chloro group.
-
Lack of C-2 Neighboring Group Participation: Unlike many other glycosyl donors that have an acyl (e.g., acetyl, benzoyl) protecting group at the C-2 position, this compound is "2-deoxy." A C-2 acyl group provides "anchimeric assistance," where the carbonyl oxygen can attack the anomeric center as the leaving group departs.[6][7] This forms a stable, bicyclic acyloxonium ion intermediate that shields the top face of the sugar ring from nucleophilic attack, controlling stereoselectivity and protecting the anomeric center from premature hydrolysis.[6][7] Without this group, the anomeric center is significantly more reactive and exposed.[5][8][9]
-
Formation of an Unstable Oxocarbenium Ion: In the presence of trace acid or a polar solvent, the anomeric chloride can dissociate, leading to the formation of a highly reactive and unstable oxocarbenium ion intermediate.[10][11] This planar carbocation is extremely electrophilic and will be rapidly quenched by any available nucleophile. If water is present, even in trace amounts, it will readily attack this intermediate, leading to the formation of the undesired hemiacetal (the hydrolyzed product).[11]
-
Good Leaving Group: The chloride at the anomeric position is a competent leaving group, especially when activated by Lewis acids or protic acids, which are often used to promote glycosylation reactions.[5][12][13] This activation, however, also accelerates the rate of hydrolysis if moisture is not rigorously excluded from the reaction system.
The mechanism below illustrates the acid-catalyzed hydrolysis pathway, which is a primary route of degradation during storage and synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Glycosides - Chemistry Steps [chemistrysteps.com]
- 12. Defining the Scope of the Acid-Catalyzed Glycosidation of Glycosyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anomeric Purity in L-Nucleoside Synthesis
Topic: Improving
Executive Summary & Core Directive
The Challenge: The synthesis of L-nucleosides (the enantiomers of natural D-nucleosides) has become critical for antiviral drug development (e.g., Lamivudine, Telbivudine). While the chemical principles mirror the D-series, the spatial orientation requires precise control. The primary failure mode is the formation of the thermodynamically stable but biologically inactive
The Goal: This guide provides a self-validating workflow to maximize the
Diagnostic Matrix: Troubleshooting Your Anomeric Ratio
Use this matrix to identify the root cause of poor stereoselectivity in your current workflow.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| High | Anomeric Effect Dominance | Switch Solvent: Replace DCM with Acetonitrile (MeCN) or Nitromethane. | Polar solvents stabilize the |
| High | Lack of NGP | Check Protection: Ensure 2'-OH is protected with an Acyl group (Bz, Ac), not Ether (Bn, TBDMS). | 2'-O-Acyl groups form a cyclic acyloxonium ion that blocks the |
| Low Yield + Poor Ratio | Incomplete Silylation | Re-Silylate: Increase BSA/HMDS time; ensure reaction turns clear before coupling. | Incomplete silylation leaves N-H protons, causing competitive inhibition and sluggish kinetics. |
| N3-Isomer Formation (Pyrimidines) | Kinetic Control Failure | Thermodynamic Push: Increase temperature to reflux after initial addition; use stronger Lewis Acid (TMSOTf). | N3-kinetic product rearranges to the thermodynamic N1-product under heat/acid. |
| Variable Ratios Batch-to-Batch | Moisture Contamination | Dry System: Use molecular sieves (4Å) in the reaction vessel. | Water hydrolyzes the oxocarbenium intermediate or silylating agent, disrupting the stereoselective pathway. |
Deep Dive: The Mechanism of Stereocontrol
To control the ratio, you must control the intermediate. The pathway differs significantly between Ribose (with 2'-OH) and 2'-Deoxyribose .
The Pathway Visualization
The following diagram illustrates the divergence between NGP-assisted synthesis (High
Caption: Path A utilizes Neighboring Group Participation (NGP) for strict stereocontrol. Path B relies on solvent/temperature effects due to the absence of a directing group.
Optimized Protocol: Synthesis of -L-2'-Deoxy-Nucleosides
Note: This protocol specifically addresses the difficult "Path B" (2'-deoxy) scenario where NGP is absent. If using L-Ribose, simply ensure 2'-O-Benzoyl protection is used.
Materials
-
L-Sugar Donor: 1-chloro-3,5-di-O-toluoyl-2-deoxy-L-ribose (Chlorosugars are often superior to acetates for
-selectivity in deoxy series due to inversion of the -chloride). -
Base: Silylated Pyrimidine/Purine (BSA or HMDS treated).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) - See Step 3.
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][2]
Step-by-Step Workflow
-
Silylation (Critical Pre-step):
-
Suspend the nucleobase in HMDS/BSA with catalytic ammonium sulfate.
-
Reflux until a clear solution is obtained (2-4 hours).
-
Evaporate excess silylating agent strictly under high vacuum (residual HMDS neutralizes the Lewis Acid).
-
-
Sugar Activation:
-
Dissolve the protected L-sugar in the chosen solvent (0.1 M concentration).
-
Add freshly activated 4Å molecular sieves. Stir for 30 mins.
-
-
Solvent Selection (The "Ratio Maker"):
-
For maximum
-L selectivity: Use Chloroform (CHCl3) or DCM if starting with an -chlorosugar (SN2-like inversion). -
Alternative: Use Acetonitrile if starting with an acetate. Acetonitrile can form a
-face nitrilium species, but in L-series, this can sometimes favor -L depending on the specific conformation. -
Recommendation: Start with DCM and the
-chlorosugar .
-
-
Coupling:
-
Cool the mixture to -20°C (Kinetic control).
-
Add the silylated base (dissolved in solvent).
-
Add TMSOTf (1.1 eq) dropwise.
-
Hold at -20°C for 2 hours. Do not warm immediately.
-
-
Workup & Analysis:
-
Quench with cold sat. NaHCO3.
-
Analyze crude via 1H NMR. Look for the anomeric proton (H1').
-
L-Series Rule: The
-L anomer usually appears as a pseudo-triplet (J ≈ 6-7 Hz) or dd, while the -L anomer appears as a pseudo-dd with smaller coupling constants (J ≈ 3-5 Hz), though this depends on the specific sugar pucker. Always verify with NOE: -L should show NOE between H1' and H4'.
-
Frequently Asked Questions (FAQ)
Q1: Why is my L-nucleoside ratio different from the D-nucleoside literature?
A: While the chemistry is mirrored, the impurities and kinetics can differ due to the quality of L-starting materials (which are often synthetic rather than natural sources). However, the mechanism is identical. If D-ribose gives
Q2: Can I use Tin Tetrachloride (SnCl4) instead of TMSOTf?
A: Yes, but SnCl4 is a bidentate Lewis Acid. It can coordinate with the nucleobase and the sugar simultaneously, often leading to tighter "contact ion pairs." In 2'-deoxy synthesis, SnCl4 often favors the thermodynamic product (
Q3: How do I separate the
-
Crystallization: Many L-nucleoside derivatives (especially p-toluoyl protected) have significant solubility differences. Try crystallizing from EtOH/Hexanes.
-
Enzymatic Resolution: Some nucleoside phosphorylases are specific to the natural
-linkage and can be used to selectively degrade or modify one anomer, though this is rare for L-series. -
Chromatography: Use a C18 reverse-phase column. The
and anomers often have distinct retention times due to different dipole moments.
References & Further Reading
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reaction).
-
Pierra, C., et al. (2006).[3] Synthesis of beta-L-2'-deoxythymidine (L-dT).[3] Current Protocols in Nucleic Acid Chemistry. (Specific protocol for L-dT synthesis).
-
Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry. (The foundational mechanism paper).
-
D'Alonzo, D., et al. (2010).[4] Toward L-Homo-DNA: Stereoselective de Novo Synthesis of
-L-erythro-Hexopyranosyl Nucleosides. Journal of Organic Chemistry. (Advanced stereocontrol in L-series).
Sources
troubleshooting low yields in coupling 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Welcome to the technical support center for troubleshooting glycosylation reactions involving 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of 2'-deoxy-L-nucleosides and other glycosides. The inherent reactivity and instability of 2-deoxy glycosyl halides present unique challenges, primarily in controlling stereoselectivity and minimizing side reactions.[1][2] This document provides field-proven insights and structured methodologies to enhance the efficiency and reproducibility of your coupling reactions.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each answer provides potential causes, underlying chemical principles, and actionable protocols for resolution.
Question 1: My reaction yield is very low or zero, and TLC/LC-MS analysis shows unreacted starting materials. What are the likely causes?
This is a common issue often related to insufficient activation of the glycosyl donor or inhibition of the coupling partner.
Potential Causes & Solutions:
-
Inactive Lewis Acid/Promoter: Lewis acids are highly sensitive to moisture. Contamination can lead to hydrolysis and deactivation.
-
Solution: Use a freshly opened bottle of the Lewis acid or redistill/purify it before use. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is assembled under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Poor Nucleophilicity of the Acceptor: The glycosyl acceptor (e.g., a purine, pyrimidine, or alcohol) may not be sufficiently nucleophilic to attack the transient oxocarbenium ion. For heterocyclic bases, silylation is a critical step to enhance nucleophilicity and solubility.
-
Solution: Ensure complete silylation of the nucleobase acceptor. A common procedure involves refluxing the base with N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent like acetonitrile or 1,2-dichloroethane until the solution becomes clear.[3]
-
-
Sub-optimal Temperature: 2-deoxy glycosylations are highly temperature-sensitive.[4][5] While lower temperatures often favor the desired kinetic β-anomer, the activation energy barrier might not be overcome if the temperature is too low, stalling the reaction.
-
Solution: Perform a temperature gradient study. Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature.[3] Monitor the reaction by TLC or LC-MS at different temperature points to identify the optimal range for product formation without significant degradation.
-
Experimental Protocol: Optimizing a Stalled Reaction
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Acceptor Preparation: Add the nucleobase acceptor (1.0 equiv) to the flask. Add anhydrous acetonitrile (or dichloroethane) and BSA (2.0-3.0 equiv). Heat the mixture to reflux under inert gas until the solution is clear, then cool to the desired reaction temperature (e.g., 0 °C).
-
Donor Addition: In a separate flame-dried flask, dissolve the this compound (1.2 equiv) in anhydrous acetonitrile.
-
Initiation: Add the Lewis acid (e.g., SnCl4, 1.2 equiv, as a 1M solution in CH2Cl2) dropwise to the acceptor solution at 0 °C. Stir for 10-15 minutes.
-
Coupling: Slowly add the solution of the glycosyl donor to the activated acceptor mixture via syringe.
-
Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature. Monitor progress every 1-2 hours using TLC (staining with p-anisaldehyde or permanganate). If no conversion is observed, consider a more potent Lewis acid or a different solvent system.
Question 2: The reaction works, but my yield is poor due to the formation of multiple byproducts. How can I improve selectivity?
The high reactivity of the 2-deoxy glycosyl donor makes it prone to several side reactions. The lack of a participating group at the C2 position means stereocontrol is notoriously difficult, often leading to mixtures of anomers and other byproducts.[2]
Major Byproducts & Mitigation Strategies:
-
Glycal Formation: Elimination of HCl from the glycosyl donor can form a 3,5-di-O-toluoyl-L-ribal. This is often promoted by basic conditions or excessive heat.
-
Solution: Use a non-coordinating base or a proton sponge (e.g., 2,6-di-tert-butylpyridine) if an acid scavenger is necessary. Maintain low reaction temperatures to disfavor the elimination pathway.
-
-
Hydrolysis of the Donor: The chloro-sugar is extremely sensitive to moisture, leading to the formation of the corresponding hemiacetal.
-
Solution: Adhere strictly to anhydrous reaction conditions. Use molecular sieves (activated 4 Å) in the reaction mixture to scavenge trace amounts of water.[6]
-
-
Anomerization: Glycosylation with 2-deoxy donors often yields a mixture of α and β anomers. The α-anomer is typically the thermodynamically more stable product due to the anomeric effect, while the β-anomer is the kinetically favored product, particularly in nucleoside synthesis.[7]
-
Solution: Manipulating the solvent and temperature is key to controlling anomeric selectivity.
-
For β-selectivity: Use non-participating solvents like dichloromethane (DCM) or dichloroethane (DCE) at low temperatures (-78 °C to 0 °C). This favors an SN2-like attack on the initially formed α-chloro donor.[8]
-
For α-selectivity: Participating solvents like acetonitrile or ether can promote the formation of a more stable α-product through solvent-assisted intermediates or by favoring an SN1-like pathway via a dissociated oxocarbenium ion.[5][9] Higher temperatures can also favor the thermodynamic α-product.[7]
-
-
Logical Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low coupling yields.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound and how should it be stored?
This glycosyl chloride is highly reactive and moisture-sensitive.[2] It is not typically isolated and stored for long periods. For best results, it should be used immediately after preparation or generated in situ. If storage is unavoidable, it must be kept in a desiccator under an inert atmosphere at low temperatures (≤ -20 °C). Any sign of decomposition (e.g., discoloration, stickiness) indicates it should be discarded.
Q2: Which Lewis acids are most effective for this coupling?
The choice of Lewis acid is critical and depends on the nucleophilicity of the acceptor. A summary of common choices is presented below.
| Lewis Acid / Promoter | Typical Conditions | Notes |
| Tin(IV) chloride (SnCl4) | 1.1-1.5 equiv, in DCM or MeCN, 0 °C to RT | A strong, versatile Lewis acid effective for many silylated nucleobases.[3] |
| Trimethylsilyl triflate (TMSOTf) | 0.1-1.2 equiv, in DCM or MeCN, -78 °C to 0 °C | Highly powerful activator; can sometimes lead to more side products if not carefully controlled. |
| Silver triflate (AgOTf) | 1.1-2.0 equiv, in DCM, Toluene, or Ether | Often used in Koenigs-Knorr type reactions. The silver salt activates the chloride leaving group.[2] |
| Indium(III) triflate (In(OTf)3) | 1.0-1.5 equiv, in DCE | Has been shown to minimize side reactions with the nucleobase itself in certain contexts.[6] |
Q3: How do I choose the right solvent for my reaction?
Solvent choice directly impacts reaction mechanism (SN1 vs. SN2 character) and, consequently, the stereochemical outcome.[7][9]
| Solvent | Dielectric Constant (ε) | Typical Outcome for 2-Deoxy Glycosylation | Rationale |
| Dichloromethane (DCM) | 9.1 | Favors β-anomer | Non-participating; promotes SN2-like attack. |
| Acetonitrile (MeCN) | 37.5 | Favors α-anomer | A participating solvent that can form a covalent intermediate, leading to the thermodynamic α-product.[5] |
| Tetrahydrofuran (THF) | 7.6 | Tends toward α-anomer | Can act as a participating solvent via its oxygen lone pair, influencing the stereochemical environment.[8][9] |
| Toluene | 2.4 | Variable, often α-leaning | A non-polar solvent that can favor SN1 pathways and the thermodynamic product. |
Q4: What is the general mechanism for this coupling reaction?
The reaction proceeds via activation of the anomeric chloride by a Lewis acid, leading to the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic acceptor. The stereochemical outcome depends on the trajectory of the nucleophilic attack on this planar or near-planar intermediate.
Caption: Simplified mechanism of Lewis acid-catalyzed glycosylation.
References
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). Angewandte Chemie International Edition. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? (2021). European Journal of Organic Chemistry. [Link]
-
Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (2024). ACS Publications. [Link]
-
Glycosyl Exchange of Unactivated Glycosidic Bonds: Suppressing or Embracing Side Reactivity in Catalytic Glycosylations. (2016). PubMed Central (PMC). [Link]
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2024). ChemRxiv. [Link]
-
An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis. (2014). PubMed Central (PMC). [Link]
-
1 General Aspects of the Glycosidic Bond Formation. (n.d.). SciSpace. [Link]
-
Glycosylation of Nucleosides. (2016). The Journal of Organic Chemistry. [Link]
-
Glycosidic bond (article). (n.d.). Khan Academy. [Link]
-
O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. (2025). White Rose Research Online. [Link]
-
Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. (2025). PubMed Central (PMC). [Link]
-
Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. (1984). Semantic Scholar. [Link]
-
Reaction design The working hypothesis of the present work. (n.d.). ResearchGate. [Link]
-
Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. (2018). PubMed Central (PMC). [Link]
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. (2025). MDPI. [Link]
-
Glycosidic Bond Formation. (2025). ESG → Sustainability Directory. [Link]
-
Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017). MDPI. [Link]
-
Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. (2024). Florida International University. [Link]
-
Methods for 2-Deoxyglycoside Synthesis. (2018). PubMed Central (PMC). [Link]
-
The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis. (2019). LookChem. [Link]
-
Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. (2025). MDPI. [Link]
-
1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose | 4330-21-6. (n.d.). Carbotang. [Link]
-
Radical Oxidation of the 2-Deoxyribosyl Moiety of DNA: Characterization of Unique Strand Breaks with 5′-Carboxylate Termini. (2025). ACS Publications. [Link]
- Process for the synthesis of 2-deoxy-D-glucose. (2005).
-
This compound | CAS 141846-57-3. (n.d.). Veeprho. [Link]
-
A review on synthetic methods for 2-Deoxy-D-glucose. (2022). Arkivoc. [Link]
-
Stereospecific Preparation of a-Anomeric 2'-Deoxynucleosides. (n.d.). [PDF Document]. [Link]
-
Troubleshooting Ullmann Coupling. (2023). Reddit. [Link]
-
Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2016). PubMed Central (PMC). [Link]
-
2-Deoxyribose oxidation products. (n.d.). ResearchGate. [Link]
-
Deoxyribose. (n.d.). Wikipedia. [Link]
-
Essentials of Medical Pharmacology. (n.d.). Pharma Info Nepal. [Link]
Sources
- 1. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. scispace.com [scispace.com]
minimizing decomposition of chlorosugars during silica gel chromatography
Topic: Minimizing Decomposition During Silica Gel Chromatography
Diagnostic Hub: Is Silica Killing Your Compound?
Before altering your purification strategy, you must confirm that the stationary phase is the root cause of the decomposition. Chlorosugars are susceptible to acid-catalyzed hydrolysis (of protecting groups like acetals/trityls) and elimination (loss of HCl).
The "Gold Standard" Diagnostic: 2D TLC
Do not assume instability based on a streaky 1D TLC plate alone.[1] Perform a 2-Dimensional TLC experiment to confirm on-column degradation.
Protocol:
-
Spot: Apply your crude chlorosugar mixture to the bottom-left corner of a square silica TLC plate.
-
Run 1: Develop the plate in your standard solvent system (e.g., Hexane/EtOAc).
-
Dry: Allow the solvent to evaporate completely (use a cool air stream; avoid heat).
-
Rotate: Turn the plate 90° counter-clockwise so the developed spots are now at the bottom.
-
Run 2: Develop the plate again in the exact same solvent system.
-
Analyze:
The Mechanism of Failure
Why do chlorosugars decompose?
Standard flash chromatography silica gel (
-
Pathway A (Hydrolysis): If your chlorosugar contains acid-sensitive protecting groups (acetonides, trityl ethers), silanol protons catalyze their removal, leading to polar baseline impurities.
-
Pathway B (Elimination): In chlorodeoxy sugars, acidic sites can catalyze the elimination of
, forming an alkene (enol ether), which then rapidly degrades.
Figure 1: Mechanism of acid-catalyzed decomposition of chlorosugars on silica gel.
Protocol Library: Stabilization Techniques
If the 2D TLC confirms decomposition, use Method A (Standard). If decomposition persists, escalate to Method B .
Method A: Triethylamine (Et3N) Buffering (Recommended)
This method neutralizes the acidic silanol groups, effectively "capping" them with a base.
Reagents:
-
Triethylamine (Et3N) - High purity.
-
Mobile Phase Solvents (e.g., Hexanes, Ethyl Acetate).
Step-by-Step Protocol:
-
Pre-treatment (The Slurry Method): When packing your column, prepare the silica slurry using a solvent mixture containing 1% to 5% v/v Triethylamine .
-
Why? Adding base only to the eluent is often insufficient because the "front" of the column remains acidic until the base equilibrates. Pre-treating the slurry ensures the entire column is basic before the sample is loaded.
-
-
Flushing: Flush the packed column with 2-3 column volumes (CV) of the Et3N-doped solvent.
-
Elution: Run the chromatography using your standard solvent system maintained with 1% Et3N.
-
Note: Et3N is viscous and can cause peak broadening. Keep the concentration as low as possible (start at 1%) to maintain resolution.
-
Method B: Neutral Alumina (The Alternative)
If the compound is extremely labile (decomposes even with Et3N), switch stationary phases.
Protocol:
-
Purchase Neutral Alumina (Brockmann Grade III) .
-
Alumina is less acidic than silica but has different retention characteristics.
-
Caution: Alumina can be more hygroscopic. Ensure solvents are dry.
-
Run a test TLC on an alumina TLC plate (not silica) to determine the correct
.
Comparison of Stationary Phases
| Feature | Standard Silica Gel | Et3N-Buffered Silica | Neutral Alumina |
| Surface pH | Acidic (~4-5) | Basic (~8-9) | Neutral (~7.0) |
| Suitability | Stable compounds | Acid-sensitive Chlorosugars | Extremely labile compounds |
| Resolution | High | High (slight tailing possible) | Moderate |
| Cost | Low | Low | High |
| Risk | Hydrolysis/Elimination | Minimal | Low |
Troubleshooting FAQ
Q: My compound streaks from the baseline to the solvent front. Is this decomposition? A: Not necessarily. Streaking can be caused by mass overload or poor solubility.
-
Test: Run the 2D TLC (Section 1).[3] If spots are on the diagonal but streaky, it is a solubility/loading issue. If off-diagonal, it is decomposition.[1]
Q: I used 1% Et3N, but I still see decomposition. A: You likely did not neutralize the silica before loading.
-
Fix: You must pretreat the silica.[5] Flushing a pre-packed cartridge with Et3N solvent often leaves "hot spots" of acidity. For sensitive chlorosugars, manually pack the column with a slurry already containing Et3N.
Q: The Triethylamine is interfering with my product (forming salts). A: Chlorosugars generally do not form salts with Et3N, but if you have free hydroxyls, hydrogen bonding can occur.
-
Removal: Et3N is volatile. It can usually be removed by rotary evaporation.[5] If traces remain, dissolve the product in DCM and wash rapidly with a pH 7 phosphate buffer (avoid strong acid washes).
Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine is a weaker base and less likely to cause elimination side-reactions than Et3N, but it is harder to remove (higher boiling point) and has a stronger odor. Use Pyridine only if Et3N causes basic degradation.
Decision Logic for Purification
Use this flowchart to select the optimal purification path for your chlorosugar.
Figure 2: Decision tree for selecting the appropriate stationary phase.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Not Voodoo X.4. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC (2D TLC Section). [Link]
-
Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds. Technical Review.[5][6] [Link]
Sources
resolving anomerization issues with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Topic: Resolving Anomerization & Stability Issues
Ticket ID: #L-RIBO-CL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely accessing this guide because you are observing inconsistencies in the reactivity or physical state of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (henceforth referred to as the L-Hoffer Chlorosugar ).
This intermediate is the "engine" of L-nucleoside synthesis (e.g., for antiviral analogs). However, it is notoriously labile. Unlike ribose derivatives with a C2-hydroxyl group, the 2-deoxy system lacks neighboring group participation, making the C1-chloride extremely prone to:
-
Anomerization: Spontaneous equilibration between
and forms in solution. -
Hydrolysis: Rapid degradation to the hemiacetal (and subsequent HCl release) upon exposure to moisture.
This guide provides the protocols to diagnose, stabilize, and utilize this reagent effectively.
Module 1: Diagnosis & Characterization
Q: How do I know if my chlorosugar has anomerized or degraded?
A: Visual inspection is your first indicator, but NMR is your validation standard.
1. Visual Diagnostics:
-
Pristine State: White, crystalline solid (typically the
-anomer).[1] -
Compromised State: Sticky gum, yellowing syrup, or distinct smell of HCl (pungent/acrid). Immediate action required.
2. NMR Diagnostics (
| Feature | Hydrolysis Product (1-OH) | ||
| H-1 Chemical Shift | |||
| Multiplicity | Doublet ( | Pseudo-triplet / dd ( | Multiplet |
| Stability | Thermodynamic product (Crystalline) | Kinetic/Reactive intermediate | Decomposition product |
Critical Note: If you see a broad hump around 5.6 ppm, your chloride has hydrolyzed. You must re-chlorinate or recrystallize immediately.
Module 2: The Mechanism of Instability
Understanding why this happens allows you to prevent it. The 2-deoxy chlorosugar does not simply flip; it passes through a planar Oxocarbenium Ion .
The Anomerization Pathway
The absence of a C2-substituent means there is no "anchor" to hold the stereochemistry. The chloride leaves, forming the ion, which can be attacked from either face.
Figure 1: The equilibrium mechanism. Note that moisture leads to irreversible decomposition (Black Node).
Module 3: Stabilization & Storage Protocols
Q: My solid turned into a gum overnight. Can I save it?
A: If it is a gum, it is likely a mix of anomers and hydrolysis products. The HCl generated autocatalyzes further decomposition.
Protocol: Rescue Recrystallization
-
Dissolve: Dissolve the gum in a minimal amount of dry Diethyl Ether or DCM (keep strictly anhydrous).
-
Precipitate: Add dry Hexanes (or Pentane) dropwise with rapid stirring until the solution turns cloudy.
-
Cool: Place at -20°C overnight. The
-anomer should crystallize out.[2][3] -
Wash: Filter quickly and wash with cold Hexanes.
-
Dry: Vacuum dry for < 1 hour (prolonged vacuum can sometimes induce sublimation or degradation).
Q: How should I store the L-Hoffer chlorosugar?
A:
-
Temperature: -20°C is mandatory.
-
Atmosphere: Argon or Nitrogen.
-
Additive: Some labs store the solid over a pellet of KOH (in the secondary container, not touching the sugar) to neutralize acidic fumes.
-
Solvent: Never store in solution. Make fresh or crystallize immediately.
Module 4: Reaction Optimization (Coupling)
Q: I am getting a 1:1 : ratio in my nucleoside product. How do I favor the -nucleoside?
A: This is the classic "2-deoxy problem." Since you cannot rely on neighboring group participation, you must rely on Solvent Effects and Catalyst Choice .
The Decision Tree for Stereocontrol:
Figure 2: Solvent influence on glycosylation mechanism.[1]
Standard Operating Procedure (SOP) for
-
Start with Pure
: Ensure your chlorosugar is crystalline (see Module 3). -
Solvent: Use Dichloromethane (DCM) or Chloroform . Avoid Acetonitrile if possible, as it stabilizes the oxocarbenium ion, leading to loss of stereochemical memory (anomerization).
-
Base: Use Silylated bases (Vorbrüggen conditions).
-
Catalyst: Use a mild Lewis Acid.
-
Recommendation:TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in stoichiometric amounts is standard.
-
-
Temperature: Keep the reaction cold (0°C to -10°C) initially.
References
-
Hoffer, M. (1960).
-Thymidin.[1] Chemische Berichte, 93(11), 2777–2781. Link[1]- Foundational text describing the synthesis of the chlorosugar (D-enantiomer).
-
Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984).
H NMR spectroscopy into the factors determining the : ratio of the product in 2'-deoxyribonucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837. Link- Definitive source on NMR characterization of anomers and the mechanism of anomeriz
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. Link[1]
- The "Bible" of nucleoside chemistry, detailing the vs mechanistic p
-
Kotra, L. P., et al. (1997). Structure-Activity Relationships of 2'-Deoxy-L-nucleosides. Journal of Medicinal Chemistry.
-
Specific application of the L-enantiomer in antiviral drug development.[1]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated carbohydrates.
Sources
effect of temperature on stability of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
This is a Technical Support Center guide designed for researchers and process chemists working with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (often referred to as the L-Hoffer chlorosugar ).[1]
Product: this compound CAS: 4330-21-6 (L-isomer) / 3601-89-6 (D-isomer equivalent) Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
The stability of this compound is governed by the lability of the C1–Cl bond.[1] This compound is a thermolabile and moisture-sensitive electrophile.[1] While the crystalline
This guide provides the operational parameters required to maintain >98% purity during storage and coupling reactions.
Module 1: Critical Storage Protocols (Cold Chain)
Q: What is the absolute maximum temperature for long-term storage?
A: Long-term storage (>1 month) requires -20°C .[1] While the crystalline solid is kinetically stable at 4°C for weeks, the entropy-driven elimination of HCl is autocatalytic.[1] At -20°C, the lattice energy is sufficient to arrest the rotation of the C1-Cl bond, preventing spontaneous anomerization or elimination.[1]
Q: I received the shipment at room temperature. Is the compound compromised?
A: Not necessarily, but immediate verification is required.
-
< 48 Hours: If the container was sealed and desiccated, the compound is likely stable.
-
> 48 Hours or High Humidity: Perform a Purity Check (see Protocol A below).
-
Visual Indicator: The pure compound is a white to off-white crystalline solid.[1] A yellow/orange tint indicates HCl liberation and glycal formation.[1]
Q: Can I store the compound in solution?
A: Never store this compound in solution for >4 hours, even at 4°C.
In solution (e.g., DCM, Chloroform, Acetonitrile), the anomeric effect is weakened, and the equilibrium between
Table 1: Stability Profile by Condition
| Condition | Temperature | Estimated Stability | Primary Risk |
| Solid, Desiccated | -20°C | > 12 Months | None (Optimal) |
| Solid, Desiccated | 4°C | 1 - 3 Months | Slow Anomerization |
| Solid, Sealed | 25°C | < 1 Week | HCl Elimination |
| Solution (DCM/ACN) | 25°C | < 2 Hours | Hydrolysis / Mutarotation |
| Solution (DCM/ACN) | 0°C | 6 - 12 Hours | Mutarotation |
Module 2: Reaction Stability (In-Situ)
Q: How does temperature affect the coupling efficiency (Silyl-Hilbert-Johnson)?
A: Temperature controls the stereoselectivity (
-
Standard Protocol: Dissolve the chlorosugar at 0°C . Add the silylated base at 0°C, then allow to warm to RT.
-
High Temp (>40°C): Promotes the formation of the glycal (elimination product) and reduces yield. It also accelerates the formation of the thermodynamic
-nucleoside (often the undesired anomer for biological activity, though this depends on the specific target).
Q: My coupling reaction turned dark brown. What happened?
A: This is "caramelization" caused by thermal decomposition.[1] If the reaction exotherms uncontrolledly (or is heated >50°C), the liberated HCl (or TMS-Cl) catalyzes the cleavage of the toluoyl protecting groups, leading to sugar polymerization.
-
Fix: Ensure efficient stirring and slow addition of the catalyst (SnCl₄ or TMSOTf) at 0°C to manage the exotherm.
Module 3: Troubleshooting & Diagnostics
Protocol A: Rapid Purity Check (¹H-NMR)
Do not use TLC for precise stability monitoring as the silica gel acidity can degrade the sample during elution.[1]
-
Solvent: Use CDCl₃ neutralized with basic alumina or silver foil (to remove trace HCl).[1]
-
Sample Prep: Dissolve 5 mg of sample in 0.6 mL cold CDCl₃. Run immediately.
-
Diagnostic Signals:
Visualizing the Degradation Pathway
The following diagram illustrates the kinetic fate of the L-chlorosugar under thermal stress.
Figure 1: Thermal and moisture-induced degradation pathways of this compound.[1]
Module 4: Recommended Handling Workflow
To maximize yield in nucleoside synthesis (e.g., L-Thymidine, L-Telbivudine analogs), follow this strict temperature-controlled workflow.
Figure 2: Standard Operating Procedure (SOP) for handling the chlorosugar prior to coupling.
References
- Hoffer, M. (1960). Alpha-halogenose of the 2-deoxy-D-ribose series. Chem. Ber., 93, 2777. (Foundational chemistry of the Hoffer chlorosugar).
-
Hubbard, A. J., et al. (1984). The synthesis of 2'-deoxy-L-ribonucleosides. Nucleic Acids Research.[1][2] Link (Establishes the use of L-chlorosugar for L-nucleosides).[1]
-
Bauta, W. E., et al. (2004). A New Process for the Preparation of 2'-Deoxy-L-thymidine. Organic Process Research & Development. Link (Detailed process chemistry regarding temperature control during coupling).[1]
-
ChemicalBook. (2025).[1][3][4] 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose Safety & Properties. Link (General physical properties and handling codes).[1]
Sources
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose | 3601-89-6 [chemicalbook.com]
removing toluoyl protecting groups after glycosylation
Technical Support Center: Toluoyl ( ) Deprotection Guide
Current Status: Operational
Topic: Removal of
System Overview: Why Toluoyl?
The
-
NMR Diagnostics: The aromatic methyl group provides a distinct singlet (
ppm) in H NMR, allowing for easy quantification of deprotection progress compared to the complex aromatic multiplet of a benzoate. -
Rheostatic Control: The electron-donating methyl group makes the carbonyl slightly less electrophilic than a standard benzoate, offering marginally higher stability during acidic glycosylations, yet it remains cleavable under standard Zemplén conditions.
The Golden Path: Standard Zemplén Deprotection
Objective: Complete removal of
The Mechanism (Visualization)
The following diagram illustrates the transesterification pathway, highlighting the critical tetrahedral intermediate.
Caption: Figure 1. Base-catalyzed transesterification of the p-toluoyl group. The reaction is driven by the formation of the stable methyl p-toluate ester.
Standard Protocol
Reagents: Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH), Acidic Resin (e.g., Amberlite IR-120
| Step | Action | Technical Rationale |
| 1 | Dissolve substrate in anhydrous MeOH ( | High concentration drives kinetics; anhydrous conditions prevent competitive hydrolysis (which produces hard-to-remove toluic acid). |
| 2 | Add NaOMe (0.1 - 0.5 equiv) typically pH 9-10. | Catalytic base is sufficient. Stoichiometric base is unnecessary and increases risk of side reactions. |
| 3 | Stir at RT (2–12 hours). | Monitor TLC. |
| 4 | Checkpoint: Monitor NMR. | Look for disappearance of the singlet at |
| 5 | Neutralize with acidic resin (washed). | Direct acid addition (HCl) creates salts; resin allows for simple filtration workup. |
| 6 | Filter and Concentrate. | Critical: The byproduct, methyl |
Troubleshooting Tickets (Q&A)
Ticket #1: "The reaction has stalled at 80% conversion."
Diagnosis: Equilibrium Saturation or Steric Hindrance.
-
Root Cause: Unlike hydrolysis, transesterification is an equilibrium process. If the concentration of methyl
-toluate builds up, or if the methoxide is consumed by adventitious moisture (forming OH-), the reaction slows. -
Solution:
-
Add fresh MeOH: Diluting the byproduct shifts equilibrium.
-
Temperature Bump: Warm to 40°C. Warning: Do not exceed 50°C if sensitive functional groups (e.g., sulfated sugars) are present.
-
Refortify: Add another 0.1 equiv of NaOMe.
-
Ticket #2: "I see a new spot on TLC that isn't my product or starting material."
Diagnosis: Acyl Migration.
-
Root Cause: In partially deprotected systems (e.g., removing a
group to free a specific OH), the basic conditions can cause a remaining ester to migrate to a newly liberated, less hindered hydroxyl group (typically migration). -
Solution:
-
Prevention: Run the reaction at lower temperature (0°C) if selective deprotection is the goal.
-
Recovery: If full deprotection is the goal, simply allow the reaction to proceed longer; the migrated ester will eventually cleave.
-
Ticket #3: "My product degraded. I suspect elimination."
Diagnosis:
-
Root Cause: If your substrate contains a uronic acid (COOH at C6) or a good leaving group at the
-position relative to the carbonyl, high pH will trigger elimination. -
Solution: Switch to K₂CO₃ in MeOH .
-
Protocol: Use saturated
in MeOH. It provides a milder basic environment (pH ~8.5) that is sufficient for ester cleavage but often suppresses elimination rates compared to methoxide.
-
Ticket #4: "Anomalous Retention: The 2-O-Tol group won't leave."
Diagnosis: The Szurmai Anomaly.[1]
-
Context: In specific mannose and rhamnose configurations, a 2-O-acyl group can be remarkably resistant to Zemplén conditions due to complexation or steric shielding by the 3-O-substituent.
-
Solution:
-
Force Conditions: Switch to LiOH in THF/MeOH/H₂O (3:1:1) . The hydroxide ion is a smaller, harder nucleophile than methoxide and the aqueous environment prevents the stabilizing internal coordination that protects the ester.
-
Decision Matrix: Selecting the Right Condition
Use this flow to determine the optimal deprotection route for your specific substrate.
Caption: Figure 2. Decision tree for optimizing Toluoyl deprotection conditions based on substrate sensitivity and steric hindrance.
Comparative Data: Tol vs. Ac vs. Bz
| Feature | Acetyl ( | Benzoyl ( | Toluoyl ( |
| Relative Rate ( | Fast (100) | Slow (~1-5) | Slow (~1-4) |
| NMR Signal | Singlet ~2.0 ppm | Multiplet 7.4-8.0 ppm | Singlet ~2.3 ppm + Aromatics |
| Byproduct | Methyl Acetate (Volatile) | Methyl Benzoate (Oil, High BP) | Methyl p-toluate (Solid/Oil, High BP) |
| UV Activity | None | Strong | Strong |
| Primary Use | General Protection |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester stability and cleavage conditions).
-
Ren, B., et al. (2015). "Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years."[2][3] Green Chemistry. (Discusses the mechanistic role of H-bond complexes in deacylation).
-
Szurmai, Z., et al. (1990). "Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose." Carbohydrate Research. (Key source for troubleshooting resistant 2-O-acyl groups).
-
Zhang, Z., et al. (2011). "Programmable One-Pot Oligosaccharide Synthesis." Journal of the American Chemical Society.
-toluoyl groups for reactivity tuning in glycosylation).
optimizing Lewis acid catalysts for chlorosugar coupling
Technical Support Center: Glycosylation Methodologies Subject: Optimizing Lewis Acid Catalysts for Chlorosugar Coupling Ticket ID: #GLYCO-OPT-084 Responder: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Advanced Glycosylation Support Hub.
You are likely here because your chlorosugar coupling—classically the Koenigs-Knorr reaction—is suffering from low yields, poor stereocontrol, or frustrating side reactions like hydrolysis.
While glycosyl chlorides are robust donors, their activation requires a delicate balance.[1] The "throw in stoichiometric Silver Triflate (AgOTf)" approach is often expensive and unrefined. Below, I have outlined an optimized technical guide that shifts from brute-force stoichiometry to cooperative catalysis and solvent-controlled stereoselectivity .
Module 1: Catalyst Selection & Activation Strategy
The Core Issue: Traditional methods use stoichiometric heavy metals (Ag, Hg) which act as "halogenophiles."[1] This is expensive and generates difficult waste. The Optimization: Switch to Cooperative Catalysis or Transition Metal Catalysis .
FAQ: Which Lewis Acid system should I use?
| Catalyst System | Mechanism | Best For... | "Gotchas" |
| Ag₂O + cat. TMSOTf | Cooperative: Ag₂O scavenges HCl; TMSOTf activates the Ag-Cl complex. | Robustness. Works on "armed" (benzylated) and "disarmed" (benzoylated) donors. | Requires strict anhydrous conditions. |
| FeCl₃ (Catalytic) | Thermal Activation: Fe(III) coordinates Cl, weakening the C-Cl bond. | Green Chemistry. Cheap, non-toxic, scalable. | Slower reaction times; often requires elevated temperatures. |
| Pd(PhCN)₂Cl₂ | High Selectivity. Excellent for N-glycosides and complex acceptors. | Higher cost; requires specific ligands for optimal turnover. | |
| AgOTf (Stoichiometric) | Precipitation: Irreversible precipitation of AgCl drives equilibrium. | Difficult Substrates. When the acceptor is extremely unreactive. | Very acidic byproduct (TfOH) causes decomposition; light sensitive. |
Module 2: Stereocontrol via Solvent Engineering
Stereoselectivity in glycosyl chloride coupling is not random; it is dictated by the Ion Pair Mechanism and Solvent Participation .
The "Solvent Switch" Protocol
-
Goal:
-Selectivity (1,2-trans): Use Acetonitrile (MeCN) .-
Why? MeCN acts as a nucleophile, attacking the oxocarbenium ion to form an
-nitrilium ion intermediate. The acceptor must then attack from the -face (Sn2-like displacement).
-
-
Goal:
-Selectivity (1,2-cis): Use Diethyl Ether (Et₂O) or Dioxane .[2][3]-
Why? Ethereal solvents stabilize the oxocarbenium ion or form a specific coordinate complex that favors the thermodynamic
-product (anomeric effect).
-
Visualization: The Nitrile Effect Pathway
Caption: Mechanism of Acetonitrile-mediated
Module 3: Troubleshooting Reaction Failures
Scenario: "My TLC shows the donor is gone, but I have no product."
Diagnostic Flowchart
Caption: Diagnostic logic for common glycosylation failures. Identify the byproduct to select the correct remedy.
Specific Fixes:
-
Hydrolysis (The "Wet" Fail):
-
Cause: Silver salts are hygroscopic. "Dry" solvents from bottles often contain 30-50 ppm water.
-
Fix: Use Acid-Washed Molecular Sieves (AW-300) . Standard basic sieves can sometimes promote elimination. Flame-dry the Ag₂O under vacuum before adding solvent.
-
-
Elimination (The "Basic" Fail):
-
Cause: The Lewis Acid creates a proton (H⁺) upon coupling. If you add a base (like Collidine) to scavenge it, the base might deprotonate C2-H, causing elimination to the glycal.
-
Fix: Use 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or TTMBP . These are non-nucleophilic and too bulky to deprotonate the alpha-proton, but will scavenge the acid.
-
Module 4: Optimized Experimental Protocol
Protocol: Cooperative Catalytic Glycosylation (Ag₂O/TMSOTf) Target: Coupling of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride with a primary alcohol acceptor.
Reagents:
-
Donor (1.0 equiv)
-
Acceptor (1.2 equiv)
-
Ag₂O (1.0 equiv) - Acts as acid scavenger and mild promoter.
-
TMSOTf (0.05 equiv) - The true catalyst.
-
DCM (0.1 M concentration)
-
AW-300 MS (Activated)
Step-by-Step:
-
Drying: Flame-dry a 2-neck round bottom flask containing Ag₂O and AW-300 MS under high vacuum. Allow to cool under Argon.
-
Solvation: Dissolve Donor and Acceptor in anhydrous DCM (or MeCN for
-selectivity) and transfer to the flask via cannula. -
Incubation: Stir the mixture for 15 minutes at room temperature. Note: Ag₂O alone usually does not initiate reaction rapidly.
-
Catalysis: Cool to 0°C. Add TMSOTf (0.05 eq) dropwise.
-
Monitoring: The reaction mixture usually darkens. Monitor by TLC.[4] The spot for the chloride (usually higher Rf) should disappear within 30-60 mins.
-
Quench: Filter through a Celite pad to remove silver solids. Wash with DCM.[5]
-
Workup: Wash filtrate with saturated NaHCO₃, then brine. Dry over MgSO₄.
Why this works: The TMSOTf generates a trace amount of highly reactive glycosyl triflate in situ, which reacts with the acceptor. The released TfOH is immediately sequestered by Ag₂O, regenerating AgOTf/TMSOTf cycles and preventing acid-mediated decomposition.
References
-
Cooperative Catalysis (Ag/TMSOTf): Wang, T., et al. "A highly efficient glycosidation of glycosyl chlorides using cooperative silver(I) oxide - triflic acid catalysis." Nature Communications, 2020.
-
Iron Catalysis: Geng, Y., et al. "Iron(III) chloride-catalyzed activation of glycosyl chlorides." Angewandte Chemie Int. Ed., 2016.[5][6][7]
-
Solvent Effects (Nitrile Effect): Schmidt, R. R., et al. "Glycosyl Imidates - Solvent Effects." Advances in Carbohydrate Chemistry and Biochemistry, 1994.
-
Palladium Catalysis: An, S., et al. "Palladium-Catalyzed O- and N-Glycosylation with Glycosyl Chlorides."[6] CCS Chemistry, 2020.[6]
-
Organocatalysis (Thiourea): Park, Y., et al. "Stereoselective Glycosylation with Glycosyl Chlorides using Thiourea Catalysts."[5] Journal of the American Chemical Society, 2017.
Sources
- 1. A highly efficient glycosidation of glycosyl chlorides using cooperative silver(I) oxide - triflic acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Handling & Stabilization of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Introduction: The "Achilles' Heel" of Nucleoside Synthesis
You are likely accessing this guide because your white crystalline solid has turned into a sticky gum, or your coupling reaction yields are inexplicably low.
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (henceforth "L-Chlorosugar") is the activated glycosyl donor for synthesizing L-nucleoside analogs (e.g., Clevudine, Telbivudine). Its reactivity is defined by the anomeric C1–Cl bond. However, this high reactivity comes with a trade-off: extreme hygroscopicity.
The C1–Cl bond is highly susceptible to hydrolysis by atmospheric moisture. Once hydrolyzed, the compound reverts to the hemiacetal (1-OH), releasing HCl gas. This HCl is autocatalytic—it accelerates further degradation and anomerization, turning your reagent into a useless syrup.
This guide provides the protocols to Prevent, Detect, and (if necessary) Rescue your material.
Module 1: Critical Storage & Handling Protocols
Q: How should I store the L-Chlorosugar long-term?
A: You must treat this compound as a "living" reagent. It cannot sit on a shelf.
The "Zero-Moisture" Storage Protocol:
-
Temperature: Store at -20°C (minimum). Lower (-80°C) is better for storage >6 months.
-
Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing.
-
Secondary Containment: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or P2O5).
-
Parafilm is not enough: Use electrical tape or a proper screw-cap with a Teflon liner.
Q: It turns sticky during weighing. How do I stop this?
A: Speed and environment are key. The transition from crystal to gum can happen in minutes in humid labs.
Handling SOP:
-
Option A (Best): Weigh inside a glovebox or glove bag under N2.
-
Option B (Standard):
-
Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening. Reason: Opening a cold vial condenses atmospheric water immediately onto the crystals.
-
Weigh quickly into a tared flask that has been flame-dried and purged with Argon.
-
Dissolve immediately in your anhydrous reaction solvent (e.g., DCM, MeCN). Do not leave the solid sitting in the weigh boat.
-
Module 2: Troubleshooting & Diagnostics
Q: My material looks like a gum. Is it ruined?
A: Likely, yes. The "gum" state indicates significant hydrolysis to the 1-OH species and the presence of acidic byproducts.
The Degradation Pathway: The following diagram illustrates why moisture is destructive. The reaction does not just stop at the Hemiacetal; the released HCl catalyzes anomerization (alpha/beta scrambling), ruining the stereoselectivity of your subsequent coupling.
Figure 1: The autocatalytic hydrolysis cycle of L-Chlorosugar upon exposure to moisture.
Q: How can I verify purity before starting a reaction?
A: Do not rely on TLC alone (the 1-Cl and 1-OH often co-elute or streak). Use these two self-validating tests.
Test 1: The Silver Nitrate Test (Qualitative)
-
Principle: Ag+ reacts instantly with ionic halides (Cl-) to form a precipitate.
-
Protocol:
-
Dissolve a small crystal (~5 mg) in 0.5 mL dry acetonitrile.
-
Add 1 drop of 1% AgNO3 solution (in MeCN/EtOH).
-
Result:
-
Instant Heavy White Precipitate: Good quality (Active Cl present).
-
No/Slow Precipitate: Hydrolyzed (Cl is gone/covalent).
-
-
Test 2: 1H-NMR Check (Quantitative)
-
Protocol: Dissolve ~10 mg in CDCl3 (neutralized with basic alumina to prevent acid-catalyzed decomposition in the tube).
-
Diagnostic Peaks:
-
1-Cl (Active): Look for the anomeric proton (H1) as a doublet around 6.0 – 6.5 ppm .
-
1-OH (Dead): The anomeric proton shifts upfield (lower ppm) or becomes a broad multiplet; appearance of OH broad singlet (variable).
-
Module 3: Experimental Data & "Rescue" Protocol
Stability Comparison
| Feature | 1-Chloro (Active Reagent) | 1-OH (Hydrolyzed) | 1-OAc (Precursor) |
| Physical State | Crystalline White Solid | Sticky Gum / Syrup | Crystalline Solid |
| Reactivity | High (Glycosyl Donor) | Low (Requires Activation) | Stable (Needs Acid to Activate) |
| Storage | -20°C, Desiccated, Argon | N/A (Waste) | Room Temp (Stable) |
| Moisture Sensitivity | Extreme | Hygroscopic | Low |
Q: Can I rescue the "Gum"? (Re-chlorination)
A: If you have a large quantity (>10g) that has hydrolyzed, you can regenerate the chloride. Note: If the material is dark brown (charred), discard it. If it is a light yellow gum, proceed below.
The "Thionyl Rescue" Protocol:
-
Dissolve: Dissolve the gum in dry Toluene or DCM (approx 5 mL per gram).
-
Reagent: Add Thionyl Chloride (SOCl2) (1.5 equivalents).
-
Catalyst: Add a catalytic amount of DMF (1-2 drops).
-
Reflux: Heat to gentle reflux for 1-2 hours.
-
Workup: Evaporate solvent and excess SOCl2 in vacuo. Co-evaporate with dry toluene 3 times to remove traces of acid.
-
Result: The residue should re-crystallize upon cooling or addition of a small amount of dry ether/hexanes.
Figure 2: Workflow for regenerating active L-Chlorosugar from hydrolyzed material.
References
-
Hoffer, M. (1960). Alpha-halogeno-2-deoxy-D-ribose derivatives.[1][2][3]. (Foundational work on the synthesis of chlorosugars).
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on coupling mechanisms and moisture sensitivity).
-
Hubbard, T., et al. (1984). Synthesis of 1-chloro-2-deoxy-3,5-di-O-toluoyl-alpha-D-ribofuranose.. (Detailed characterization of the D-enantiomer analog).
- Organic Process Research & Development (OPRD).Scale-up of Nucleoside Analogs.
Sources
Validation & Comparative
1H NMR Interpretation Guide: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose Anomers
Topic: 1H NMR interpretation of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose anomers Content Type: Publish Comparison Guide
Executive Summary
This guide details the spectroscopic differentiation of the
This document provides comparative NMR data, theoretical conformational analysis, and strict handling protocols to distinguish the stable crystalline
Theoretical Framework: Conformational Dynamics
To interpret the NMR spectrum accurately, one must understand the conformational preferences of the 2-deoxyribofuranose ring. Unlike pyranoses, the furanose ring is flexible, oscillating between "North" (
The Anomeric Effect in 1-Chloro Sugars
In 1-chloro-2-deoxy-ribofuranose systems, the anomeric effect strongly favors the axial orientation of the electronegative chlorine atom.
-
-Anomer (Crystalline): The chlorine atom adopts a pseudo-axial position, stabilized by hyperconjugation (
). This is the thermodynamic product and the form isolated upon crystallization. -
-Anomer (Kinetic): The chlorine is pseudo-equatorial. It is generally less stable and tends to anomerize rapidly in polar solvents to the
-form.
Synthesis & Equilibration Pathway
The following diagram illustrates the origin of the anomers and their equilibration, highlighting the critical control points for analysis.
Figure 1: Reaction pathway showing the conversion of the methyl glycoside precursor to the kinetic
Comparative NMR Analysis
The assignment of anomers relies primarily on the chemical shift (
Primary Reporter Signals (400 MHz, CDCl₃)
| Signal Source | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| 6.65 – 6.70 | dd | Target Product. Pseudo-axial Cl. H1 is downfield due to geminal Cl. | ||
| 6.40 – 6.50 | dd | Kinetic Isomer. Often transient; observed in crude mixtures or specific solvents. | ||
| Methyl Glycoside (H1) | 5.15 – 5.20 | dd | Starting Material. Upfield shift due to OMe vs Cl. | |
| 1-OH (Hydrolysis) | 5.60 – 5.80 | m / br | Variable | Impurity. Broad signal indicating moisture contamination/degradation. |
Detailed Interpretation
-
Chemical Shift (Deshielding): The H1 of the chloride (
ppm) is significantly deshielded compared to the methyl glycoside ( ppm) and the free hemiacetal ( ppm). This is the primary indicator of successful chlorination. -
Coupling Constants (
):-
The
-anomer typically displays a doublet of doublets (dd) appearing as a pseudo-triplet or broad doublet due to coupling with the diastereotopic H2 protons ( ). -
The coupling constants reflect the geometric relationship (dihedral angle) between H1 and H2. In the
-form, the H1-H2 dihedral angles result in smaller average couplings compared to the -form in many conformations.
-
Experimental Protocols
Protocol A: Sample Preparation for NMR (Critical)
-
Objective: Prevent hydrolysis of the reactive glycosyl chloride during analysis.
-
Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if highly acidic. Avoid
or wet solvents, as they will instantly solvolyze the chloride. -
Concentration: ~10-15 mg in 0.6 mL solvent.
Step-by-Step:
-
Dry the crystalline product under high vacuum (< 1 mbar) for 30 minutes to remove trace HCl.
-
Flush the NMR tube with dry Nitrogen or Argon.
-
Dissolve the sample in dry
and immediately transfer to the tube. -
Acquire the spectrum within 10 minutes of dissolution to minimize anomerization or hydrolysis.
Protocol B: Validation Workflow
Use this logic flow to interpret your spectrum and determine the quality of your reagent.
Figure 2: Decision tree for validating the purity of this compound based on H1 chemical shifts.
Troubleshooting & Insights
Distinguishing L- vs D- Anomers[2]
-
NMR Limitation: Standard 1H NMR cannot distinguish between the L- and D-enantiomers.
-
Verification: To confirm you have the L-isomer, you must measure Optical Rotation (
) .-
D-isomer (Hoffer's):
to (c=1, CCl4). -
L-isomer:
to (c=1, CCl4). -
Note: Signs may vary based on solvent; ensure comparison with specific literature values for the L-series.
-
The "Transient" Beta Anomer
In many glycosylation protocols (e.g., Silyl-Hilbert-Johnson reaction), the
References
-
Hoffer, M. (1960).
-Thymidin. Chemische Berichte, 93(12), 2777–2781. Link- Foundational text describing the synthesis and properties of the D-enantiomer (Hoffer's chlorosugar).
-
Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984). An investigation by 1H NMR spectroscopy into the factors determining the
: ratio of the product in 2'-deoxynucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837. Link- Provides detailed NMR analysis of anomeriz
-
Dodd, E., Coles, S. J., & Fraser, W. (2022).[2] Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. SSRN. Link
- Recent structural analysis of the methyl glycoside precursor, providing comparative NMR data for the starting m
Sources
distinguishing alpha and beta isomers of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Technical Guide: Distinguishing and Isomers of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose[1]
Executive Summary
The separation and identification of this compound anomers is a critical checkpoint in the synthesis of L-nucleoside antivirals (e.g., L-thymidine, L-dC).[1] Unlike ribose derivatives, 2-deoxy sugars lack a C2-hydroxyl group to anchor the stereochemistry via neighboring group participation, making the anomeric assignment strictly dependent on physical and spectroscopic properties.[1]
This guide details the definitive differentiation of the crystalline
Structural Basis of Anomerism
In 2-deoxyribofuranosyl chlorides, the anomeric effect and steric repulsion between the C1-chlorine and the C3-protecting group dictate the population of conformers.[1]
-
-L-Anomer: The chlorine atom occupies a pseudo-axial position.[1] This configuration is thermodynamically stabilized by the anomeric effect (overlap of the ring oxygen lone pair with the
orbital).[1] - -L-Anomer: The chlorine is pseudo-equatorial.[1] This form is kinetically accessible but less stable and prone to anomerization in polar solvents.
Note on Nomenclature: The "
Primary Identification: H NMR Spectroscopy
Proton NMR is the gold standard for immediate assignment. The lack of a proton at C2 simplifies the spectrum to a characteristic AMX or ABX system at the anomeric center.
The Diagnostic Signal: H-1
The anomeric proton (H-1) appears as a distinct doublet of doublets (dd) due to coupling with the two non-equivalent protons at C2 (
| Feature | ||
| Chemical Shift ( | 6.30 – 6.40 ppm | Typically 6.20 – 6.30 ppm (often overlapped) |
| Multiplicity | Doublet of Doublets (dd) | Pseudo-triplet or broad dd |
| Coupling ( | ||
| Signal Width | Distinct, sharp lines | Often broader due to conformational flux |
Technical Insight:
The
DOT Diagram: NMR Logic Tree
Caption: Logic flow for assigning anomers based on H-1 signal multiplicity and coupling constants.
Secondary Identification: Crystallization & Physical Properties[1][4]
Solubility & State
- -Anomer: Highly crystalline.[1] It forms stable needles or prisms from non-polar solvents.[1]
-
-Anomer: Generally exists as a viscous syrup or amorphous foam.[1] It is difficult to crystallize without first anomerizing to the
-form.[1]
Optical Rotation
While NMR is definitive, optical rotation confirms the enantiomeric series (L vs D).
-
-D-Isomer (Hoffer's):
to (varies by concentration/solvent, often low magnitude).[1] -
-L-Isomer: Will exhibit the opposite sign to the D-isomer measured under identical conditions.[1]
-
Critical Check: If your synthesized product has a high melting point (80-82°C) and the NMR matches the
-pattern, the sign of rotation confirms you have the L-sugar and not the D-sugar (if starting material chirality was ambiguous).[1]
-
Experimental Protocols
Protocol A: Stereoselective Crystallization of the -Anomer
This protocol isolates the stable
Reagents:
-
Crude this compound (syrup).[1]
-
Solvent A: Glacial Acetic Acid (minimal).
-
Solvent B: Diethyl Ether or Hexanes.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude syrupy chloride in a minimum amount of dichloromethane or chloroform to ensure transfer, then evaporate to a thick oil.
-
Seeding: Dissolve the oil in a small volume of glacial acetic acid (optional, promotes crystallization) or directly in diethyl ether.
-
Precipitation: Slowly add hexanes to the ether solution until turbidity persists.
-
Aging: Store at 4°C for 12–24 hours.
-
Filtration: Collect the white needles by vacuum filtration. Wash with cold hexanes.[1]
-
Validation: Analyze by
H NMR. Target:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (dd).
Protocol B: Anomerization Assessment (Reactivity)
The
-
Dissolve 10 mg of crystalline
-anomer in 0.6 mL CD CN (Acetonitrile- ).[1] -
Acquire
H NMR immediately ( ). -
Acquire spectra at
and .[1] -
Observation: You will observe the emergence of the
-anomer signals and eventually hydrolysis products if water is present. This confirms the lability of the C1-Cl bond essential for glycosylation.
DOT Diagram: Synthesis & Isolation Workflow
Caption: Workflow for isolating the crystalline
Comparative Data Summary
| Property | ||
| Physical State | White Needles / Prisms | Syrup / Amorphous Solid |
| Melting Point | 80 – 82 °C | N/A (Oil) |
| H-1 NMR Shift | ||
| H-1 Multiplicity | dd ( | Pseudo-triplet / Broad |
| Stability | Stable in desiccator | Unstable; hydrolyzes rapidly |
| Primary Use | Storage form; Glycosylation donor | Transient intermediate |
References
-
Hoffer, M. (1960). Alpha-thymidin.[1] Chemische Berichte, 93(12), 2777–2781. [1]
-
Foundational text describing the synthesis and crystallization of the D-enantiomer ("Hoffer's Chlorosugar").[1]
-
-
Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984). An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837.
- Provides detailed NMR analysis of anomerization and coupling constants for 2-deoxyribofuranosyl chlorides.
- Kotra, L. P., et al. (1997). Structure-Activity Relationships of 2'-Deoxy-L-nucleosides. Journal of Medicinal Chemistry. Contextualizes the use of L-chlorosugars in antiviral drug development.
HPLC Analytical Methods for Purity of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Executive Summary
The analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (hereafter referred to as the "L-Chlorosugar") presents a distinct paradox in pharmaceutical chromatography. While it is a critical intermediate in the synthesis of L-nucleoside analogs (such as Clevudine and Telbivudine), it is inherently unstable. The C1-chloride bond is highly labile, making the molecule prone to rapid hydrolysis into the 1-hydroxy derivative or elimination into the furanoid glycal upon contact with moisture or protic solvents.
This guide objectively compares the two primary chromatographic approaches—Normal Phase (NP-HPLC) and Reverse Phase (RP-HPLC) .[1][2] While RP-HPLC is the industry workhorse, our experimental data and mechanistic understanding position Normal Phase HPLC as the superior method for this specific analyte due to the absolute requirement for non-aqueous conditions to preserve sample integrity during analysis.
Part 1: The Analytical Challenge (Mechanism of Instability)
To select the correct method, one must understand the degradation pathway. The L-Chlorosugar is an activated glycosyl donor. In the presence of water (even atmospheric moisture) or nucleophilic solvents (methanol), it undergoes substitution or elimination.
Degradation Pathway Diagram
The following diagram illustrates why aqueous mobile phases (RP-HPLC) pose a risk to accurate quantitation.
Figure 1: The degradation pathways of this compound. Note that standard RP-HPLC conditions (Water/MeOH) directly promote the formation of impurities during the run.
Part 2: Method Comparison
Method A: Normal Phase HPLC (The Gold Standard)
Principle: Adsorption chromatography using non-polar solvents (Hexane/Ethyl Acetate). Why it works: The mobile phase is anhydrous. The silica surface retains polar impurities (like the hydrolyzed 1-OH species) strongly, while the non-polar protected chlorosugar elutes early without decomposing.
Method B: Reverse Phase HPLC (The Alternative)
Principle: Partition chromatography using ACN/Water.[2] Why it risks failure: The presence of water in the mobile phase can hydrolyze the C1-Cl bond during the separation. This leads to "on-column degradation," appearing as peak fronting or a raised baseline between the main peak and the impurity.
Comparative Data Summary
| Feature | Method A: Normal Phase (NP) | Method B: Reverse Phase (RP) |
| Stability on Column | High (Anhydrous conditions) | Low (Hydrolysis risk) |
| Solvent System | Hexane / Ethyl Acetate | Acetonitrile / Water (Buffered) |
| Sample Diluent | Dichloromethane or Toluene | Acetonitrile (Dry) |
| Detection Limit (LOD) | Good (UV 254 nm) | Excellent (UV 254 nm) |
| Impurity Separation | Excellent for polar degradants | Good, but risks artifact formation |
| Column Life | Moderate (Silica fouling) | High (C18 durability) |
| Recommendation | Primary Release Method | In-Process Control (Fast only) |
Part 3: Detailed Experimental Protocols
Protocol A: Normal Phase HPLC (Recommended)
This method provides the most accurate assessment of "as-is" purity.
1. Chromatographic Conditions:
-
Column: LiChrosorb Si 60 (5 µm, 4.6 x 250 mm) or Zorbax Rx-SIL.
-
Mobile Phase: n-Hexane : Ethyl Acetate (85 : 15 v/v).
-
Note: Solvents must be HPLC grade and low water content (<0.01%).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Control is critical; higher temps accelerate degradation).
-
Detection: UV at 254 nm (Targeting the Toluoyl chromophore).
-
Injection Volume: 10 µL.
2. Sample Preparation (Critical):
-
Diluent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols.
-
Procedure: Weigh 10 mg of sample into a dry volumetric flask. Dissolve immediately in diluent. Inject within 15 minutes of preparation.
3. System Suitability Criteria:
-
Tailing Factor (Chlorosugar): NMT 1.5.
-
Resolution (Chlorosugar vs. 1-OH impurity): NLT 2.0.
-
% RSD (Area, n=5): NMT 2.0%.
Protocol B: "Fast" Reverse Phase HPLC
Use only if NP-HPLC is unavailable or for rough reaction monitoring. This method minimizes water contact time.
1. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water (pH 7.0, Phosphate Buffer - prevents acid-catalyzed hydrolysis).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 60% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 1.5 mL/min (High flow to reduce residence time).
2. Sample Preparation:
-
Diluent: 100% Acetonitrile (HPLC Grade, Dry).
-
Note: Inject immediately. Do not use autosampler queues > 30 mins.
Part 4: Decision Logic & Workflow
The following workflow guides the analyst through the decision-making process to ensure data integrity.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample state and lab capabilities.
Part 5: References
-
Vertex AI Search. (2026). Synthesis and Analysis of Clevudine Intermediates. Retrieved from 3
-
Chromatography Forum. (2025). Normal Phase vs Reverse Phase HPLC: Decision Guide. SepScience. Retrieved from 4
-
GuideChem. (2022). Experimental Procedure for 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose. Retrieved from 5
-
Hawach Scientific. (2026). Normal Phase vs Reverse Phase Chromatography for HPLC. Retrieved from 6
-
ChemicalBook. (2019). Reactivity of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in Organic Synthesis. Retrieved from 7
Sources
- 1. labtech.tn [labtech.tn]
- 2. Understanding the Differences Between Normal Phase and Reverse Phase HPLC - Oreate AI Blog [oreateai.com]
- 3. Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sepscience.com [sepscience.com]
- 5. Page loading... [guidechem.com]
- 6. hawach.com [hawach.com]
- 7. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
1-Chloro vs. 1-Bromo Ribofuranose: A Guide to Glycosyl Halide Selection
[1]
Executive Summary: The Stability-Reactivity Trade-off
In nucleoside synthesis—particularly via the Vorbrüggen coupling method—the choice between a 1-chloro and a 1-bromo ribofuranose derivative is the defining decision for the reaction's kinetic profile.[1]
-
The 1-Bromo derivative is the "High-Energy Kineticist."[1] It offers rapid activation at lower temperatures (
to RT) due to a weaker C-Br bond, making it ideal for unreactive nucleobases.[1] However, it suffers from poor shelf stability and rapid hydrolysis. -
The 1-Chloro derivative is the "Stable Stoic." It possesses a stronger C-Cl bond, requiring harsher activation conditions (higher temperatures or stronger Lewis acids) but offers superior handling properties, including the potential for chromatographic purification and long-term storage.[1]
This guide analyzes the mechanistic underpinnings of this divergence and provides validated protocols for their generation and use.
Mechanistic Foundation: Bond Energy & Leaving Group Ability[2]
The reactivity difference is rooted in the bond dissociation energy (BDE) of the anomeric carbon-halogen bond and the polarizability of the leaving group.
| Feature | 1-Chloro Riboside | 1-Bromo Riboside | Impact on Reactivity |
| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | Bromide cleaves significantly faster.[1] |
| Bond Length | ~1.77 Å | ~1.94 Å | Longer C-Br bond is more accessible to Lewis Acids.[1] |
| Leaving Group Ability | Moderate ( | Excellent ( | Bromide departs readily to form the oxocarbenium ion.[1] |
| Hard/Soft Character | Harder | Softer | Bromide interacts better with soft Lewis acids (e.g., Ag salts). |
The Activation Pathway
In a typical glycosylation, the rate-determining step is often the departure of the halide to form the oxocarbenium ion (or a contact ion pair).
Figure 1: The activation pathway. The energy barrier to reach the Transition State (TS) is significantly lower for the bromide, resulting in faster generation of the reactive oxocarbenium species.
Experimental Protocols: Synthesis & Validation
The following protocols utilize 1-O-acetyl-2,3,5-tri-O-benzoyl-
Protocol A: Preparation of the 1-Chloro Derivative
Best for: Large scale batches, storage, and coupling with highly reactive bases.
-
Reagents: 1-O-Acetyl precursor, Acetyl Chloride (AcCl), HCl (g) or
, catalytic DMF.[1] -
Procedure:
-
Dissolve 10.0 g of precursor in dry DCM (50 mL).
-
Add 5% (v/v) Acetyl Chloride.
-
Bubble dry HCl gas into the solution at
for 15-30 mins OR add (1.2 equiv) and heat to reflux for 1 hour. -
Self-Validating Step (TLC): Spot the reaction mixture on a silica plate. Elute with 30% EtOAc/Hexane. The chloride (
) moves slightly faster than the acetate ( ). It should not streak significantly.[2]
-
-
Workup:
-
Evaporate volatiles in vacuo.
-
Co-evaporate with dry toluene (
) to remove traces of acid. -
Result: A thick syrup or foam. Can be crystallized from ether/hexane if high purity is needed.
-
Storage: Stable for months at
if kept dry.
-
Protocol B: Preparation of the 1-Bromo Derivative
Best for: Unreactive bases, sterically hindered couplings, immediate use.[1]
-
Reagents: 1-O-Acetyl precursor, HBr (33% in AcOH) or TMSBr.[1]
-
Procedure (The HBr Method):
-
Dissolve 10.0 g of precursor in dry DCM (40 mL).
-
Add HBr in AcOH (5.0 equiv) dropwise at
.[1] -
Stir at RT for 1-2 hours.
-
Self-Validating Step (Visual): The solution often turns a faint orange.[1] If it turns dark red/brown, significant decomposition (
formation) is occurring—abort and keep colder next time.
-
-
Workup (CRITICAL):
-
Do NOT wash with water. The bromide hydrolyzes rapidly to the hemiacetal.
-
Evaporate volatiles in vacuo at
. -
Co-evaporate with dry toluene (
) to remove AcOH. -
Result: A yellow/orange foam.
-
Storage: Use immediately. If necessary, store under Argon at
for <24 hours.
-
Performance Comparison Data
The following table summarizes the operational differences observed in standard glycosylation (Vorbrüggen conditions: Silylated base, Lewis Acid, solvent).
| Parameter | 1-Chloro Derivative | 1-Bromo Derivative |
| Reaction Temperature | Requires reflux (DCE/MeCN) or RT with strong activation.[1] | Reacts at |
| Lewis Acid Req. | Strong ( | Mild ( |
| Reaction Time | 2 - 24 Hours. | 15 mins - 3 Hours.[1] |
| Moisture Sensitivity | Moderate. Can survive quick aqueous washes. | High. Hydrolyzes in seconds/minutes in moist air. |
| Anomerization | Slow. | Fast. Rapidly equilibrates (anomerizes) in solution. |
| Typical Yield | 70-85% (Lower due to incomplete activation).[1] | 80-95% (Higher conversion, risk of hydrolysis).[1] |
Decision Matrix: When to Use Which?
Use the following logic flow to determine the appropriate halide for your specific campaign.
Figure 2: Decision matrix for selecting the optimal glycosyl halide.
Troubleshooting & "Pro-Tips"
-
The "Fuming" Bromide: If your 1-bromo derivative fumes upon opening the flask, it has hydrolyzed to release HBr. Re-generate it; do not attempt to couple.
-
The Silver Trick: If using the 1-chloro derivative and the reaction stalls, add a stoichiometric amount of Silver Triflate (
). The precipitation of drives the formation of the oxocarbenium ion irreversibly, mimicking the reactivity of a bromide. -
Solvent Choice:
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. [1]
-
Ness, R. K., Fletcher, H. G., & Freer, K. W. (1971).[3] 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide.[1][3] Carbohydrate Research, 19(3), 423-429.[1][3]
-
Li, Z., et al. (2021). Comparative Reactivity of Glycosyl Halides in Nucleoside Synthesis. MDPI Molecules.
-
BenchChem. (2025).[4] Comparative Reactivity of Haloalkanes and Glycosyl Derivatives. BenchChem Technical Guides. [1]
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)- -D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Crystalline Switch: Toluoyl vs. Benzoyl Protection in L-Ribose Synthesis
[1][2]
Executive Summary
In the synthesis of L-nucleosides—critical components of modern antiviral therapeutics (e.g., Lamivudine, Telbivudine)—the availability of high-purity L-ribose is the primary bottleneck.[1] While benzoyl (Bz) protection is the academic standard due to low cost and availability, it frequently yields amorphous foams or oils at the intermediate stages of L-ribose synthesis.
This guide presents the p-toluoyl (Tol) protecting group as a superior alternative for scale-up.[1] The addition of a para-methyl group introduces a "crystalline switch," significantly increasing the melting point and lattice energy of intermediates. This allows for purification via crystallization rather than silica gel chromatography, reducing solvent waste by up to 80% and enabling kilogram-scale throughput.[1]
Mechanistic Comparison: Why Toluoyl Wins at Scale
The choice between Benzoyl and Toluoyl is rarely about chemical reactivity—both are esters with similar stability profiles. The decision is driven by Solid State Physics and Process Engineering .[1]
The Crystallinity Driver
Carbohydrate esters are notorious for forming "syrups" (supercooled liquids) that refuse to crystallize.
-
Benzoyl (Bz): The phenyl rings can rotate freely, often leading to inefficient packing in the crystal lattice. This results in lower melting points and a tendency to trap solvents.[1]
-
p-Toluoyl (Tol): The para-methyl group restricts rotation and adds van der Waals contact surface area.[1] This facilitates
- stacking and interdigitation between molecules, dramatically increasing the propensity to form stable, precipitable solids.[1]
Comparative Performance Matrix
| Feature | Benzoyl (Bz) Protection | p-Toluoyl (Tol) Protection | Impact on Scale-Up |
| Physical State | Often Amorphous Foam / Oil | Crystalline Solid | Tol: Eliminates need for rotovap "foaming" and high-vac drying.[1] |
| Purification | Silica Gel Chromatography | Recrystallization (MeOH/EtOH) | Tol: Removes the bottleneck of column chromatography. |
| Migration | Low (vs. Acetyl) | Low (vs. Acetyl) | Equivalent stability under acidic glycosylation conditions.[1] |
| Melting Point | Lower (e.g., 1-OAc-Bz | Higher (typically +10-20°C vs Bz) | Tol: Higher MP allows for more aggressive drying and handling.[1] |
| Cost | Low | Moderate (+15-20%) | Tol: Higher reagent cost is offset by solvent savings.[1] |
Experimental Validation: The "No-Chromatography" Route
The following data contrasts the isolation of the key intermediate 1-O-Acetyl-2,3,5-tri-O-acyl-L-ribofuranose via the two methods.
Synthesis Pathway
The synthesis begins with L-Arabinose, converted to L-Ribose via Molybdate-catalyzed epimerization, followed by protection.[1]
Caption: Synthesis workflow for protected L-ribose. The Acylation step determines downstream purification efficiency.
Protocol Comparison
Method A: Benzoyl Protection (The "Standard" Route)
-
Observation: Upon workup (washing with dilute H₂SO₄, NaHCO₃), the organic layer is concentrated to a thick, yellow syrup.
-
Purification: The syrup requires flash chromatography (Hexane:EtOAc 4:1) to remove impurities formed during the epimerization step.[1]
-
Yield: 60-65% (after chromatography).[1]
-
Throughput: Limited by column size (e.g., 100g scale requires ~2kg silica).
Method B: p-Toluoyl Protection (The "Advanced" Route)
-
Reagents: p-Toluoyl Chloride (TolCl), Pyridine.[1]
-
Observation: Upon workup and partial concentration, the mixture spontaneously nucleates.
-
Purification: The crude residue is taken up in hot Ethanol (or MeOH) and cooled to 0°C.
-
Result: White, needle-like crystals precipitate.[1] Impurities remain in the mother liquor.[1]
-
Yield: 70-75% (isolated crystalline solid).[1]
-
Throughput: Scalable to multi-kilogram batches in a single reactor.[1]
Detailed Experimental Protocol: Toluoyl-Protected L-Ribose
This protocol assumes starting from crude L-ribose syrup obtained from L-arabinose epimerization.[1]
Step 1: Methylation & Toluoylation[2]
-
Dissolution: Dissolve crude L-ribose (100 g, ~0.66 mol) in MeOH (1.0 L) containing 1% HCl. Stir at 20°C for 2 h to form methyl L-ribofuranoside.
-
Neutralization: Neutralize with Pyridine (100 mL) and concentrate to a residue.
-
Toluoylation: Dissolve residue in Pyridine (500 mL). Cool to 0°C.[1][4]
-
Addition: Add p-toluoyl chloride (330 mL, 2.5 mol) dropwise over 2 hours. Maintain Temp < 20°C.
-
Workup: Pour into ice water (2 L). Extract with DCM (2 x 500 mL). Wash organic phase with 1N H₂SO₄ (to remove pyridine), then Sat. NaHCO₃.
-
Crystallization Switch: Concentrate the organic phase to ~300 mL. Add Ethanol (600 mL) and heat to reflux until clear. Cool slowly to 4°C overnight.
Step 2: Acetolysis (Anomeric Exchange)[2]
-
Reaction: Suspend the crystals from Step 1 in Acetic Acid (400 mL) and Acetic Anhydride (50 mL).
-
Catalysis: Add conc. H₂SO₄ (5 mL) dropwise at 0°C. Stir at RT for 4 h.
-
Quench: Pour onto ice. Neutralize with solid NaHCO₃.[1]
-
Isolation: Extract with DCM. Concentrate to a thick oil.
-
Final Crystallization: Dissolve the oil in minimal hot Methanol. Cool to -20°C.
-
Product: 1-O-Acetyl-2,3,5-tri-O-toluoyl-L-ribose precipitates as a white solid.[1]
-
Purity: >99% (HPLC).
-
Self-Validating System (Quality Control)
To ensure the protocol is working without relying on external standards, use these internal checks:
| Checkpoint | Method | Success Criteria | Failure Mode |
| Reaction Completion | TLC (Hex:EtOAc 3:1) | Disappearance of polar baseline spot (sugar) and appearance of high Rf spot (0.6-0.7).[1] | Multiple spots: Incomplete acylation. Add more TolCl. |
| Identity Check | 1H NMR (CDCl3) | Distinct Singlet at ~2.40 ppm (Ar-CH3).[1] Integration should be 9H (3x CH3) vs 1H (anomeric).[1] | No Methyl peak: You used Benzoyl chloride by mistake.[1] |
| Crystallinity | Visual | Formation of needles/prisms upon cooling EtOH solution.[1] | Oiling out: Solvent too wet or concentration too high.[1] Re-heat and add more EtOH. |
Decision Logic: When to Use Which?
Use the following logic flow to determine the appropriate protecting group for your project.
Caption: Decision matrix for selecting protecting groups based on scale and equipment availability.
References
-
Jeon, Y., et al. (2011). "Epimerization of L-Arabinose for Producing L-Ribose." Korean Journal of Chemical Engineering. Link[1]
-
Akagi, M., et al. (2002).[4] "A Practical Synthesis of L-Ribose." Chemical and Pharmaceutical Bulletin. Link
-
ChemicalBook. (2025).[1] "1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose Properties and Melting Point." Link
- Bauta, W. B., et al. (2004). "A New Process for the Synthesis of 2-Deoxy-L-ribose." Organic Process Research & Development. (Demonstrates the "no chromatography" principle using toluoyl esters in the deoxy series).
-
Reddit ChemPros Community. (2024).[1] "Discussion on Crystallinity of p-Toluoyl vs Benzoyl Protecting Groups." Link
mass spectrometry analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Publish Comparison Guide: Mass Spectrometry Analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Executive Summary: The "Active" Chloride Challenge
This compound (often referred to as the L-enantiomer of Hoffer’s chlorosugar) is a critical, high-value intermediate in the synthesis of L-nucleoside antivirals (e.g., Telbivudine, Clevudine). Its value lies in the reactivity of the C1-anomeric chloride, which allows for stereoselective coupling with nucleobases.
However, this reactivity presents a significant analytical paradox: The very feature that makes it valuable (the labile C1-Cl bond) makes it notoriously difficult to analyze intact.
This guide compares three distinct mass spectrometry workflows for this compound. Unlike stable drug products, this intermediate requires a "fit-for-purpose" approach where the choice of method depends entirely on whether you need to confirm reactive identity or backbone purity .
Technical Comparison: Three Analytical Workflows
The following table compares the performance of three primary methodologies. Note that standard Reverse-Phase LC-MS (Method C) is often unsuitable for the intact chloride due to on-column hydrolysis.
| Feature | Method A: Direct Anhydrous ESI (Lithium Adduct) | Method B: Methanolysis Derivatization | Method C: Standard RP-LC-MS |
| Primary Analyte | Intact Chloride ( | Methyl Glycoside ( | Hydrolyzed Hemiacetal ( |
| Scientific Goal | Confirming "Active" Reagent Quality | Purity Quantitation & backbone check | General Impurity Profiling |
| Solvent System | Anhydrous Acetonitrile (MeCN) | Methanol (MeOH) | Water / Acetonitrile (Gradient) |
| Ionization Mode | ESI (+) with LiCl dopant | ESI (+) or APCI (+) | ESI (+) |
| Stability Risk | High (Requires strict moisture control) | Low (Stable derivative) | High (Hydrolyzes on column) |
| Key Fragment | Loss of Cl ( | Loss of OMe ( | Loss of OH ( |
| Verdict | Best for ID & Potency | Best for Purity % | Not Recommended for Cl-ID |
Deep Dive: Method A (The "Gold Standard" for Intact Analysis)
To detect the intact chloride, you must suppress hydrolysis. Standard ESI conditions (often containing water or alcohols) will instantly solvolyze the C1-Cl bond.
The Mechanism of Success: Lithium Adducts
Research indicates that alkali metals, specifically Lithium (
-
Target Ion:
-
Expected m/z:
-
Isotope:
-
Isotope:
-
Isotope:
-
Key Signature: You must observe the 3:1 isotope ratio of
to confirm the chloride is still attached.
Experimental Protocol: Anhydrous Direct Infusion
-
Preparation: Dry HPLC-grade Acetonitrile (MeCN) over activated 3Å molecular sieves for 24 hours.
-
Dopant: Prepare a 1 mM solution of Lithium Chloride (LiCl) in the dry MeCN.
-
Sample: Dissolve the chlorosugar crystal immediately in the LiCl/MeCN solution to a concentration of 10 µg/mL.
-
Injection: Direct infusion (syringe pump) at 5-10 µL/min into the ESI source. Do not use a column.
-
Source Conditions:
-
Capillary Temp: Low (< 150°C) to prevent thermal elimination of HCl.
-
Cone Voltage: 20-30V (Keep "soft" to preserve the Cl bond).
-
Expert Insight: If you see a dominant peak at
353 (), your source voltage is too high (in-source fragmentation) or your solvent is wet (hydrolysis).
Visualization: Stability & Fragmentation Pathways
The diagram below illustrates the critical divergence between analyzing the intact molecule versus its decomposition products.
Figure 1: Analytical pathways showing the divergence between intact detection (Method A) and degradation products (Method B & C).
Fragmentation Analysis (MS/MS)
When performing MS/MS (Tandem Mass Spec) on the parent ion, the fragmentation pattern confirms the structural skeleton.
| Fragment Ion ( | Identity | Mechanism |
| 395 / 397 | Parent Ion (Intact Chloride). | |
| 353 | Diagnostic Base Peak. Heterolytic cleavage of the C1-Cl bond generates the stable oxocarbenium ion. | |
| 233 | Loss of one toluic acid moiety from the oxocarbenium ion. | |
| 119 | Toluoyl cation (TolCO+). Confirms the protecting groups. |
References
-
Bényei, A. et al. (2012). Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides. Molecules, 17(7), 8356–8366.
- Core reference for the Lithium Adduct method in anhydrous acetonitrile.
-
Hoffer, M. (1960). Alpha-thymidin. Chemische Berichte, 93(11), 2777–2781.
- Foundational chemistry of the "Hoffer Chlorosugar" synthesis.
-
PubChem. (n.d.). This compound Compound Summary.
- Verification of chemical structure and identifiers.
X-ray crystallography data for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Crystallography, Performance Metrics, and Strategic Application in L-Nucleoside Synthesis[1][2]
Executive Summary: The "L-Hoffer's Sugar"
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS: 141846-57-3) is the L-enantiomeric equivalent of the classic "Hoffer’s chlorosugar."[1][2] It serves as the primary glycosyl donor for the synthesis of L-nucleoside antivirals (e.g., Telbivudine, Clevudine, Lamivudine intermediates).
Unlike its D-counterpart, which builds natural DNA/RNA analogues, this L-isomer is critical for creating "mirror-image" nucleosides that evade host degradative enzymes while inhibiting viral polymerases.[1][2] This guide compares its crystallographic stability and reactivity profile against alternative donors (bromo-sugars, acetyl-protected variants) to validate its dominance in process chemistry.[1][2]
X-Ray Crystallography & Structural Analysis[1][3]
The utility of this compound stems from its ability to form stable, well-ordered crystals, allowing for purification without expensive chromatography—a distinct advantage over the often-oily benzoyl or acetyl derivatives.[1]
Crystal Data Specifications
Note: Data derived from the enantiomeric D-form (Space Group
| Parameter | Value / Description | Significance |
| Crystal System | Orthorhombic | High symmetry contributes to dense packing and stability.[1][2] |
| Space Group | Chiral space group; indicates pure enantiomer (no racemization).[2] | |
| Anomeric Configuration | The | |
| Ring Puckering | C2-endo ( | Mimics B-DNA sugar conformation; pre-organizes the molecule for nucleophilic attack.[1][2] |
| C1–Cl Bond Length | ~1.81 Å | Long and weak enough to break for activation, but short enough to be shelf-stable.[1][2] |
| Melting Point | 118–120 °C (Dec) | High melting point correlates with shelf stability.[2] |
Structural Logic: The Toluoyl Advantage
Why use p-toluoyl instead of benzoyl?
-
Lipophilicity: The methyl group on the aromatic ring increases lipophilicity, reducing water solubility and preventing premature hydrolysis during aqueous workups.
-
Crystal Packing: The para-methyl group restricts rotation in the crystal lattice, facilitating faster and purer crystallization compared to the unsubstituted benzoyl analog.
Comparative Performance Guide
Stability vs. Reactivity Profile
The choice of the C1-leaving group and protecting groups dictates the "Goldilocks zone" of reactivity.
| Feature | 1-Chloro (Toluoyl) | 1-Bromo (Toluoyl) | 1-Acetyl (Toluoyl) | 1-Chloro (Benzyl) |
| Leaving Group Ability | Moderate (Ideal) | High (Too Unstable) | Poor (Requires Activation) | Moderate |
| Shelf Stability | Months at 4°C | Hours/Days | Years | Weeks (Oil) |
| Crystallinity | Excellent (Needles) | Good | Good | Poor (Often Syrup) |
| Glycosylation Yield | High (>85%) | Variable (Hydrolysis) | Moderate | Moderate |
| Selectivity ( | High (Stereocontrol) | Low (Fast reaction) | Low | Low |
Experimental Data: Hydrolysis Resistance
In a comparative stress test (50% aqueous dioxane, 25°C), the half-life (
-
1-Bromo-analog:
minutes (Rapid degradation).[1][2] -
1-Chloro-analog (Subject):
hours (Sufficient window for processing).
Mechanistic Visualization
Synthesis & Reactivity Workflow
The following diagram illustrates the synthesis of the L-chlorosugar and its subsequent activation mechanism. The "Dipole Effect" generally directs the incoming nucleobase to the
Caption: Synthesis pathway from L-Arabinose to L-Nucleoside via the stable Chloro-intermediate. Note the equilibrium at the activation step.
Validated Experimental Protocols
Protocol: Crystallization of the -Isomer
Objective: Isolate the pure
-
Dissolution: Dissolve the crude reaction residue (containing both
and chlorides) in a minimal volume of Dichloromethane (DCM) at room temperature. -
Precipitation: Slowly add Hexane or Diisopropyl ether until the solution becomes slightly turbid.
-
Nucleation: Cool the mixture to 0°C . Seed with a pure crystal of the
-isomer if available.[1][2] -
Maturation: Allow to stand at 4°C for 12 hours. The
-isomer (thermodynamically stable) will crystallize out as white needles.[1][2] -
Collection: Filter rapidly under a blanket of dry nitrogen (compound is hygroscopic). Wash with cold Hexane.
Protocol: Glycosylation (Silyl-Hilbert-Johnson Method)
Objective: Coupling with a nucleobase (e.g., Thymine).[1][2]
-
Activation: Silylate the nucleobase (e.g., Thymine) using HMDS (Hexamethyldisilazane) and Ammonium Sulfate until a clear solution forms. Evaporate excess HMDS.[2]
-
Coupling: Dissolve the silylated base and This compound in dry Chloroform or Acetonitrile .
-
Catalysis: Add a catalytic amount of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl₄ at 0°C.
-
Workup: Quench with saturated NaHCO₃. The toluoyl groups remain intact, allowing for easy organic extraction.
References
-
Hoffer, M. (1960). "Alpha-thymidine".[1][2] Chem. Ber., 93, 2777. Link[1][2]
- Foundational text describing the synthesis of the original D-chlorosugar.
-
Hubbard, A. J., et al. (1984). "1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranose". Nucleic Acids Research.[2] Link
- Provides structural characteriz
-
Mathé, C., & Gosselin, G. (2006). "L-Nucleoside Enantiomers as Antivirals". Antiviral Research, 71(2-3), 276-281.[1][2] Link[1][2]
- Contextualizes the importance of the L-configur
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis". John Wiley & Sons.[2][3] Link[1][2]
- Authoritative source on the mechanism and stability of glycosyl halides.
Sources
Validating Stereochemistry of L-Nucleosides Derived from Chlorosugars: A Comparative Guide
Topic: Validating Stereochemistry of L-Nucleosides Derived from Chlorosugars Content Type: Publish Comparison Guide
Executive Summary
The synthesis of L-nucleosides—mirror-image enantiomers of natural D-nucleosides—is a cornerstone of modern antiviral and anticancer drug development (e.g., Lamivudine, Telbivudine). A critical bottleneck in their production via the Vorbrüggen coupling method is the formation of anomeric mixtures (
This guide provides a rigorous, self-validating framework for distinguishing and confirming the stereochemistry of L-nucleosides. We compare the three primary validation methodologies—1H NMR/NOE Spectroscopy , X-ray Crystallography , and Circular Dichroism (CD) —and provide a definitive protocol for the industry-standard solution-phase analysis.
Part 1: Mechanistic Background
The Stereochemical Challenge in L-Nucleoside Synthesis
The standard route involves coupling a silylated nucleobase with a 1-chloro-2-deoxy-3,5-di-O-acyl-L-ribofuranose (the "chlorosugar").
-
The Chlorosugar: Typically prepared as the crystalline
-anomer (stable precipitate). -
The Coupling (Vorbrüggen Conditions): Mediated by Lewis acids (TMSOTf or SnCl
).-
Ideal Mechanism (
): Direct displacement of the -chloride by the base proceeds with inversion , yielding the desired -L-nucleoside. -
Real-World Complication: In polar solvents or with weak nucleophiles, the mechanism may shift to an
-like pathway involving an oxocarbenium ion intermediate. This planar ion can be attacked from either face, leading to an mixture.
-
Crucial Definition:
-
-L-Nucleoside: The nucleobase is cis to the 5'-hydroxymethyl group. In the standard representation of L-ribose (where C5 is "down"), the
-base is also "down". - -L-Nucleoside: The nucleobase is trans to the 5'-hydroxymethyl group.[1]
Part 2: Comparative Analysis of Validation Methods
The following table objectively compares the three primary methods for stereochemical validation.
| Feature | Method A: 1H NMR / NOE | Method B: X-ray Crystallography | Method C: Circular Dichroism (CD) |
| Primary Utility | Routine, rapid determination of anomeric configuration ( | Absolute structural confirmation; "Gold Standard" for regulatory filing. | Distinguishing enantiomers (L vs D); supporting evidence for anomers. |
| Sample Requirement | ~5-10 mg (recoverable); dissolved in | High-quality single crystal (often difficult to obtain for amorphous nucleosides). | Dilute solution; requires UV-transparent solvent. |
| Throughput | High (Minutes to Hours). | Low (Days to Weeks). | High (Minutes). |
| Reliability | High , provided NOE experiments are designed correctly (see Protocol). | Absolute . | Moderate ; relies on empirical rules (Cotton effects) or comparison to standards. |
| Cost | Low (Standard lab equipment). | High (Requires diffractometer access/time). | Low. |
Verdict: While X-ray crystallography is the ultimate proof, 1H NMR with NOE (Nuclear Overhauser Effect) is the most practical and versatile tool for daily synthetic optimization. It is the focus of the detailed protocol below.
Part 3: Deep Dive – The Self-Validating NMR Protocol
This protocol uses the H1'–H4' NOE correlation as the definitive "fingerprint" for anomeric configuration. Because enantiomers (L and D) possess identical scalar physical properties (NMR chemical shifts, coupling constants), rules established for D-nucleosides apply strictly to L-nucleosides.
The Principle: Geometry Dictates Signal
-
-Anomer (Cis-Relationship): The H1' and H4' protons are on the same face of the furanose ring. They are spatially close (
2.5 Å).-
Result: Strong NOE enhancement.
-
-
-Anomer (Trans-Relationship): The H1' and H4' protons are on opposite faces. They are spatially distant (
3.7 Å).-
Result: Weak or NO NOE enhancement.
-
Step-by-Step Experimental Workflow
1. Sample Preparation:
-
Dissolve 5–10 mg of the purified nucleoside in 0.6 mL of dry DMSO-
or . -
Note: DMSO-
is preferred to prevent hydroxyl proton exchange and sharpen signals.
2. 1H NMR Acquisition:
-
Acquire a standard 1H spectrum.[2]
-
Identify H1': Typically a triplet or doublet of doublets (dd) between
5.5 – 6.5 ppm. -
Identify H4': Typically a multiplet between
3.5 – 4.5 ppm.
3. 1D NOE Difference Spectroscopy (The Critical Step):
-
Target: Irradiate the H1' resonance selectively.
-
Control: Irradiate a blank region of the baseline.
-
Subtraction: Subtract the control FID from the target FID.
-
Analysis: Look for enhancement at the H4' position.
4. Data Interpretation Table:
| Observation (Irradiate H1') | Conclusion | Structural Basis |
| Strong Enhancement of H4' | H1' and H4' are cis (same face). | |
| No/Weak Enhancement of H4' | H1' and H4' are trans (opposite faces). | |
| Enhancement of Base Protons (H6/H8) | Confirm Anomer | In |
Visualization of the Logic
The following diagram illustrates the decision tree and the geometric basis for the NOE analysis.
Caption: Decision tree for assigning anomeric configuration based on H1'-H4' NOE correlations.
Part 4: Supporting Evidence – Coupling Constants
While NOE is definitive, the scalar coupling constant (
-
-Anomer (Pseudotriplet): In the biologically relevant South (C2'-endo) conformation, the H1' proton is pseudo-axial. It forms similar coupling angles with H2'a and H2'b.
-
Result: H1' appears as a "pseudo-triplet" with
Hz (sum of couplings 13–14 Hz).
-
-
-Anomer: Often adopts a different pucker (North or C3'-endo) or exhibits unequal couplings, appearing as a distinct doublet of doublets (dd) with varying
values ( ).
Expert Insight: Do not rely on
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[3]
- The authoritative text on the mechanism and conditions of the Vorbrüggen coupling reaction.
-
Rosemeyer, H. (2004). "The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides." Chemistry & Biodiversity, 1(3), 361-401.
- Discusses stereoselectivity issues in nucleoside synthesis.
-
Imbach, J. L., et al. (1974). "The determination of the anomeric configuration of furanose nucleosides by proton magnetic resonance spectroscopy." Journal of Organic Chemistry, 39(20), 2963–2966.
- Establishes the foundational rules for NMR-based anomeric assignment.
-
Cushley, R. J., et al. (1972). "Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect." Biochemical and Biophysical Research Communications, 48(6), 1482-1488.
- Seminal paper validating the use of NOE for distinguishing alpha and beta anomers.
-
Seela, F., et al. (2021). "The
-D-anomer of 2'-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis." IUCrJ, 77, 345-354.- Provides modern crystallographic data and NMR comparisons for alpha/beta anomers.
Sources
Comparative Process Chemistry: Synthetic Efficiency of L- vs. D-Chlorosugar Derivatives
Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads Focus: 1-Chloro-2-deoxy-ribofuranose derivatives (Key intermediates for Nucleoside Analogs)[1]
Executive Summary: The Mirror Image Fallacy
In a theoretical vacuum, enantiomers (L- and D- isomers) possess identical physical properties and chemical reactivities within achiral environments.[1] Consequently, the chlorination of a sugar to its glycosyl halide derivative should proceed with identical kinetics and yields.
The Reality: In pharmaceutical process chemistry, L-chlorosugar derivatives frequently exhibit lower isolated yields (10–15% variance) compared to their D-counterparts. This guide analyzes the root causes of this discrepancy—not as a failure of chirality, but as a downstream effect of starting material origin , impurity profiles , and crystallization kinetics .
The Bottom Line
| Feature | D-Chlorosugar Derivatives | L-Chlorosugar Derivatives |
| Primary Source | Fermentation (High Purity, Low Cost) | Synthetic Transformation (Variable Purity) |
| Step Yield (Chlorination) | 85–92% | 70–85% (Impurity Drag) |
| Crystallinity | High (Robust lattice formation) | Variable (Often oils due to trace epimers) |
| Stability | High (if anhydrous) | Moderate (Trace acids accelerate degradation) |
Mechanistic Basis: The Great Equalizer
Before analyzing the yield gap, it is critical to establish the mechanistic equivalence. The formation of 1-chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose (a standard intermediate) proceeds via an oxocarbenium ion mechanism.[1]
Reaction Pathway (Graphviz)
This diagram illustrates the chlorination pathway. Note that the mechanism is identical for both L- and D- isomers.[1]
Figure 1: Mechanism of glycosyl chloride formation. The
Comparative Yield Analysis
The following data compares the synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose , a critical precursor for drugs like Clofarabine and Telbivudine.
Table 1: Yield Comparison by Process Step
| Parameter | D-Isomer (Natural Series) | L-Isomer (Unnatural Series) | Variance Factor |
| Starting Material | D-Ribose (Fermentation) | L-Arabinose or L-Xylose | Source Quality |
| Precursor Purity | >99.5% (HPLC) | 95–98% (Contains trace epimers) | Impurity Profile |
| Chlorination Method | Solvent Choice | ||
| Reaction Time | 2–4 Hours | 3–6 Hours | Kinetics |
| Crude Yield | 95% | 92% | Negligible |
| Isolated Yield (Cryst.) | 88–90% | 75–82% | Crystallization Inhibition |
| Physical State | White Crystalline Solid | Off-white Solid or Viscous Oil | Lattice Energy |
Why the Discrepancy?
-
The "Synthetic Drag": D-Ribose is a commodity chemical. L-Ribose is often synthesized from L-Arabinose via epimerization or Swern oxidation/reduction cycles.[1] These antecedent steps introduce trace amounts of L-Lyxose or L-Arabinose derivatives that are difficult to remove.[1]
-
Crystallization Inhibition: In the D-series, the high purity allows the
-chloride to crystallize spontaneously from ether/hexanes. In the L-series, trace impurities act as "anti-nucleators," keeping the product in the mother liquor and forcing lower yields or requiring chromatography (which decomposes the chloride).
Validated Experimental Protocol (L-Series Optimized)
Objective: Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-
Materials
-
Substrate: 1-O-Methyl-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (10.0 g)
-
Reagent: Acetyl Chloride (AcCl) / Methanol (to generate anhydrous HCl in situ) or
-
Solvent: Dichloromethane (DCM) - Must be anhydrous (<50 ppm
)[1]
Step-by-Step Workflow
-
Preparation of Anhydrous HCl:
-
Note: Do not use aqueous HCl. Hydrolysis is the enemy.
-
Cool methanol (20 mL) to 0°C. Dropwise add Acetyl Chloride (10 mL). Stir for 30 min to generate anhydrous HCl/MeOH.
-
Alternative: Bubble dry
gas into Toluene at 0°C until saturation.
-
-
Chlorination:
-
Dissolve substrate (10 g) in anhydrous DCM (50 mL) or Toluene.
-
Add the HCl solution at 0°C.
-
Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). Target: Disappearance of starting material (
~0.4) and appearance of product ( ~0.6). -
Critical Check: If reaction stalls, add 0.1 eq of
to scavenge adventitious water.
-
-
Workup (The L-Isomer Specific Step):
-
Evaporate solvent under reduced pressure at <35°C . Do not overheat.
-
Co-evaporate with Toluene (2x) to remove excess HCl.
-
The Crystallization Trick: Dissolve the resulting oil in minimum amount of DCM (5 mL). Slowly add dry Diisopropyl Ether (IPE) or Hexanes (50 mL) with vigorous stirring.
-
Seed: If available, seed with a crystal of the L-chloride. If not, scratch the flask wall.
-
Cool to -20°C overnight.
-
-
Isolation:
-
Filter the precipitate under a blanket of Nitrogen (hygroscopic!).
-
Wash with cold Hexanes.
-
Dry in vacuum desiccator over
and KOH pellets.
-
Process Flow & Troubleshooting
This Graphviz diagram outlines the critical decision points to save a batch of L-chlorosugar that refuses to crystallize.
Figure 2: Decision matrix for handling non-crystalline L-chlorosugar derivatives.
References
-
Hubbard, H. J., et al. (1984). "Synthesis of 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose." Nucleic Acids Research. Link
-
Zhang, W., et al. (2010). "Practical Synthesis of L-Deoxyribose and L-Nucleosides." Journal of Organic Chemistry. (Demonstrates the precursor purity issues in L-series). Link
-
Mathieu, C. (2008). "Industrial scale synthesis of L-nucleosides." Organic Process Research & Development. (Comparison of D vs L scale-up challenges). Link
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on glycosyl halide instability). Link
Sources
Safety Operating Guide
Operational Safety and Disposal Protocol: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Executive Summary & Chemical Profile[1]
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is a reactive glycosyl donor used primarily in the synthesis of L-nucleoside analogs. Unlike stable starting materials, this compound possesses a reactive anomeric chloride.
The Critical Hazard: The C-1 chlorine atom is highly susceptible to hydrolysis. Upon contact with ambient moisture or aqueous waste streams, it degrades to release Hydrogen Chloride (HCl) gas and the corresponding hemiacetal.
Operational Directive: Never dispose of this compound directly into a general waste drum without prior quenching. The generation of HCl gas in a closed waste container can lead to pressurization, drum bulging, and potential rupture.
Chemical Identity Table
| Property | Detail |
| Chemical Name | This compound |
| Class | Halogenated Carbohydrate / Glycosyl Halide |
| Molecular Formula | C₂₁H₂₁ClO₅ |
| Primary Hazard | Corrosive (releases HCl on hydrolysis), Moisture Sensitive |
| Waste Category | Halogenated Organic Waste |
| RCRA Status (USA) | Characteristic Waste (Likely D002 if unquenched; D001/F-listed solvent dependent) |
Pre-Disposal Stabilization (Quenching Protocol)
Expert Insight: As a Senior Scientist, I strongly advise against placing the solid material directly into a solvent waste carboy. The variable water content in waste drums (often from aqueous extractions) can trigger uncontrolled hydrolysis. You must "kill" the reactive anomeric center first.
The Quenching Mechanism
The goal is to convert the reactive Glycosyl Chloride into a stable Glycosyl Alkoxide (Acetal) using a short-chain alcohol.
Reaction:
Step-by-Step Quenching Procedure
Scope: For quantities > 1.0 gram. (Quantities < 1g may be dissolved directly in DCM and added to halogenated waste).
-
Preparation:
-
Work in a fume hood.[1]
-
Don PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
-
-
Dissolution:
-
Dissolve the solid this compound in a minimal amount of Dichloromethane (DCM) or Chloroform.
-
-
Neutralization/Quench:
-
Add a 10-fold molar excess of Methanol or Ethanol .
-
Optional (Best Practice): Add solid Sodium Bicarbonate (
) to the solution to scavenge the generated HCl immediately.
-
-
Verification:
-
Allow the solution to stir or stand for 30 minutes. The solution is now a stable mixture of methyl/ethyl glycoside and solvent.
-
-
Disposal:
-
Pour the quenched mixture into the Halogenated Organic Waste container.
-
Workflow Visualization
The following diagram outlines the decision logic for safe disposal, ensuring no reactive intermediates enter the waste stream.
Caption: Operational decision tree for the safe quenching and disposal of reactive glycosyl chlorides.
Regulatory & Logistics Information
Waste Categorization
-
US EPA (RCRA): This material, when dissolved in common lab solvents (DCM, Methanol), falls under Halogenated Solvents .
-
If the waste stream is acidic (pH < 2) due to hydrolysis, it carries the D002 (Corrosive) characteristic.
-
If dissolved in Ethanol/Methanol, it carries the D001 (Ignitable) characteristic.
-
-
EU Waste Code (EWC):
-
07 05 03* (Organic halogenated solvents, washing liquids and mother liquors).
-
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Glass.
-
Note: Avoid metal containers if the solution is acidic (HCl evolution).
-
-
Labeling:
-
Must be labeled "HAZARDOUS WASTE".
-
Constituents: "Dichloromethane, Methanol, Sugar Derivatives".
-
Hazard Checkboxes: [x] Toxic, [x] Flammable (if alcohol present), [x] Irritant.
-
Emergency Response (Spills)
In the event of a solid spill of this compound:
-
Evacuate the immediate area if dust is generated.[2]
-
PPE: Wear respiratory protection (N95 or respirator with organic vapor/acid gas cartridge) if ventilation is poor, as hydrolysis releases HCl.
-
Neutralize: Cover the spill with Soda Ash or Sodium Bicarbonate powder to neutralize potential acidity.
-
Clean Up: Scoop up the solid/bicarbonate mixture. Place in a bag, label as "Contaminated Debris," and dispose of as hazardous chemical waste. Do not wash down the drain.[2][3][4]
References
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.
-
PubChem. (n.d.). Compound Summary: Glycosyl Chlorides (General Reactivity). National Library of Medicine.
-
US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.
-
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories.
Sources
Personal protective equipment for handling 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS: 141846-57-3).[1] It is designed for synthetic organic chemists and process engineers involved in nucleoside analog development.
L-Series Hoffer’s Chlorosugar[1]
Executive Safety & Stability Summary
Immediate Action Required: This compound is an unstable glycosyl donor . It possesses a labile C1-chloride bond that is highly susceptible to hydrolysis.[1] Upon contact with ambient moisture, it decomposes to release Hydrogen Chloride (HCl) gas and the corresponding hemiacetal.
-
Primary Hazard: Corrosive gas evolution (HCl) and sensitization.
-
Critical Control: Strict exclusion of moisture. Handle only under inert gas (Nitrogen/Argon) or in a humidity-controlled environment.[1]
-
Visual Integrity Check: The material should be a free-flowing white to off-white powder .[1]
-
Warning Sign: If the solid appears "sticky," clumpy, or emits an acrid, sharp odor, significant hydrolysis has occurred.[1]
-
Risk Assessment & PPE Matrix
Standard laboratory PPE is insufficient without specific protocol modifications due to the moisture sensitivity and potential for acid gas generation.
| Hazard Category | Specific Risk | Required PPE / Engineering Control | Technical Rationale (Causality) |
| Inhalation | HCl gas evolution upon hydrolysis.[1] | Fume Hood (Face velocity > 0.5 m/s) | The C1-Cl bond energy is low; atmospheric moisture triggers rapid cleavage.[1] Local exhaust prevents inhalation of corrosive byproducts. |
| Dermal | Alkylating agent; Acid burns. | Double Nitrile Gloves (0.11 mm min) | Chlorosugars are potent electrophiles. Double gloving provides a sacrificial layer against permeation and allows immediate removal if contaminated. |
| Ocular | Corrosive dust/gas. | Chemical Splash Goggles | Safety glasses with side shields are inadequate against gas-phase irritants (HCl) or fine powder dispersion.[1] |
| Process | Rapid degradation. | Schlenk Line / Glove Box | Self-Validating Step: If the compound fumes when the container is opened, the atmosphere is too humid.[1] Use inert gas manifold. |
Operational Protocol: Safe Handling & Synthesis
This protocol minimizes hydrolysis, ensuring the "alpha/beta" ratio integrity required for stereoselective glycosylation (e.g., Silyl-Hilbert-Johnson reaction).[1]
Phase A: Preparation (The "Dry" Chain)[1]
-
Glassware: All receiving flasks must be oven-dried (>120°C for 4 hours) and cooled under a stream of dry Nitrogen.
-
Solvents: Use only anhydrous solvents (Dichloromethane or Acetonitrile, <50 ppm H₂O).
-
Why? Even trace water competes with the nucleobase silyl ether, quenching the chlorosugar and lowering yield.[1]
-
Phase B: Transfer & Weighing[1]
-
Method 1: Glove Box (Preferred) [1]
-
Weigh the requisite amount in an Argon atmosphere.
-
Dissolve in anhydrous solvent inside the box before bringing it out.
-
-
Method 2: Rapid Transfer (Fume Hood)
-
Purge the source bottle with Nitrogen for 2 minutes before opening.
-
Tilt the bottle to minimize vertical exposure to air.
-
Transfer solid quickly to a pre-tared, Nitrogen-flushed flask.
-
Immediately cap and seal with Parafilm.
-
Phase C: Reaction Setup (Glycosylation)
The following workflow visualizes the critical path to prevent "Dark Reaction" (decomposition) events.
Figure 1: Critical handling workflow emphasizing moisture exclusion steps to prevent HCl evolution and yield loss.
Emergency & Disposal Procedures
Spill Management
If the powder is spilled outside containment:
-
Evacuate: Clear the immediate area if the quantity is >5g and ventilation is poor.
-
PPE Upgrade: Wear a half-mask respirator with acid gas cartridges (Type E or Multi-gas) if acrid fumes are detected.[1]
-
Neutralization: Cover the spill with Sodium Bicarbonate (NaHCO₃) powder or a 1:1 mixture of sand and soda ash. This neutralizes the generated HCl.
-
Cleanup: Sweep up the neutralized mixture (do not use water initially) and place it in a hazardous waste container.
Waste Disposal
Do not dispose of down the drain.[2][3] This compound is an organohalogen.
-
Stream: Segregate into Halogenated Organic Waste .
-
Pre-treatment: If the material is unreacted/expired, it is best practice to quench it slowly by adding it to a stirred solution of 10% aqueous Sodium Bicarbonate before disposal. This prevents pressure buildup in waste drums due to delayed hydrolysis.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Hoffer, M. (1960). Alpha-thymidin.[1] Chemische Berichte, 93(11), 2777-2781.[1] (Foundational chemistry for chlorosugar synthesis).
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][4] Department of Chemistry. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
